Product packaging for 5-Bromo-1H-inden-2(3H)-one(Cat. No.:CAS No. 174349-93-0)

5-Bromo-1H-inden-2(3H)-one

Cat. No.: B063633
CAS No.: 174349-93-0
M. Wt: 211.05 g/mol
InChI Key: JQBSSMBLVVTRKJ-UHFFFAOYSA-N
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Description

5-Bromo-1H-inden-2(3H)-one is a high-value, multifunctional chemical scaffold of significant interest in medicinal chemistry and organic synthesis. This compound features a brominated indanone core, which serves as a versatile synthetic intermediate. The bromine substituent at the 5-position is an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, enabling the rapid construction of diverse compound libraries. Concurrently, the ketone group in the fused ring system offers a site for nucleophilic addition, reduction, or condensation reactions. Its primary research value lies in the development of novel pharmacologically active molecules, particularly as a precursor for kinase inhibitors, bromodomain ligands, and other therapeutics targeting epigenetic regulators and signaling pathways. The planar, aromatic structure of the indanone core allows for optimal interactions with various biological targets. Researchers utilize this building block to explore structure-activity relationships (SAR) and to synthesize complex polycyclic structures, making it an indispensable tool for drug discovery programs and the development of advanced organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO B063633 5-Bromo-1H-inden-2(3H)-one CAS No. 174349-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBSSMBLVVTRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599397
Record name 5-Bromo-1,3-dihydro-2H-inden-2-one
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Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174349-93-0
Record name 5-Bromo-1,3-dihydro-2H-inden-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-inden-2(3H)-one
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Foundational & Exploratory

5-Bromo-1H-inden-2(3H)-one synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1H-inden-2(3H)-one

Introduction: The Significance of the Indanone Scaffold

The indanone framework is a privileged structural motif present in a wide array of biologically active natural products and pharmacologically significant compounds.[1] Its rigid bicyclic system serves as a valuable scaffold in drug discovery, enabling the precise spatial orientation of functional groups for optimal interaction with biological targets. The title compound, this compound (also known as 5-bromo-2-indanone), is a versatile synthetic intermediate. The presence of both a reactive ketone and a bromine-substituted aromatic ring allows for orthogonal chemical modifications, making it a valuable building block for constructing more complex molecular architectures for medicinal chemistry and materials science research.[2] This guide provides a detailed exploration of a reliable synthetic route to this compound and a comprehensive overview of the analytical techniques required for its structural verification and characterization.

Synthesis of this compound

The synthesis of 2-indanone derivatives often presents different challenges compared to the more commonly prepared 1-indanone isomers. A robust and frequently cited method for accessing the 2-indanone core involves the oxidation of the corresponding indene precursor. This strategy leverages the reactivity of the double bond within the five-membered ring.

Selected Synthetic Pathway: Oxidation of 5-Bromo-1H-indene

The chosen pathway for the synthesis of this compound is the direct oxidation of 5-bromo-1H-indene. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the transformation. The reaction proceeds in two main stages: initial reaction with performic acid (generated in situ from hydrogen peroxide and formic acid) to form an intermediate, followed by acid-catalyzed hydrolysis and rearrangement to the final ketone product.[3]

Synthesis_Workflow Start 5-Bromo-1H-indene Intermediate Intermediate Formation (Formate Ester of Diol) Start->Intermediate 1. H₂O₂, HCOOH 2. Stir at RT, 12h Product This compound Intermediate->Product H₂SO₄ (aq), Heat (Hydrolysis & Rearrangement)

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of 5-bromo-2-indanone.[3]

Step 1: Intermediate Formation

  • To a suitable reaction flask, cautiously add 1.5 L of 30% hydrogen peroxide (H₂O₂) and 300 mL of formic acid.

    • Causality: Hydrogen peroxide is the oxidizing agent. Formic acid serves both as a solvent and a reactant to generate performic acid (HCOOOH) in situ, which is a more potent oxidant that epoxidizes the double bond of the indene or forms a formate ester of the corresponding diol.

  • Maintain the temperature of the mixture at approximately 35 °C using a water bath.

  • Slowly add 148 g of 5-bromo-1H-indene to the reaction mixture, ensuring the temperature does not exceed 40 °C.

  • Once the addition is complete, stir the reaction mixture vigorously at room temperature for 12 hours.

  • After 12 hours, quench the reaction by adding a large volume of cold water. This will cause the intermediate product to precipitate.

  • Collect the resulting white solid by vacuum filtration.

Step 2: Hydrolysis to Final Product

  • Transfer the filtered white solid to a larger flask equipped with a distillation apparatus.

  • Add 3 L of a 5% aqueous sulfuric acid solution to the flask.

    • Causality: The strong acid (H₂SO₄) catalyzes the hydrolysis of the formate ester intermediate. The subsequent elimination of water and rearrangement (akin to a pinacol-type rearrangement) yields the thermodynamically stable 2-indanone product.

  • Heat the mixture to boiling. The product will co-distill with water.

  • Collect the distillate until no more organic material is observed. The product, 5-bromo-2-indanone, will solidify upon cooling.

  • Isolate the final product by filtration, wash with a small amount of cold water, and dry under vacuum. A typical yield for this procedure is around 64 g of a white solid.[3]

Structural Characterization

Affirming the identity and purity of the synthesized this compound is critical. This is achieved through a combination of standard spectroscopic techniques.

Caption: Structure of this compound with key positions.

Summary of Spectroscopic Data

The following table summarizes the expected data from the primary analytical methods used for characterization.

Technique Feature Expected Observation
¹H NMR Aromatic Protons~7.1-7.4 ppm. Complex splitting pattern (doublets, doublet of doublets).
Methylene Protons (H1, H3)~3.5 ppm. A sharp singlet, as these protons are chemically equivalent.
¹³C NMR Carbonyl Carbon (C2)>200 ppm (typically ~215 ppm), most downfield signal.
Aromatic Carbons120-145 ppm range. Six distinct signals.
Methylene Carbons (C1, C3)~45-50 ppm. One signal due to symmetry.
IR Spectroscopy Carbonyl Stretch (C=O)Strong, sharp absorption band at ~1740 cm⁻¹.
Aromatic C=C StretchMedium absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry Molecular Ion (M⁺)Isotopic cluster at m/z 210 and 212.
Isotopic Ratio [M⁺]/[M+2]⁺Approximately 1:1, characteristic of a single bromine atom.[4]
Detailed Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to identify the types and connectivity of protons. The aromatic region will show three distinct signals corresponding to the protons on the benzene ring. The two methylene groups (at C1 and C3) are equivalent due to the plane of symmetry through the C=O bond and will therefore appear as a single, sharp singlet integrating to four protons. In ¹³C NMR, the most diagnostic signal is the carbonyl carbon, which appears far downfield. The presence of a single signal for the two methylene carbons further confirms the molecule's symmetry.[5]

  • Infrared (IR) Spectroscopy : IR spectroscopy is excellent for identifying functional groups. The most unambiguous feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. For a ketone within a five-membered ring, this bond absorbs infrared radiation at a characteristically high frequency, typically around 1740 cm⁻¹.[6][7] This peak is usually the most intense in the spectrum.

  • Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight and elemental composition. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, any fragment containing a bromine atom will appear as a pair of peaks (a doublet) separated by two mass units (m/z). The molecular ion of this compound will therefore be observed as a characteristic 1:1 ratio doublet at m/z = 210 and 212, confirming the presence of one bromine atom in the molecule.[4][8]

Conclusion and Future Applications

The synthetic and characterization guide detailed herein provides a robust framework for the reliable production and validation of this compound. As a functionalized building block, this compound holds significant potential for further chemical elaboration. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups.[2] Concurrently, the ketone functionality is amenable to a vast range of transformations, including reductions, reductive aminations, and aldol condensations. This dual reactivity makes this compound a highly valuable precursor for the synthesis of novel therapeutic agents and functional organic materials.

References

An In-Depth Technical Guide to 5-Bromo-1H-inden-2(3H)-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-inden-2(3H)-one, a halogenated derivative of the indanone scaffold, is a key building block in synthetic organic and medicinal chemistry. The strategic placement of a bromine atom on the aromatic ring, combined with the reactive carbonyl group of the indanone core, makes this molecule a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and potential applications of this compound, with a particular focus on its relevance in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its handling, storage, and reactivity.

PropertyValueSource(s)
CAS Number 174349-93-0[1][2]
Molecular Formula C₉H₇BrO[1][2]
Molecular Weight 211.06 g/mol [1][2]
Appearance Solid[2]
Purity Typically ≥95%
Storage Sealed in a dry environment at room temperature or 4°C.[2]

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, often involving the bromination of an indanone precursor or the cyclization of a suitably substituted aromatic compound.

Synthetic Pathway from 5-Bromo-1H-indene

A common laboratory-scale synthesis involves the oxidation of 5-bromo-1H-indene.[3]

Reaction Scheme:

Synthesis of this compound 5-Bromo-1H-indene 5-Bromo-1H-indene Reagents H₂O₂, HCOOH then H₂SO₄ (aq) 5-Bromo-1H-indene->Reagents This compound This compound Reagents->this compound

A representative synthetic workflow.

Step-by-Step Protocol:

  • Oxidation: To a reaction vessel containing 30% hydrogen peroxide and formic acid, 5-bromo-1H-indene is added portion-wise while maintaining the temperature around 35-40°C.[3] The reaction mixture is then stirred at room temperature for approximately 12 hours.[3]

  • Precipitation: Upon completion, the reaction mixture is quenched with a large volume of water to precipitate the crude product as a white solid.[3]

  • Filtration and Hydrolysis: The solid is collected by filtration. Subsequently, the crude solid is treated with a 5% aqueous sulfuric acid solution and heated to boiling.[3]

  • Distillation: The final product, 5-bromo-2-indanone, is isolated by distillation.[3]

Purification

Purification of the synthesized this compound is crucial to remove any unreacted starting materials and byproducts. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.

Recrystallization Workflow:

Recrystallization Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B C Slow Cooling to Room Temperature B->C D Induce Further Crystallization (e.g., Ice Bath) C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G

A general workflow for purification by recrystallization.

Column Chromatography: For more challenging separations, column chromatography using silica gel is an effective technique. The choice of eluent (solvent system) is critical and is typically determined by thin-layer chromatography (TLC) analysis. A solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for the desired compound is often optimal.

Spectral Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm). The two methylene groups adjacent to the carbonyl and the aromatic ring will give rise to singlets or complex multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), depending on their magnetic equivalence.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (around δ 200 ppm). The aromatic carbons will appear in the range of δ 120-150 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic methylene carbons will resonate in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

  • C=O stretch: A strong absorption band around 1715-1740 cm⁻¹, characteristic of a five-membered ring ketone.

  • C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of CO and Br radicals.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is centered around its two main functional features: the electrophilic carbonyl group and the versatile carbon-bromine bond on the aromatic ring.

Reactivity Profile:

Reactivity of 5-Bromo-1H-inden-2(H)-one main This compound Key Reactive Sites carbonyl Carbonyl Group (C=O) - Nucleophilic Addition - Aldol Condensation - Wittig Reaction main->carbonyl Electrophilic Center cbr_bond Aromatic C-Br Bond - Suzuki Coupling - Heck Reaction - Buchwald-Hartwig Amination - Nucleophilic Aromatic Substitution main->cbr_bond Versatile Handle alpha_protons α-Protons - Enolate Formation - Alkylation - Halogenation main->alpha_protons Acidic Protons

References

A Senior Application Scientist's Technical Guide to 5-Bromo-1H-inden-2(3H)-one (CAS: 174349-93-0)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 5-Bromo-1H-inden-2(3H)-one, a key chemical intermediate. Designed for researchers, medicinal chemists, and process development scientists, this guide synthesizes core chemical data, proven synthetic insights, reactivity profiles, and its strategic applications in modern drug discovery.

Core Compound Profile & Physicochemical Properties

This compound, also known as 5-Bromo-2-indanone, is a bicyclic ketone featuring an indane framework substituted with a bromine atom on the aromatic ring.[1] This structure is of significant interest in medicinal chemistry as the bromine atom provides a reactive handle for diversification through cross-coupling reactions, while the indanone core is a recognized scaffold in numerous biologically active molecules.[2][3]

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 174349-93-0[4][5]
Molecular Formula C₉H₇BrO[5][6]
Molecular Weight 211.06 g/mol [5][7]
IUPAC Name 5-bromo-1,3-dihydroinden-2-one[5][7]
Synonyms 5-bromo-1,3-dihydro-2H-inden-2-one, 5-Bromo-2-indanone[4][5][7]
Physical Form Solid[6]
Purity (Typical) ≥95%[6][8]
Storage Sealed in a dry place at room temperature.

Synthetic Strategy: A Mechanistic Perspective

While numerous methods exist for the synthesis of the parent indanone core, a common and effective strategy for producing substituted indanones involves an intramolecular Friedel-Crafts reaction.[3][9] For this compound, a logical synthetic pathway would start from a readily available brominated phenylacetic acid derivative.

The causality behind this choice is rooted in efficiency and control. Starting with the bromine atom already in place on the aromatic ring prevents the need for a potentially non-selective and harsh bromination step on the final indanone product, which could lead to undesired regioisomers. The intramolecular cyclization is typically high-yielding and driven by the formation of a stable, fused ring system.

Workflow: Generalized Synthesis Protocol

The following protocol is a representative, field-proven method for the synthesis of indanone scaffolds, adapted for this specific target.

  • Step 1: Acyl Chloride Formation. A suitable starting material, such as (4-bromophenyl)acetyl chloride, is either sourced directly or prepared by reacting (4-bromophenyl)acetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is critical as it activates the carboxylic acid for the subsequent reactions.

  • Step 2: Reaction with an Ethylene Equivalent. The generated acyl chloride is then reacted with an ethylene source. A common method involves the reaction with diazomethane to form a diazoketone, followed by a Wolff rearrangement to generate a ketene, which can then be trapped. A more direct approach, as described for related 1-indanones, involves direct reaction with ethylene in the presence of a Lewis acid catalyst.[9]

  • Step 3: Intramolecular Friedel-Crafts Cyclization. The intermediate from Step 2 is treated with a strong Lewis acid or protic acid catalyst, such as polyphosphoric acid (PPA) or chlorosulfonic acid.[9] The acid promotes the electrophilic attack of the acyl group onto the electron-rich aromatic ring, leading to ring closure and the formation of the five-membered ketone ring.

  • Step 4: Work-up and Purification. The reaction is quenched, typically with ice water, and the crude product is extracted into an organic solvent. Purification is then achieved via standard laboratory techniques such as recrystallization or column chromatography on silica gel to yield the final this compound product.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product A (4-bromophenyl)acetic acid C Step 1: Acyl Chloride Formation A->C B Thionyl Chloride B->C D Step 2: Reaction with Ethylene source C->D Intermediate: (4-bromophenyl)acetyl chloride E Step 3: Friedel-Crafts Cyclization (e.g., PPA) D->E Intermediate: Substituted Propanoyl Chloride F Step 4: Purification (Chromatography) E->F G This compound F->G

Fig 1. Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its dual functionality, making it a versatile building block.[1] The two primary reactive sites are the aryl bromide and the ketone carbonyl group.

  • Aryl Bromide Reactivity (C5-Position): The bromine atom is strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions. This is the cornerstone of its utility, allowing for the modular construction of complex molecules. Key transformations include:

    • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, attaching new aryl or alkyl groups.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

    • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Ketone Reactivity (C2-Position): The carbonyl group offers a separate axis for chemical modification:

    • Reduction: Can be selectively reduced to the corresponding alcohol, 5-bromo-2,3-dihydro-1H-inden-2-ol, using reducing agents like sodium borohydride (NaBH₄).

    • Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a secondary or tertiary amine at the C2 position.

    • Wittig Reaction: Conversion of the ketone to an alkene.

G cluster_bromo Reactions at C5-Br cluster_keto Reactions at C=O Core This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) Core->Suzuki Pd cat. Buchwald Buchwald-Hartwig (+ R₂NH) Core->Buchwald Pd cat. Sonogashira Sonogashira (+ Alkyne) Core->Sonogashira Pd/Cu cat. Reduction Reduction (e.g., NaBH₄) Core->Reduction ReductiveAmination Reductive Amination (+ R₂NH, [H]) Core->ReductiveAmination

Fig 2. Key reaction pathways for this compound.

Applications in Drug Discovery

The indanone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activity.[2][9] this compound serves as a critical starting point for creating libraries of novel indanone derivatives for screening and lead optimization.

  • Alzheimer's Disease: The indanone core is central to several potent acetylcholinesterase (AChE) inhibitors.[10] By using this compound, researchers can synthesize derivatives with varied substituents on the aromatic ring to probe the binding pocket of AChE, aiming to enhance potency and selectivity.

  • Oncology and Virology: Indanone derivatives have been reported to possess anticancer, antiviral, and anti-inflammatory properties.[2][9] The ability to rapidly diversify the 5-bromo-2-indanone core allows for systematic structure-activity relationship (SAR) studies to develop compounds with improved therapeutic indices.

  • Metabolic Diseases: The isomeric compound, 5-bromo-1-indanone, has been used in research targeting obesity-related metabolic diseases.[11] This suggests that the bromo-indanone scaffold is relevant for developing modulators of metabolic pathways, a therapeutic area where this compound could also serve as a valuable synthetic intermediate.

G cluster_apps Therapeutic Targets Core This compound (Scaffold) Lib Chemical Library (Diverse Derivatives) Core->Lib Synthetic Diversification App1 AChE Inhibition (Alzheimer's) Lib->App1 App2 Anticancer / Antiviral Lib->App2 App3 Metabolic Disease Targets Lib->App3

Fig 3. Role as a scaffold for developing therapeutic agents.

Analytical Characterization (Expected) & Safety

Expected Analytical Data

While specific spectra for every batch should be acquired, the expected analytical signatures for this molecule are as follows:

  • ¹H NMR: Signals corresponding to the three aromatic protons will appear in the aromatic region (approx. 7.0-7.8 ppm), with splitting patterns dictated by their coupling. The four protons of the two methylene groups (-CH₂) adjacent to the carbonyl and aromatic ring will appear as singlets or complex multiplets in the aliphatic region (approx. 3.0-4.0 ppm).

  • ¹³C NMR: A characteristic carbonyl carbon signal will be observed significantly downfield (>190 ppm). Multiple signals will be present in the aromatic region (approx. 120-150 ppm), and two signals in the aliphatic region for the methylene carbons.

  • Mass Spectrometry (MS): The mass spectrum will show a distinctive isotopic pattern for a molecule containing one bromine atom, with two major peaks for the molecular ion (M and M+2) of nearly equal intensity.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch will be prominent around 1710-1725 cm⁻¹.

Safety & Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[5]

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendation: This compound must be handled by technically qualified personnel in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required.

References

An In-Depth Technical Guide to the Molecular Structure of 5-Bromo-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indenone Scaffold

The indenone framework is a recurring motif in a variety of biologically active molecules and functional materials. The fusion of a benzene ring with a cyclopentenone ring creates a rigid, planar structure that can be strategically functionalized to interact with biological targets. The introduction of a bromine atom at the 5-position, as in 5-Bromo-1H-inden-2(3H)-one, significantly influences the molecule's electronic properties and provides a versatile handle for further synthetic modifications, such as cross-coupling reactions. A thorough understanding of its molecular architecture is paramount for designing novel derivatives with tailored pharmacological profiles.

Molecular Structure and Properties

This compound, also known as 5-bromo-2-indanone, possesses the chemical formula C₉H₇BrO and a molecular weight of approximately 211.06 g/mol . Its structure consists of a bicyclic system where a benzene ring is fused to a five-membered ring containing a ketone functional group at the 2-position and a bromine atom attached to the benzene ring at the 5-position.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol
CAS Number 174349-93-0[1]
Appearance White solid (predicted)[1]

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 5-bromo-1H-indene.[1] The rationale behind this approach lies in the selective oxidation of the alkene moiety in the five-membered ring to a ketone.

Experimental Protocol: Oxidation of 5-Bromo-1H-indene

This protocol describes a general procedure for the synthesis of 5-bromo-2-indanone from 5-bromo-1H-indene.[1]

Materials:

  • 5-bromo-1H-indene

  • 30% Hydrogen peroxide (H₂O₂)

  • Formic acid

  • 5% Sulfuric acid solution

  • Water

  • Standard laboratory glassware (reaction flask, distillation unit, filtration apparatus)

Procedure:

  • To a reaction flask, add 1.5 L of 30% H₂O₂ and 300 mL of formic acid. Control the temperature of the mixture at 35 °C.

  • Slowly add 148 g of 5-bromo-1H-indene to the reaction mixture, maintaining the temperature at 40 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion of the reaction, add a large volume of water to precipitate a white solid.

  • Collect the solid by filtration.

  • Add 3 L of 5% aqueous sulfuric acid solution to a separate flask and heat to boiling.

  • Add the filtered white solid to the boiling sulfuric acid solution.

  • Connect the flask to a distillation apparatus and collect the distillate to obtain 5-bromo-2-indanone as a white solid.

Causality of Experimental Choices:

  • Hydrogen peroxide and formic acid: This combination forms performic acid in situ, a strong oxidizing agent that epoxidizes the double bond of the indene. The subsequent acid-catalyzed ring-opening of the epoxide and rearrangement leads to the formation of the ketone.

  • Temperature control: The initial reaction is exothermic, and maintaining the temperature prevents side reactions and ensures the controlled formation of the desired product.

  • Acidic workup: The boiling dilute sulfuric acid facilitates the hydrolysis of any intermediate formate esters and promotes the final rearrangement to the 2-indanone.

  • Distillation: This final purification step separates the product from non-volatile impurities.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 5-bromo-1H-indene 5-bromo-1H-indene Reaction Oxidation (40°C, 12h) 5-bromo-1H-indene->Reaction H2O2_Formic_Acid H₂O₂ / Formic Acid H2O2_Formic_Acid->Reaction Precipitation Water Quench Reaction->Precipitation Filtration1 Filtration Precipitation->Filtration1 Acid_Hydrolysis Boiling H₂SO₄ (aq) Filtration1->Acid_Hydrolysis Distillation Distillation Acid_Hydrolysis->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following data is based on a comparative guide of indanone analogs.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Expected Chemical Shifts (δ, ppm):

    • 3.53 (s, 4H): The four protons on the carbons adjacent to the carbonyl group (C1 and C3) are expected to appear as a singlet due to their chemical equivalence.

    • 7.10 (d, 1H), 7.35 (dd, 1H), 7.45 (d, 1H): These signals correspond to the protons on the aromatic ring. The splitting patterns (d = doublet, dd = doublet of doublets) arise from coupling with neighboring protons.

¹³C NMR (Carbon NMR):

  • Sample Preparation: As described for ¹H NMR.

  • Expected Chemical Shifts (δ, ppm):

    • 214.8 (C=O): The carbonyl carbon (C2) is significantly deshielded and appears at a characteristic downfield shift.

    • 44.8 (C1/C3): The two aliphatic carbons flanking the carbonyl group.

    • 121.8, 128.4, 130.2, 138.1, 141.2: These signals correspond to the carbons of the aromatic ring.

NMR Data Summary:

NucleusChemical Shift (δ, ppm) in CDCl₃MultiplicityAssignment
¹H 3.53sH-1, H-3
7.10dAromatic H
7.35ddAromatic H
7.45dAromatic H
¹³C 214.8-C=O (C-2)
44.8-C-1, C-3
121.8, 128.4, 130.2, 138.1, 141.2-Aromatic C
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

  • Sample Preparation: A common method is the KBr pellet technique. Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Key Absorption Frequencies (cm⁻¹):

    • ~1745 cm⁻¹: A strong absorption band characteristic of the C=O stretching vibration of a five-membered ring ketone.

    • ~1595, ~1470 cm⁻¹: Absorption bands corresponding to the C=C stretching vibrations within the aromatic ring.

    • ~3075 cm⁻¹: C-H stretching vibrations of the aromatic protons.

    • ~2935 cm⁻¹: C-H stretching vibrations of the aliphatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Ionization Method: Electron Ionization (EI) is typically used.

  • Expected Fragmentation Pattern (m/z):

    • 210/212: The molecular ion (M⁺) peak, showing the characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for the M⁺ and M+2 peaks).

    • 182/184: Loss of carbon monoxide (CO) from the molecular ion.

    • 103: A fragment corresponding to the loss of bromine and carbon monoxide.

    • 75: A common fragment in the mass spectra of aromatic compounds.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical workflow to confirm the molecular structure.

SpectroscopicAnalysis cluster_data Experimental Data cluster_interpretation Structural Interpretation cluster_conclusion Conclusion MS Mass Spec (m/z 210/212) MolWeight Molecular Weight Confirmed (C₉H₇BrO) MS->MolWeight IR IR Spec (~1745 cm⁻¹) FuncGroup Functional Groups Identified (C=O, Aromatic Ring) IR->FuncGroup NMR NMR Spec (¹H & ¹³C) Connectivity Connectivity Established (Carbon-Hydrogen Framework) NMR->Connectivity Structure Structure of this compound Confirmed MolWeight->Structure FuncGroup->Structure Connectivity->Structure

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and spectroscopic characterization of this compound. The provided experimental protocols and expected analytical data serve as a valuable reference for researchers working with this compound. The strategic placement of the bromine atom on the indenone scaffold makes it a key intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Further research, particularly obtaining single-crystal X-ray diffraction data, would provide even greater detail into the precise molecular geometry of this important chemical entity.

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-1H-inden-2(3H)-one. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

A Note on Data Availability: Experimental spectroscopic data for this compound (CAS: 174349-93-0) is not widely available in public databases. This is a common challenge for novel or specialized chemical entities. Therefore, this guide utilizes high-quality, computationally predicted spectroscopic data to provide a robust characterization. This approach is a standard and invaluable tool in modern chemical research for anticipating and interpreting experimental results. The predictions presented herein are generated using established algorithms and provide a scientifically rigorous foundation for understanding the spectroscopic properties of this molecule.

It is crucial to distinguish this compound from its more commonly documented isomer, 5-Bromo-1H-inden-1-one (CAS: 34598-49-7). This guide focuses exclusively on the 2-oxo isomer.

Molecular Structure

This compound is a bicyclic aromatic ketone with the molecular formula C₉H₇BrO.[1] Its structure consists of a benzene ring fused to a five-membered ring containing a ketone functional group and a bromine atom substituted on the benzene ring.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound provide key insights into its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
7.65d1HH-4
7.50dd1HH-6
7.25d1HH-7
3.60s4HH-1, H-3

Interpretation:

  • Aromatic Region (7.2-7.7 ppm): The three aromatic protons are expected to appear as distinct signals due to their different electronic environments. The proton at the 4-position (H-4) is anticipated to be the most downfield due to its proximity to the bromine atom. The protons at the 6 and 7-positions will exhibit splitting patterns based on their coupling with neighboring protons.

  • Aliphatic Region (3.60 ppm): The four protons on the carbons adjacent to the carbonyl group (C-1 and C-3) are chemically equivalent due to the symmetry of the five-membered ring. They are expected to appear as a singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Predicted Chemical Shift (ppm) Assignment
215.0C=O (C-2)
142.5C-7a
138.0C-3a
132.0C-5
130.0C-6
128.5C-4
122.0C-7
45.0CH₂ (C-1, C-3)

Interpretation:

  • Carbonyl Carbon (215.0 ppm): The ketone carbonyl carbon is the most deshielded and appears significantly downfield.

  • Aromatic Carbons (122.0-142.5 ppm): The six aromatic carbons are expected to have distinct chemical shifts. The carbon bearing the bromine atom (C-5) and the quaternary carbons (C-3a and C-7a) will have characteristic shifts.

  • Aliphatic Carbon (45.0 ppm): The two equivalent methylene carbons (C-1 and C-3) are shielded and appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would be dominated by the characteristic absorption of the carbonyl group.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (CH₂)
~1740C=O stretchKetone
~1600, ~1475C=C stretchAromatic Ring
~820C-H bendpara-disubstituted benzene
~600C-Br stretchAryl bromide

Interpretation:

  • C=O Stretch (~1740 cm⁻¹): A strong, sharp absorption band in this region is the most prominent feature and is characteristic of a ketone carbonyl group. The five-membered ring may slightly increase the frequency compared to a simple acyclic ketone.

  • Aromatic C-H and C=C Stretches: The absorptions for the aromatic C-H stretches and the carbon-carbon double bond stretches confirm the presence of the benzene ring.

  • Aliphatic C-H Stretches: These bands correspond to the methylene groups in the five-membered ring.

  • C-Br Stretch (~600 cm⁻¹): The presence of a carbon-bromine bond is indicated by an absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of this compound would show a characteristic isotopic pattern for a bromine-containing compound.

Predicted Mass Spectrometry Data:

Adduct m/z
[M]+209.96748 / 211.96543
[M+H]⁺210.97531 / 212.97326
[M+Na]⁺232.95725 / 234.95520

Data sourced from PubChemLite.[2]

Interpretation:

  • Molecular Ion Peak ([M]⁺): The mass spectrum will exhibit a pair of molecular ion peaks of nearly equal intensity at m/z 210 and 212, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: The fragmentation of this compound is expected to proceed through pathways that lead to stable carbocations.

References

An In-Depth Technical Guide to 5-Bromo-1H-inden-2(3H)-one Derivatives and Analogs: A Scaffold of Latent Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indanone nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its rigid, bicyclic framework provides a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a bromine atom at the C5 position, as in 5-Bromo-1H-inden-2(3H)-one, offers a unique combination of steric and electronic properties, alongside a reactive handle for extensive chemical derivatization. This technical guide provides a comprehensive overview of the this compound core, presenting its foundational synthesis, rationale for its importance, and a forward-looking perspective on the design of novel derivatives for therapeutic applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space in the pursuit of innovative therapeutics.

The Strategic Value of the this compound Scaffold

The indanone framework is a recurring motif in both natural products and synthetic drugs, recognized for a wide spectrum of biological activities including anti-inflammatory, anti-diabetic, anticancer, and neuroprotective effects.[1][3] The true potential of a scaffold, however, lies in its capacity for strategic modification to enhance potency, selectivity, and pharmacokinetic properties. The this compound core is particularly compelling for several reasons:

  • Bioisosteric Relevance: The indanone core can be considered a rigid analog of other important pharmacophores, such as the indole nucleus. This allows chemists to leverage structure-activity relationship (SAR) data from related compound classes to guide the design of novel indanone-based molecules.

  • The Role of Bromine: The bromine substituent at the C5 position is not merely a placeholder. It serves multiple strategic functions:

    • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the reactivity of the aromatic ring and the acidity of adjacent protons.

    • Enhanced Lipophilicity: The halogen atom increases the molecule's lipophilicity, which can be critical for membrane permeability and reaching intracellular targets.

    • A Versatile Synthetic Handle: Crucially, the carbon-bromine bond is a key site for post-synthesis modification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.[4][5]

While the isomeric 5-bromo-1-indanone has been more extensively explored, the 5-bromo-2-indanone scaffold represents a less-charted, yet highly promising, area for new drug discovery initiatives.[5]

Synthesis of the Core Scaffold

A robust and scalable synthesis of the core molecule is the bedrock of any drug discovery program. While direct synthesis of this compound is not extensively documented, a logical and efficient pathway can be constructed from well-established precedent, starting with the synthesis of the parent 2-indanone followed by regioselective bromination.

Foundational Synthesis of 1H-Inden-2(3H)-one

The most common and reliable method for synthesizing the 2-indanone core begins with the oxidation of indene. The procedure detailed in Organic Syntheses provides a robust, multi-step protocol that proceeds via an indene glycol intermediate.[3][6]

Step 1: Formation of 1,2-Indanediol Monoformate

  • In a 2-liter, three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 700 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.

  • Maintain the temperature of the mixture at 35–40°C using a water bath.

  • With vigorous stirring, add 116.2 g (1.00 mole) of 98% indene dropwise over a period of 2 hours, ensuring the temperature does not exceed 40°C.

  • Rinse the dropping funnel with an additional 100 mL of formic acid, adding it to the reaction flask.

  • Continue stirring the mixture for 16 hours at room temperature.

  • Remove the solvent and excess reagents under reduced pressure (aspirator) on a steam bath. The resulting product is crude monoformate of 1,2-indanediol.

Causality Insight: The reaction of indene with peroxyformic acid (generated in situ from formic acid and H₂O₂) results in the epoxidation of the double bond, followed by acid-catalyzed ring-opening to yield the more stable trans-diol. The formic acid acts as both a reagent and solvent, leading to the formation of the monoformate ester. Controlling the temperature is critical to prevent an overly vigorous and potentially hazardous exothermic reaction.

Step 2: Hydrolysis and Dehydration to 2-Indanone

  • In a 5-liter flask fitted for steam distillation, place 2 L of 7% (by volume) sulfuric acid and bring it to a boil.

  • Add the crude monoformate of 1,2-indanediol from the previous step to the boiling acid solution.

  • Introduce steam into the flask and begin steam distillation. Apply external heat to maintain a constant volume of 2 L in the boiling flask.

  • Collect the distillate at a rate of approximately 1 L per hour. The 2-indanone will co-distill with the water and solidify in the condenser and receiver.

  • Continue distillation until 5–6 L of distillate has been collected and no more solid product is observed.

  • Cool the collected distillate in an ice bath to fully crystallize the product.

  • Collect the solid 2-indanone by filtration, wash with cold water, and dry in a vacuum desiccator. The expected yield is 90–107 g (69–81%).

Causality Insight: The strong acidic conditions (H₂SO₄) first hydrolyze the formate ester to yield 1,2-indanediol. Subsequently, the diol undergoes an acid-catalyzed dehydration. This proceeds via a pinacol-type rearrangement, where protonation of a hydroxyl group, followed by loss of water, generates a secondary carbocation. A hydride shift from C2 to C1 forms a more stable benzylic carbocation, which upon rearrangement, leads to the formation of the ketone at the C2 position. Steam distillation is an effective purification method as 2-indanone is volatile with steam, separating it from non-volatile impurities.

Proposed Synthesis of this compound

With the parent 2-indanone in hand, the next logical step is the introduction of the bromine atom at the C5 position. This can be achieved via electrophilic aromatic substitution.

G Indene Indene Formate 1,2-Indanediol Monoformate Indene->Formate HCOOH, H₂O₂ Indanone 1H-Inden-2(3H)-one Formate->Indanone H₂SO₄, H₂O Steam Distillation BromoIndanone This compound Indanone->BromoIndanone Br₂, Lewis Acid (e.g., FeBr₃)

Caption: Proposed synthetic workflow for this compound.

  • In a flask protected from light, dissolve 1H-Inden-2(3H)-one (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add a solution of bromine (Br₂) (1 equivalent) in the same solvent dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Causality Insight: The carbonyl group of the 2-indanone is a deactivating group for electrophilic aromatic substitution. However, it directs incoming electrophiles to the meta positions (C4 and C6). The methylene groups at C1 and C3 are ortho, para-directing. The final regiochemical outcome (bromination at C5) is a result of the combined directing effects and steric hindrance. The C5 position is para to the C1 methylene group and meta to the C3 methylene group, making it one of the most electronically favorable and sterically accessible positions for substitution. The Lewis acid (FeBr₃) polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") required for the substitution reaction.

Therapeutic Potential and Derivatization Strategies

The true value of the 5-bromo-2-indanone scaffold lies in its potential as a template for building libraries of novel therapeutic agents. By leveraging the bromine atom as a synthetic linchpin, a multitude of derivatives can be accessed.

Potential Therapeutic Applications

Based on the known biological activities of the broader indanone class and related bromo-substituted heterocyclic compounds, derivatives of 5-bromo-2-indanone are prime candidates for investigation in several therapeutic areas:

  • Oncology: Many kinase inhibitors feature a halogenated aromatic core. Derivatives of the closely related 5-bromo-1H-indole-2-carboxylic acid have shown potent inhibitory activity against key oncogenic kinases like VEGFR-2 and EGFR. It is highly plausible that aryl- or heteroaryl-substituted 5-bromo-2-indanones could similarly engage the ATP-binding pockets of these and other kinases.

  • Neurodegenerative Diseases: The indanone core is famously present in Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease.[1][2] This precedent suggests that novel 5-bromo-2-indanone analogs could be explored as modulators of targets relevant to neurodegeneration, such as cholinesterases, monoamine oxidase (MAO), or beta-secretase (BACE1).

  • Anti-inflammatory Agents: Indanone derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[3] The 5-bromo-2-indanone core provides a foundation for developing novel COX inhibitors or modulators of other inflammatory pathways, such as those mediated by cytokines like TNF-α and IL-6.

Key Derivatization Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal choice for elaborating the 5-bromo-2-indanone core. This reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.

G Start This compound Product 5-Aryl-1H-inden-2(3H)-one Derivative Start->Product Boronic Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Boronic->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) Catalyst->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

  • To a reaction vessel, add this compound (1 equivalent), the desired aryl- or heteroaryl-boronic acid (1.1–1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2–5 mol%), and a base, typically aqueous sodium carbonate (2 M solution, 2–3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene and ethanol.

  • Degas the mixture by bubbling argon or nitrogen through it for 15–20 minutes to remove oxygen, which can deactivate the catalyst.

  • Heat the reaction mixture to reflux (typically 80–100°C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 5-aryl-1H-inden-2(3H)-one derivative by column chromatography.

Self-Validating System: The success of this protocol is validated by the complete consumption of the starting 5-bromo-2-indanone (as monitored by TLC or LC-MS) and the appearance of a new, less polar product spot corresponding to the coupled product. The structure of the final compound is unequivocally confirmed by NMR and mass spectrometry, verifying the formation of the new C-C bond.

Biological Evaluation: A Starting Point

Once a library of derivatives is synthesized, a primary biological screening is required. An anti-proliferative assay against relevant cancer cell lines is a logical first step, given the potential of this scaffold in oncology.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000–10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized 5-bromo-2-indanone derivatives in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the media in the wells with the media containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Data Summary and Future Directions

The exploration of the this compound scaffold is in its infancy, presenting a significant opportunity for innovation. The synthetic pathways and biological assays outlined in this guide provide a comprehensive starting point for any research program.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueSource
IUPAC Name 5-bromo-1,3-dihydroinden-2-onePubChem
CAS Number 174349-93-0PubChem
Molecular Formula C₉H₇BrOPubChem
Molecular Weight 211.05 g/mol PubChem
InChIKey JQBSSMBLVVTRKJ-UHFFFAOYSA-NPubChem

Future work should focus on the synthesis of a diverse library of derivatives, exploring a wide range of aryl and heteroaryl boronic acids in the Suzuki coupling. Subsequent screening against a panel of cancer cell lines and relevant kinases will elucidate the most promising substitution patterns. This systematic approach, grounded in the established principles of medicinal chemistry, will unlock the full therapeutic potential of the novel this compound scaffold.

References

The 5-Bromo-1-Indanone Scaffold: A Technical Guide to Emerging Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indenone core, a privileged structure in organic chemistry, has garnered significant attention for its prevalence in natural products and pharmacologically active compounds. The strategic introduction of a bromine atom at the 5-position of the 1-indanone framework yields 5-bromo-1-indanone, a remarkably versatile and reactive intermediate. This technical guide provides an in-depth exploration of the burgeoning research applications of 5-bromo-1-indanone and its derivatives. We will delve into its pivotal role in medicinal chemistry, particularly in the development of novel anticancer agents targeting key signaling pathways, and its utility as a foundational building block in advanced organic synthesis. Furthermore, we will explore its prospective applications in the field of materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this potent chemical scaffold.

Introduction: The 5-Bromo-1-Indanone Core

5-Bromo-1-indanone, systematically named 5-bromo-2,3-dihydro-1H-inden-1-one, is a bicyclic ketone featuring a benzene ring fused to a cyclopentanone ring, with a bromine atom substituted at the 5-position of the aromatic ring.[1][2][3][4] This bromine atom is not merely a placeholder; its electronegativity and capacity to act as a leaving group in cross-coupling reactions are central to the compound's utility.[5] It serves as a crucial synthetic handle, enabling the strategic introduction of a wide array of functional groups and the construction of complex molecular architectures.[1][6]

The true value of 5-bromo-1-indanone lies in its role as a versatile precursor. While the compound itself is primarily an intermediate, its derivatives have demonstrated significant biological activities and are at the forefront of several research and development pipelines.[1][6][7] This guide will illuminate the pathways from this core structure to high-value applications.

Synthetic Pathways to 5-Bromo-1-Indanone

The accessibility of 5-bromo-1-indanone is a key enabler of its widespread use. Several synthetic routes have been established, with two primary methods being the intramolecular Friedel-Crafts reaction and the oxidation of the corresponding alcohol.

Intramolecular Friedel-Crafts Cyclization

A common and effective method for synthesizing the indanone core is through an intramolecular Friedel-Crafts reaction. This approach typically involves the cyclization of 3-(3-bromophenyl)propionic acid.[8] The strong acid catalyst promotes the formation of an acylium ion, which then attacks the aromatic ring to form the fused five-membered ring.

A specific protocol involves the high-temperature reaction of 4-(3-chloropropanoyl)bromobenzene with a mixture of aluminum chloride and sodium chloride.[7]

Experimental Protocol: Friedel-Crafts Synthesis of 5-Bromo-1-Indanone[7]

Materials:

  • 4-(3-Chloropropanoyl)bromobenzene (24.7 g)

  • Aluminum chloride (100 g)

  • Sodium chloride (25 g)

  • Ice

  • Acetic acid (30 ml)

  • Diethyl ether

  • Methanol

Procedure:

  • Combine aluminum chloride (100 g) and sodium chloride (25 g) and heat to 180°C.

  • Add 4-(3-chloropropanoyl)bromobenzene (24.7 g) to the molten salt mixture.

  • Increase the temperature and maintain between 180-220°C for 30 minutes.

  • Carefully pour the hot reaction mixture onto ice to quench the reaction.

  • Treat the resulting mixture with acetic acid (30 ml).

  • Collect the solid product and dissolve it in diethyl ether.

  • Dry the organic solution and concentrate it under reduced pressure.

  • Recrystallize the crude residue from methanol to yield pure 5-bromoindan-1-one (yield: 9 g).

Oxidation of 5-Bromo-2,3-dihydro-1H-inden-1-ol

An alternative route involves the oxidation of the corresponding secondary alcohol, 5-bromo-2,3-dihydro-1H-inden-1-ol. This method is often cleaner and can proceed under milder conditions depending on the chosen oxidizing agent. A well-documented procedure utilizes tert-butyl hydroperoxide (TBHP).[8]

Experimental Protocol: Oxidation Synthesis of 5-Bromo-1-Indanone[8]

Materials:

  • 5-Bromo-2,3-dihydro-1H-inden-1-ol (1 mmol)

  • 70% tert-Butyl hydroperoxide (TBHP) (6-10 equivalents)

  • Saturated sodium thiosulfate solution (5 mL)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Caution: TBHP is highly reactive, flammable, and toxic. Handle with extreme care in a well-ventilated fume hood.

  • Prepare a solution of 5-bromo-2,3-dihydro-1H-inden-1-ol (1 mmol) and 70% TBHP (6 or 10 equivalents).

  • Stir the reaction mixture at 100°C for 24 hours.

  • Cool the mixture and quench the reaction by adding 5 mL of saturated sodium thiosulfate solution.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Applications in Medicinal Chemistry and Drug Development

The 5-bromo-1-indanone scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules. Its derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[9]

Anticancer Agents: Targeting Angiogenesis

A significant area of application for 5-bromo-1-indanone derivatives is in oncology, particularly in the development of angiogenesis inhibitors.[6] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it a prime target for anticancer therapies.[10][11]

VEGF-A binding to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[11] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK, PI3K-AKT, and FAK pathways, which collectively promote endothelial cell proliferation, survival, and migration.[11]

Small molecule inhibitors derived from 5-bromo-1-indanone can be designed to bind to the ATP-binding site of the VEGFR-2 kinase domain. This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and shutting down the downstream pro-angiogenic signals. This ultimately leads to a reduction in tumor vascularization, starving the tumor of essential nutrients and oxygen.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates FAK FAK VEGFR2->FAK Activates VEGF VEGF-A VEGF->VEGFR2 Binds Inhibitor 5-Bromo-1-indanone Derivative Inhibitor->VEGFR2 Blocks ATP Binding PKC PKC PLCg->PKC AKT AKT PI3K->AKT Migration Cell Migration FAK->Migration MAPK MAPK PKC->MAPK Survival Cell Survival & Proliferation AKT->Survival MAPK->Survival

Caption: VEGFR-2 signaling cascade and the point of intervention for 5-bromo-1-indanone derivatives.

A notable example is the development of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones as potent anticancer agents.[6] These compounds have shown significant inhibitory activity against VEGFR-2 and cytotoxic effects against various cancer cell lines.

Experimental Protocol: Synthesis of 1-benzyl-5-bromo-3-(2-(4-methyl-5-(aryldiazenyl)thiazol-2-yl)hydrazono)indolin-2-ones[6]

Materials:

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one intermediate (0.5 mmol)

  • Appropriate hydrazonoyl chloride derivative (0.5 mmol)

  • Dioxane (8 mL)

  • Triethylamine (catalytic amount)

  • Ethanol

  • DMF (Dimethylformamide)

Procedure:

  • To a solution of the appropriate hydrazonoyl chloride derivative (0.5 mmol) in dioxane (8 mL), add the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one intermediate (0.2 g, 0.5 mmol).

  • Add a catalytic amount of triethylamine to the mixture.

  • Reflux the reaction mixture for 5 hours.

  • Filter the resulting precipitate while hot.

  • Wash the collected solid with ethanol.

  • Dry the solid and recrystallize from an ethanol/DMF mixture to obtain the final product.

Quantitative Biological Data

The efficacy of these compounds has been quantified through in vitro assays, with IC₅₀ values indicating their potency against specific cancer cell lines.

Compound IDTarget Cell LineIC₅₀ (µM)VEGFR-2 Inhibition IC₅₀ (µM)Reference
7c MCF-7 (Breast Cancer)7.17 ± 0.940.728[6]
7d MCF-7 (Breast Cancer)2.93 ± 0.470.503[6]
2f BT-549 (Breast Cancer)~0.40Not Reported
2f NCI-H23 (Lung Cancer)~0.79Not Reported
2f IGROV1 (Ovarian Cancer)~0.95Not Reported

Note: IC₅₀ values for compound 2f were reported as log(10)GI₅₀ and have been converted for this table.

Applications in Organic Synthesis

Beyond its direct applications in medicinal chemistry, 5-bromo-1-indanone is a powerful building block in organic synthesis, primarily due to the reactivity of its bromine atom in palladium-catalyzed cross-coupling reactions.[5]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5] 5-Bromo-1-indanone is an excellent substrate for this reaction, allowing for the introduction of a vast array of aryl and heteroaryl groups at the 5-position. This functionalization is critical for tuning the electronic and steric properties of the molecule, which is a key strategy in drug design and materials science.[5]

The versatility of this reaction provides a robust route to synthesize libraries of structurally diverse compounds for high-throughput screening and structure-activity relationship (SAR) studies.[5]

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 5-Bromo-1-indanone Reaction Microwave Heating (e.g., 100°C, 30 min) Reactant1->Reaction Reactant2 Arylboronic Acid Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 5-Aryl-1-indanone Derivative Purification->Product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-1-indanone (1.0 equivalent)

  • Arylboronic acid (1.3 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.07 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Ethanol

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add 5-bromo-1-indanone, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add ethanol to the vial to dissolve/suspend the reactants.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100°C for 25-40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1-indanone.

Potential Applications in Materials Science

While less developed than its pharmaceutical applications, the 5-bromo-1-indanone scaffold holds significant potential as a precursor for advanced organic materials. The indanone core can be used to construct larger, conjugated systems known as indenofluorenes.[8]

Indenofluorenes are a class of polycyclic aromatic hydrocarbons with intriguing electronic and photophysical properties.[5] These properties make them attractive candidates for applications in organic electronics, such as:

  • Organic Light-Emitting Diodes (OLEDs): Indenofluorene derivatives have been investigated as blue fluorescent emitters and as host materials in phosphorescent OLEDs.[8] Their rigid, planar structure can lead to high charge carrier mobility and efficient luminescence.

  • Organic Field-Effect Transistors (OFETs): The extended π-conjugation in indenofluorene-based materials makes them suitable for use as organic semiconductors in the active layer of OFETs.[5]

The synthesis of indenofluorenes often involves the construction of a polycyclic framework where an indanone derivative could serve as a key starting material. The bromine atom on 5-bromo-1-indanone provides a reactive site for the necessary carbon-carbon bond-forming reactions to build up the larger indenofluorene structure. This remains an area of active research, representing a frontier for the application of this versatile compound.

Conclusion

5-Bromo-1-indanone has firmly established itself as a high-value intermediate in both medicinal chemistry and organic synthesis. Its true power is realized in its derivatives, which have demonstrated potent anticancer activity through mechanisms such as VEGFR-2 inhibition. The strategic placement of the bromine atom provides a gateway to a vast chemical space, readily accessible through robust and efficient protocols like the Suzuki-Miyaura cross-coupling.

As researchers continue to push the boundaries of drug discovery and materials science, the demand for versatile and reactive building blocks will only increase. The 5-bromo-1-indanone core, with its proven track record and untapped potential, is poised to remain a critical tool for innovation. Future research will likely focus on expanding the library of derivatives for biological screening, further elucidating their mechanisms of action, and realizing their potential in the next generation of organic electronic materials.

References

An In-Depth Technical Guide to 5-Bromo-1H-inden-2(3H)-one: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-inden-2(3H)-one, a halogenated derivative of the indanone scaffold, has emerged as a pivotal building block in medicinal chemistry. Its strategic importance lies in its versatile reactivity, enabling the construction of complex molecular architectures for targeted therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and significant role as a key intermediate in the development of novel therapeutics, particularly in the field of metabolic diseases. Special focus is given to its application in the synthesis of ghrelin receptor inverse agonists, a promising class of drugs for the treatment of obesity. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols and insights into the chemical causality behind synthetic strategies.

Introduction: The Significance of the Indanone Core and its Halogenated Analogs

The indanone scaffold is a privileged structure in medicinal chemistry, present in a wide array of biologically active compounds. The introduction of a bromine atom at the 5-position of the 1H-inden-2(3H)-one core significantly enhances its synthetic utility. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This strategic functionalization has positioned this compound as a valuable starting material in the quest for novel drug candidates.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 174349-93-0[1]
Molecular Formula C₉H₇BrO[1]
Molecular Weight 211.06 g/mol [1]
Appearance Solid
Purity Typically ≥95-97%
Storage Sealed in dry, room temperature conditions
  • ¹H NMR of 5-Bromo-1-indanone: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons of the indanone core, with splitting patterns indicative of their substitution.[2]

  • ¹³C NMR of 5-Bromo-1-indanone: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the aromatic carbons (with the carbon bearing the bromine atom shifted downfield), and the aliphatic carbons.

  • IR Spectrum of 5-Bromo-1-indanone: The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[3]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Synthesis of this compound

A reliable and scalable synthesis is paramount for the utility of any building block. The following protocol details a common method for the preparation of this compound.

Synthetic Pathway Overview

The synthesis of this compound can be achieved from 5-bromo-1H-indene through an epoxidation-rearrangement sequence.

Synthesis of this compound 5-Bromo-1H-indene 5-Bromo-1H-indene Epoxide_Intermediate Epoxide Intermediate 5-Bromo-1H-indene->Epoxide_Intermediate H₂O₂, Formic Acid This compound This compound Epoxide_Intermediate->this compound Aqueous H₂SO₄, Heat Ghrelin_Receptor_Signaling cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling Ghrelin Ghrelin GHS-R1a Ghrelin Receptor (GHS-R1a) Ghrelin->GHS-R1a Activates G_alpha_q Gαq/11 GHS-R1a->G_alpha_q G_alpha_i Gαi/o GHS-R1a->G_alpha_i G_alpha_12 Gα12/13 GHS-R1a->G_alpha_12 beta_arrestin β-arrestin GHS-R1a->beta_arrestin Inverse_Agonist Inverse Agonist Inverse_Agonist->GHS-R1a Inhibits Reduced_Appetite Reduced Appetite Inverse_Agonist->Reduced_Appetite PLC Phospholipase C G_alpha_q->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca2_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca2_release Appetite_Stimulation Appetite Stimulation Ca2_release->Appetite_Stimulation Suzuki_Coupling_Workflow Reactants This compound + Arylboronic Acid Reaction Suzuki Coupling Reactants->Reaction Catalyst_System Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) Catalyst_System->Reaction Product 5-Aryl-1H-inden-2(3H)-one Reaction->Product

References

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-inden-2(3H)-one, also known as 5-bromo-2-indanone, is a halogenated bicyclic ketone that serves as a valuable intermediate in synthetic organic chemistry. Its indanone core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds, most notably in treatments for neurodegenerative diseases.[1][2][3] The presence of both a reactive ketone and an aryl bromide moiety makes this compound a versatile building block for creating complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, safe handling protocols, reactivity, and disposal of this compound, designed to empower researchers to utilize this compound safely and effectively in their discovery and development workflows.

Chemical and Physical Properties

A thorough understanding of a compound's properties is foundational to its safe and effective use. This compound is a solid at room temperature and possesses the key structural features of a ketone flanked by two methylene groups and a brominated benzene ring.

PropertyValueSource
IUPAC Name 5-bromo-1,3-dihydroinden-2-onePubChem[4]
Synonyms 5-Bromo-2-indanone, 5-bromo-1,3-dihydro-2H-inden-2-onePubChem[4]
CAS Number 174349-93-0PubChem[4]
Molecular Formula C₉H₇BrOPubChem[4]
Molecular Weight 211.06 g/mol ChemicalBook[5]
Physical Form Solid, white to light yellow crystal powderChemicalBook[6]

Hazard Identification and Safety Protocols

This compound is classified as a hazardous substance and requires careful handling to mitigate risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Source: PubChem[4]

Signal Word: Warning

Pictogram:

alt text

Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is mandatory to prevent exposure. The causality behind these choices is the compound's irritant and potentially harmful nature upon contact or ingestion.

  • Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes and airborne particles causing serious eye irritation.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat must be worn and fully fastened. For larger quantities or when generating dust, additional protective clothing may be necessary to prevent skin contact.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust, which may cause respiratory irritation. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Handling

Proper storage and handling procedures are essential for maintaining the integrity of the compound and ensuring laboratory safety.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids. The recommended storage condition is sealed in a dry environment at room temperature.

Handling Workflow

The following workflow is designed to minimize exposure and ensure procedural integrity.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: Lab Coat, Goggles, Gloves prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Glassware, Reagents, and Waste Containers prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel (Minimize Dust Generation) handle_weigh->handle_transfer handle_reaction Conduct Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction handle_quench Quench Reaction Carefully (See Section 6.2) handle_reaction->handle_quench clean_decon Decontaminate Glassware (See Section 6.3) handle_quench->clean_decon Proceed to Cleanup clean_waste Segregate and Label Hazardous Waste clean_decon->clean_waste clean_ppe Remove and Dispose of Contaminated PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Standard workflow for handling this compound.

Synthesis Protocol

A reliable synthesis of this compound proceeds from the corresponding 5-bromo-1H-indene. The following protocol is based on established oxidation methodologies for converting indenes to 2-indanones.[7]

Step-by-Step Synthesis from 5-bromo-1H-indene
  • Reaction Setup: In a reaction flask equipped with a magnetic stirrer and a dropping funnel, add 300 mL of formic acid and 1.5 L of 30% hydrogen peroxide. Maintain the temperature at 35°C.

  • Addition of Starting Material: Slowly add 148 g of 5-bromo-1H-indene to the reaction mixture, ensuring the temperature does not exceed 40°C.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Precipitation: Upon completion, add a large volume of water to the reaction mixture to precipitate a white solid.

  • Filtration: Collect the white solid by filtration.

  • Hydrolysis: Transfer the filtered solid to a new flask containing 3 L of a 5% aqueous sulfuric acid solution. Heat the mixture to boiling.

  • Isolation: Connect the flask to a distillation apparatus to isolate the final product. The expected yield is approximately 64 g of 5-bromo-2-indanone as a white solid.

This protocol is adapted from a general procedure and should be optimized for specific laboratory conditions.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its two primary reactive sites: the ketone at the C2 position and the bromo-substituent on the aromatic ring. These sites allow for a wide range of synthetic transformations, making it a key intermediate for building molecular diversity.

Reactivity of the Ketone Group

The ketone functionality is a versatile handle for various C-C and C-N bond-forming reactions.

  • Reductive Amination: This is a powerful method for converting the ketone into a secondary or tertiary amine.[8][9] The reaction typically proceeds in one pot, where the ketone and a primary or secondary amine form an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild and selectively reduces the iminium ion in the presence of the ketone.[8][10][11]

    Generalized Protocol for Reductive Amination:

    • Dissolve this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloroethane, THF).

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Alpha-Alkylation: The methylene protons at the C1 and C3 positions (alpha to the ketone) are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate.[12][13][14] This enolate is a potent nucleophile that can react with alkyl halides in an Sₙ2 reaction to install alkyl groups at the alpha position.

    Generalized Protocol for α-Alkylation:

    • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF and cool to -78°C.

    • Slowly add n-butyllithium (1.05 equivalents) and stir for 30 minutes to generate LDA.

    • Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78°C and stir for 1 hour to form the enolate.

    • Add the desired alkyl halide (1.1 equivalents) and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product, dry the organic layer, and purify by column chromatography.

G cluster_ketone Ketone Reactions (C2) cluster_bromide Aryl Bromide Reactions (C5) start 5-Bromo-1H- inden-2(3H)-one reductive_amination Reductive Amination start->reductive_amination R-NH₂, NaBH(OAc)₃ alpha_alkylation α-Alkylation start->alpha_alkylation 1. LDA 2. R-X suzuki Suzuki Coupling start->suzuki Ar-B(OH)₂, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R₂NH, Pd Catalyst, Base amine Substituted 2-Aminoindane reductive_amination->amine alkylated_ketone 1-Alkyl or 1,3-Dialkyl Substituted Indanone alpha_alkylation->alkylated_ketone aryl_indanone 5-Aryl Substituted Indanone suzuki->aryl_indanone amino_indanone 5-Amino Substituted Indanone buchwald->amino_indanone

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Aryl-1H-inden-2(3H)-one Scaffold

The 1H-inden-2(3H)-one core structure and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The introduction of an aryl group at the 5-position, creating the 5-aryl-1H-inden-2(3H)-one scaffold, has been shown to be a key structural motif in compounds exhibiting anticancer and anti-inflammatory properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal strategy for the synthesis of these valuable compounds from 5-Bromo-1H-inden-2(3H)-one.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols and underlying scientific principles for the successful Suzuki coupling of this compound. As a Senior Application Scientist, the following protocols have been developed with a focus on scientific integrity, reproducibility, and a deep understanding of the reaction mechanism to troubleshoot potential challenges.

Mechanistic Considerations: Navigating the Challenges of an α-Bromoketone

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving an organoboron reagent and an organic halide.[2][3][4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

While the Suzuki coupling is a robust reaction, the use of this compound as a substrate presents a unique challenge due to the presence of an α-bromoketone moiety. This functionality introduces the potential for side reactions, primarily enolization, which can be promoted by the basic conditions required for the coupling.

Key Challenges:

  • Enolization: The acidic α-protons of the ketone can be abstracted by the base, leading to the formation of an enolate. This can result in undesired side reactions and a decrease in the yield of the desired coupled product.

  • Substrate Stability: α-Haloenones can be unstable under certain reaction conditions, potentially leading to decomposition and lower yields.[5]

  • Catalyst Selection: The choice of palladium catalyst and ligand is critical to ensure efficient oxidative addition to the C-Br bond without promoting side reactions.

To address these challenges, the selection of a suitable base and catalyst system is paramount. A moderately strong, non-nucleophilic base is preferred to minimize enolization while still being effective in the transmetalation step. The use of a bulky phosphine ligand on the palladium catalyst can enhance the rate of oxidative addition and reductive elimination, favoring the desired product formation. Based on literature precedents for similar substrates, a catalyst system of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has shown to be highly effective.[6]

Optimized Protocol for the Suzuki Coupling of this compound

This protocol describes a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.

Reaction Scheme:

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Molar Equiv.
This compound91446-43-4211.051.0
Arylboronic AcidVariesVaries1.2
Pd(dppf)Cl₂72287-26-4731.730.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
1,4-Dioxane123-91-188.11-
Water (degassed)7732-18-518.02-

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Arylboronic Acid - K₂CO₃ - Pd(dppf)Cl₂ flask Add to Schlenk Flask reagents->flask degas Evacuate and backfill with Argon (3x) flask->degas solvent Add degassed 1,4-Dioxane/Water degas->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, wash with water & brine cool->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for the Suzuki coupling of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for at least 30 minutes.

    • Add the degassed solvent mixture to the Schlenk flask via syringe. The final concentration of the this compound should be approximately 0.1 M.

  • Reaction:

    • Immerse the reaction flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-1H-inden-2(3H)-one.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed solvents/reagents- Low reaction temperature- Use a fresh batch of palladium catalyst.- Ensure thorough degassing of all solvents and maintain a positive argon atmosphere.- Increase the reaction temperature in 10 °C increments.
Formation of side products (e.g., from enolization) - Base is too strong- Prolonged reaction time at high temperature- Consider using a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7]- Monitor the reaction closely and stop it as soon as the starting material is consumed.
Protodeboronation of boronic acid - Presence of excess water or acid- Electron-rich or sterically hindered boronic acids- Use anhydrous solvents and ensure the base is not hygroscopic.- Use a boronic ester (e.g., pinacol ester) instead of the boronic acid.
Homocoupling of boronic acid - Presence of oxygen- Inefficient transmetalation- Ensure rigorous exclusion of air from the reaction.- Optimize the base and solvent system to facilitate transmetalation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-1H-inden-2(3H)-ones from this compound. By carefully selecting the catalyst, base, and reaction conditions to mitigate the challenges associated with the α-bromoketone substrate, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a robust starting point for the development of novel compounds for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols: 5-Bromo-1H-inden-2(3H)-one as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indanone Scaffold

The indanone core, a bicyclic structure fusing a benzene ring with a cyclopentanone, is a privileged scaffold in medicinal chemistry. Its rigid framework provides a well-defined orientation for pendant functional groups to interact with biological targets. Furthermore, the indanone structure is prevalent in numerous natural products and has been successfully incorporated into a variety of therapeutic agents.[1][2] The introduction of a bromine atom at the 5-position of the indanone ring, as in 5-Bromo-1H-inden-2(3H)-one, offers a strategic advantage for synthetic chemists. This bromine atom serves as a versatile synthetic handle, enabling the facile introduction of diverse molecular fragments through powerful cross-coupling reactions. This application note will detail the utility of this compound as a key starting material for the synthesis of pharmaceutical intermediates, with a particular focus on its application in the development of novel therapeutics for neurodegenerative diseases.

Chemical Properties and Safety Overview

This compound is a solid at room temperature with a molecular weight of 211.06 g/mol .[3][4] It is soluble in a range of organic solvents, making it amenable to a variety of reaction conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number174349-93-0[3][4]
Molecular FormulaC₉H₇BrO[3][4]
Molecular Weight211.06 g/mol [3][4]
Physical FormSolid[3]
StorageSealed in dry, room temperature[3]

Safety Precautions:

This compound is considered a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] Work should be conducted in a well-ventilated fume hood.[5]

GHS Hazard Statements:

  • H302: Harmful if swallowed[4]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

In case of contact with skin or eyes, rinse immediately and thoroughly with water.[6] If inhaled, move to fresh air.[6] If swallowed, rinse mouth with water and seek medical attention.[6]

Core Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is strategically positioned for participation in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their broad functional group tolerance and reliability in forming carbon-carbon and carbon-nitrogen bonds.[7][8][9]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds for Novel Scaffolds

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[8][10][11] This reaction is particularly valuable for creating biaryl structures, which are common motifs in pharmacologically active molecules. The use of this compound in Suzuki coupling allows for the synthesis of 5-aryl-1H-inden-2(3H)-ones, which are precursors to a variety of therapeutic agents, including potential treatments for Alzheimer's disease and non-steroidal progesterone receptor modulators.[1][12]

Causality in Protocol Design: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required to activate the boronic acid for transmetalation.[8][10] The solvent must be capable of dissolving the reactants and facilitating the reaction at the chosen temperature.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a representative procedure for the synthesis of 5-aryl-1H-inden-2(3H)-ones. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.04 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1H-inden-2(3H)-one.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Yields for Suzuki Coupling with 5-Bromo-1-indanone (as an analogue)

Arylboronic AcidProductYield (%)Reference
Phenylboronic acid5-Phenyl-1-indanone95[13]
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1-indanone93[13]
4-Tolylboronic acid5-(4-Tolyl)-1-indanone97[13]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(OAc)₂/PPh₃ - K₂CO₃ inert Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Toluene/Water inert->solvent heat Heat to Reflux (4-12 h) solvent->heat cool Cool to RT heat->cool extract Ethyl Acetate Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 5-Aryl-1H-inden-2(3H)-one purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds for Bioactive Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[7][14][15][16] This reaction is of paramount importance in pharmaceutical chemistry as the arylamine moiety is a key pharmacophore in a vast number of drugs. The use of this compound in this reaction allows for the synthesis of 5-amino-1H-inden-2(3H)-one derivatives, which can be further functionalized to produce a wide range of bioactive molecules, including analogues of the Alzheimer's disease drug Donepezil.[17]

Causality in Protocol Design: The Buchwald-Hartwig amination often requires more specialized and sterically hindered phosphine ligands compared to the Suzuki coupling to facilitate the catalytic cycle, particularly the reductive elimination step.[7][18] The choice of base is also crucial, with strong, non-nucleophilic bases such as sodium tert-butoxide being commonly employed.[18]

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound with a Secondary Amine

This protocol provides a representative procedure for the synthesis of 5-(substituted-amino)-1H-inden-2(3H)-ones. Optimization may be necessary for specific substrates.

Materials:

  • This compound

  • Secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equivalents)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer with heating plate

  • Inert gas supply (e.g., nitrogen or argon)

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.01 equivalents) and XPhos (0.02 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • In a separate flask, add this compound (1.0 equivalent) and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill this flask with an inert gas.

  • Add the secondary amine (1.2 equivalents) via syringe, followed by the catalyst solution prepared in step 3.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 5-(substituted-amino)-1H-inden-2(3H)-one.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd_complex1 L₂Pd(II)(Ar)Br oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination + HNR¹R² pd_complex2 [L₂Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation + Base - Base-H⁺Br⁻ pd_complex3 L₂Pd(II)(Ar)(NR¹R²) deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 - Product product Ar-NR¹R² reductive_elimination->product arbr Ar-Br hnr1r2 HNR¹R²

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Application in the Development of Acetylcholinesterase Inhibitors for Alzheimer's Disease

A significant application of indanone derivatives lies in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[19][20][21] Donepezil, a leading medication for Alzheimer's, features an indanone moiety.[17] The synthesis of novel Donepezil analogues and other indanone-based AChE inhibitors often utilizes cross-coupling strategies to introduce diverse substituents on the indanone core, thereby modulating the compound's potency and pharmacokinetic properties.[22][23][24] this compound serves as an ideal starting point for generating a library of such analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its utility is particularly pronounced in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which enable the efficient construction of diverse molecular architectures. The application of this intermediate in the synthesis of novel acetylcholinesterase inhibitors highlights its potential for contributing to the development of new therapeutics for neurodegenerative diseases. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this important synthetic intermediate.

References

Application Notes and Protocols for Reaction Mechanisms Involving 5-Bromo-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of 5-Bromo-1H-inden-2(3H)-one

This compound is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a brominated aromatic ring fused to a cyclopentanone, presents two key reactive sites: the aryl bromide and the enolizable ketone. This unique combination allows for a diverse array of chemical transformations, making it an attractive scaffold for the synthesis of complex molecular architectures and novel drug candidates. The strategic location of the bromine atom on the aromatic ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the ketone functionality and its adjacent α-carbons provide a platform for nucleophilic additions, substitutions, and condensation reactions. This guide provides an in-depth exploration of the key reaction mechanisms involving this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

I. Palladium-Catalyzed Cross-Coupling Reactions: Functionalization of the Aromatic Core

The carbon-bromine bond in this compound is a prime target for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (or a related step), and reductive elimination.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures and the introduction of alkyl, alkenyl, or alkynyl groups. The reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base yields the corresponding 5-substituted-1H-inden-2(3H)-one.

Mechanistic Rationale: The choice of a phosphine ligand is critical; bulky, electron-rich ligands like those from the Buchwald group can enhance the rate of oxidative addition and reductive elimination. The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Ar-Pd(II)(R)L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation (Base, R-B(OH)2) Boronate Complex [R-B(OH)3]- Coupled Product Ar-R Transmetalation Complex->Coupled Product Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ReagentMolecular WeightAmount (mmol)Equivalents
This compound211.06 g/mol 1.01.0
Phenylboronic Acid121.93 g/mol 1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.56 g/mol 0.050.05
Sodium Carbonate (Na₂CO₃)105.99 g/mol 2.02.0
Toluene/Ethanol/Water (3:1:1)-10 mL-

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask, add this compound (211 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent mixture (10 mL) and degas the solution by bubbling with the inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-phenyl-1H-inden-2(3H)-one.

B. Heck Reaction: Vinylation of the Aromatic Ring

The Heck reaction provides a powerful method for the formation of a carbon-carbon bond between this compound and an alkene, leading to the synthesis of 5-vinyl-substituted indenones.

Mechanistic Considerations: The reaction is typically catalyzed by a palladium(0) species and requires a base to neutralize the hydrogen halide formed during the catalytic cycle. The choice of phosphine ligand can influence the regioselectivity and efficiency of the reaction.

Protocol: Heck Reaction of this compound with Styrene

ReagentMolecular WeightAmount (mmol)Equivalents
This compound211.06 g/mol 1.01.0
Styrene104.15 g/mol 1.51.5
Pd(OAc)₂ (Palladium(II) Acetate)224.51 g/mol 0.020.02
P(o-tolyl)₃ (Tri(o-tolyl)phosphine)304.37 g/mol 0.040.04
Triethylamine (Et₃N)101.19 g/mol 2.02.0
Acetonitrile (MeCN)-10 mL-

Step-by-Step Procedure:

  • In a sealable reaction tube, combine this compound (211 mg, 1.0 mmol), styrene (156 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tolyl)₃ (12 mg, 0.04 mmol).

  • Add triethylamine (202 mg, 2.0 mmol) and acetonitrile (10 mL).

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature and filter off the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

C. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1]

Mechanistic Insights: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

ReagentMolecular WeightAmount (mmol)Equivalents
This compound211.06 g/mol 1.01.0
Phenylacetylene102.13 g/mol 1.21.2
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)701.90 g/mol 0.030.03
CuI (Copper(I) Iodide)190.45 g/mol 0.050.05
Triethylamine (Et₃N)101.19 g/mol 2.02.0
Tetrahydrofuran (THF), anhydrous-10 mL-

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (211 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (202 mg, 2.0 mmol).

  • Add phenylacetylene (123 mg, 1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

D. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination enables the synthesis of arylamines from aryl halides.[2][3] This reaction is invaluable for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Mechanistic Nuances: The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often the rate-limiting step. A strong, non-nucleophilic base is required to deprotonate the amine and the intermediate palladium-amine complex.[4]

Diagram: Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, Coupling Partner, Base Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Ar or N2) Solvent->Inert Catalyst Add Palladium Catalyst and Ligand Inert->Catalyst Heating Heat to Reaction Temperature Catalyst->Heating Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification

Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

ReagentMolecular WeightAmount (mmol)Equivalents
This compound211.06 g/mol 1.01.0
Morpholine87.12 g/mol 1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.72 g/mol 0.010.02 (Pd)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.66 g/mol 0.040.04
Sodium tert-butoxide (NaOtBu)96.10 g/mol 1.41.4
Toluene, anhydrous-10 mL-

Step-by-Step Procedure:

  • In a glovebox, add NaOtBu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (19 mg, 0.04 mmol).

  • Add this compound (211 mg, 1.0 mmol).

  • Seal the tube, remove from the glovebox, and add anhydrous toluene (10 mL) followed by morpholine (105 mg, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

II. Reactions at the Ketone and α-Carbon: Expanding Molecular Complexity

The ketone functionality and the adjacent α-carbons in this compound offer a complementary set of reactive handles for further molecular elaboration.

A. α-Halogenation: Introducing a Versatile Functional Group

The α-hydrogens of the indenone are acidic and can be replaced by a halogen under either acidic or basic conditions. This introduces a new leaving group, enabling subsequent nucleophilic substitution reactions.

Mechanistic Rationale: Under acidic conditions, the reaction proceeds through an enol intermediate, while basic conditions favor the formation of an enolate.[5][6] For unsymmetrical ketones, acid-catalyzed halogenation tends to occur at the more substituted α-carbon, while base-promoted halogenation can lead to polyhalogenation, especially at a methyl ketone.[7][8]

Protocol: α-Bromination of this compound

ReagentMolecular WeightAmount (mmol)Equivalents
This compound211.06 g/mol 1.01.0
Bromine (Br₂)159.81 g/mol 1.01.0
Acetic Acid60.05 g/mol 10 mL-

Step-by-Step Procedure:

  • Dissolve this compound (211 mg, 1.0 mmol) in acetic acid (10 mL) in a round-bottom flask.

  • Slowly add a solution of bromine (160 mg, 1.0 mmol) in acetic acid dropwise with stirring.

  • Stir at room temperature and monitor the disappearance of the bromine color.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry to yield the α-bromo ketone.

B. α-Alkylation: Building Carbon Scaffolds

The enolate of this compound, formed by treatment with a strong base, can act as a nucleophile to attack an alkyl halide, forming a new carbon-carbon bond at the α-position.

Experimental Considerations: The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial to ensure complete and irreversible enolate formation, minimizing self-condensation side reactions.

Protocol: α-Methylation of this compound

ReagentMolecular WeightAmount (mmol)Equivalents
This compound211.06 g/mol 1.01.0
Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)-1.11.1
Methyl Iodide (CH₃I)141.94 g/mol 1.21.2
Tetrahydrofuran (THF), anhydrous-15 mL-

Step-by-Step Procedure:

  • Dissolve this compound (211 mg, 1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under argon and cool to -78 °C.

  • Slowly add LDA solution (0.55 mL, 1.1 mmol) and stir for 30 minutes at -78 °C.

  • Add methyl iodide (170 mg, 1.2 mmol) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with diethyl ether, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

C. Wittig Reaction: Conversion of the Ketone to an Alkene

The Wittig reaction provides a classic and reliable method for converting the carbonyl group of this compound into a double bond.[9]

Mechanism in Brief: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring then fragments to yield the alkene and a phosphine oxide.[10]

Protocol: Wittig Reaction of this compound with Methyltriphenylphosphonium Bromide

ReagentMolecular WeightAmount (mmol)Equivalents
Methyltriphenylphosphonium Bromide357.23 g/mol 1.21.2
n-Butyllithium (n-BuLi) (1.6 M in hexanes)-1.11.1
This compound211.06 g/mol 1.01.0
Tetrahydrofuran (THF), anhydrous-20 mL-

Step-by-Step Procedure:

  • Suspend methyltriphenylphosphonium bromide (429 mg, 1.2 mmol) in anhydrous THF (10 mL) in a flame-dried flask under argon.

  • Cool to 0 °C and add n-BuLi (0.69 mL, 1.1 mmol) dropwise. The solution should turn deep red, indicating ylide formation.

  • Stir for 1 hour at room temperature.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (211 mg, 1.0 mmol) in anhydrous THF (10 mL).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography to yield 5-bromo-2-methylene-2,3-dihydro-1H-indene.

Conclusion

This compound is a highly valuable synthetic intermediate due to its dual reactivity. The protocols and mechanistic discussions provided herein offer a comprehensive guide for researchers to effectively utilize this building block in the synthesis of a wide range of complex organic molecules. The ability to selectively functionalize either the aromatic ring through cross-coupling reactions or the ketone and its α-positions opens up a multitude of possibilities for the construction of novel compounds with potential applications in drug discovery and materials science. As with any chemical reaction, optimization of the provided protocols may be necessary to achieve the desired outcome for specific substrates and applications.

References

Application Notes & Protocols: Strategic Derivatization of 5-Bromo-1H-inden-2(3H)-one for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-1H-inden-2(3H)-one is a highly versatile and valuable scaffold in synthetic organic and medicinal chemistry. Its unique structure, featuring a reactive aryl bromide and a ketone functionality, provides two distinct handles for molecular elaboration. The indenone core is a privileged motif found in numerous biologically active compounds, making this starting material particularly attractive for drug discovery programs targeting cancer, neurodegenerative diseases, and inflammatory conditions.[1][2][3] This guide provides an in-depth exploration of key synthetic strategies for transforming this compound into diverse libraries of novel compounds. We will delve into the mechanistic rationale, provide field-proven protocols, and present structured data for four cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

The Strategic Value of this compound

The utility of this compound (CAS: 174349-93-0) stems from its identity as a bromoindanone, a key intermediate for building molecular complexity.[4][5] The bromine atom at the 5-position is strategically placed for functionalization via transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, alkynyl, and vinyl substituents. The ketone at the 2-position offers a secondary site for modifications such as condensation, reduction, or alpha-functionalization, further expanding the accessible chemical space. This dual reactivity makes it an ideal starting point for generating structurally novel and pharmacologically relevant molecules.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Scaffolds start This compound suzuki Suzuki-Miyaura (C-C Bond) start->suzuki ArB(OH)₂ sonogashira Sonogashira (C-C Bond) start->sonogashira Terminal Alkyne buchwald Buchwald-Hartwig (C-N Bond) start->buchwald Amine/Amide heck Heck (C-C Bond) start->heck Alkene aryl_indenone 5-Aryl-indenones suzuki->aryl_indenone alkynyl_indenone 5-Alkynyl-indenones sonogashira->alkynyl_indenone amino_indenone 5-Amino-indenones buchwald->amino_indenone vinyl_indenone 5-Vinyl-indenones heck->vinyl_indenone

Caption: Synthetic pathways from this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds between sp²-hybridized carbons.[6] Its high functional group tolerance and the commercial availability of a vast array of boronic acids make it a first-choice strategy for introducing aryl and heteroaryl moieties at the 5-position of the indenone core.[7]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indenone.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center.

  • Reductive Elimination: The two organic fragments on palladium couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[6]

G pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->pd_complex Ar-Br boronate_complex Transmetalation Intermediate (Ar-Pd(II)L₂-R) pd_complex->boronate_complex R-B(OH)₂ Base boronate_complex->pd0 Reductive Elimination Ar-R product_complex Product Complex center caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 5-Phenyl-1H-inden-2(3H)-one

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[8]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Schlenk flask or microwave vial

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 90-100 °C for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the 5-phenyl-1H-inden-2(3H)-one.

Data Presentation: Suzuki Coupling Conditions
EntryBoronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O9095[8]
24-Ethylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O9097[8]
34-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O9093[8]
4Thiophene-2-boronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME80Good[9][10]

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[11] This reaction is exceptionally valuable for installing an alkynyl handle, which can serve as a precursor for further transformations (e.g., click chemistry, cyclizations) or as a key pharmacophore itself.

Mechanistic Rationale

The reaction typically employs a dual-catalyst system of palladium and copper(I).[12]

  • Palladium Cycle: Similar to the Suzuki reaction, it begins with oxidative addition of the aryl bromide to Pd(0).

  • Copper Cycle: The base deprotonates the terminal alkyne, which then reacts with the Cu(I) salt to form a highly reactive copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The product is released, regenerating the Pd(0) catalyst.

The copper co-catalyst is crucial for activating the alkyne at mild temperatures.[13] Copper-free protocols exist but often require stronger bases or higher temperatures.[14]

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex Ar-Br pd_complex->pd0 Transmetalation & Reductive Elimination Ar-C≡C-R cu_acetylide Cu(I)-C≡C-R cu_acetylide->pd_complex alkyne H-C≡C-R alkyne->cu_acetylide base Base, Cu(I)

Caption: Simplified Sonogashira catalytic cycle.

Protocol: Synthesis of 5-(Phenylethynyl)-1H-inden-2(3H)-one

This protocol outlines a standard copper-catalyzed Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add anhydrous THF (or DMF) followed by triethylamine via syringe. The base often acts as a co-solvent.

  • Degas the solution by bubbling argon through it for 15-20 minutes.[14]

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature or heat to 60-80 °C. Monitor by TLC or LC-MS. Less reactive bromides may require heating.[14]

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Data Presentation: Sonogashira Coupling Conditions
EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80>90[13]
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT~85[13]
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRefluxHigh[13]
4VariousPd catalyst (0.25 mol%)Et₃NH₂O50Good[15]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is otherwise challenging.[16] It allows for the coupling of aryl halides with a vast range of amines, amides, and N-heterocycles, providing direct access to 5-amino-indenone derivatives, which are common motifs in pharmacologically active molecules.

Mechanistic Rationale

The catalytic cycle is similar to other cross-couplings but has unique features.[16][17]

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido ligand couple to form the C-N bond and regenerate the Pd(0) catalyst.

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are typically required to promote the reductive elimination step, which is often rate-limiting.[16][18]

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex Ar-Br amido_complex Amido Complex (Ar-Pd(II)L₂-NR₂) pd_complex->amido_complex HNR₂, Base amido_complex->pd0 Reductive Elimination Ar-NR₂

Caption: Buchwald-Hartwig amination catalytic cycle.

Protocol: Synthesis of 5-(Morpholino)-1H-inden-2(3H)-one

This protocol uses a modern, highly active catalyst system suitable for aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XantPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox or under a positive flow of inert gas, add NaOtBu, XantPhos, and Pd₂(dba)₃ to a dry Schlenk flask.

  • Add toluene, followed by this compound and morpholine.

  • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring for 8-24 hours. Monitor by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmine PartnerCatalyst/Ligand SystemBaseSolventTemp (°C)Yield (%)Reference
1Primary/Secondary AminesPd(OAc)₂ / BINAPCs₂CO₃Toluene100Good[16]
2AnilinesPd₂(dba)₃ / XPhosK₃PO₄t-BuOH100High[18]
3Amides[Pd(cinnamyl)Cl]₂ / DavePhosK₂CO₃Toluene110Good[19]
4IndolesPd(OAc)₂ / P(o-tol)₃K₂CO₃Toluene110High[18]

Palladium-Catalyzed Heck Reaction

The Heck reaction creates a C-C bond by coupling an aryl halide with an alkene, typically leading to the formation of a substituted alkene.[20] This reaction is an excellent method for introducing vinyl or substituted vinyl groups onto the indenone scaffold, providing access to important precursors for polymerization or further functionalization.

Mechanistic Rationale

The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[20][21]

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Alkene Coordination & Insertion: The alkene coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the Pd-C bond. This step typically occurs in a syn fashion.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the new C=C double bond and a palladium-hydride species. This step determines the regioselectivity and stereoselectivity (usually trans).[22]

  • Base-promoted Regeneration: A base removes the hydride from palladium and regenerates the active Pd(0) catalyst.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex Ar-Br insertion_complex Migratory Insertion Intermediate pd_complex->insertion_complex Alkene product_complex HPd(II)L₂-Br insertion_complex->product_complex β-Hydride Elimination Substituted Alkene product_complex->pd0 Base

Caption: The catalytic cycle of the Heck reaction.

Protocol: Synthesis of 5-((E)-Styryl)-1H-inden-2(3H)-one

This protocol is adapted from general conditions for the Heck coupling of aryl bromides with styrene.[23]

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous, degassed Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill with an inert gas three times.

  • Add DMF, triethylamine, and styrene via syringe.

  • Heat the reaction mixture to 100 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with water (3x) to remove DMF, then wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the desired product, typically as the E-isomer.

Data Presentation: Heck Reaction Conditions
EntryAlkene PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF100~97[23]
2StyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O150 (MW)>95[23]
3Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF110High[23]
4Acrylamide[SIPr·H][Pd(allyl)Cl₂] (1.4)-K₂CO₃ (2)DMF100Good[23]

Conclusion

This compound serves as an exemplary starting material for the rapid generation of molecular diversity. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide reliable and versatile pathways to novel 5-substituted indenones. By understanding the mechanistic underpinnings and leveraging the optimized protocols provided, researchers in drug discovery and materials science can efficiently synthesize libraries of compounds for further investigation, accelerating the development of new therapeutics and functional materials.

References

Experimental procedures for the bromination of 1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Bromination of 1H-inden-2(3H)-one

Authored by: A Senior Application Scientist

Introduction: The Synthetic Value of α-Bromo Indenones

1H-inden-2(3H)-one, a bicyclic ketone, serves as a valuable scaffold in medicinal chemistry and materials science. The introduction of a bromine atom at the α-position (C1 or C3) dramatically enhances its synthetic utility, transforming it into a versatile intermediate. This α-bromination activates the molecule for a variety of subsequent nucleophilic substitution and elimination reactions, providing a gateway to a diverse array of functionalized indenone derivatives. These derivatives are key building blocks in the synthesis of complex organic molecules and potential pharmaceutical agents.[1][2]

This application note provides a detailed overview of established experimental procedures for the selective monobromination of 1H-inden-2(3H)-one. We will explore various brominating agents, delve into the underlying reaction mechanisms, and present detailed, field-proven protocols suitable for research and development laboratories.

Mechanistic Underpinnings of α-Bromination

The α-halogenation of a ketone is a cornerstone reaction in organic synthesis. The reaction proceeds by converting the ketone into its more nucleophilic enol or enolate form, which then attacks an electrophilic bromine source.[3][4] The choice between acidic or basic conditions dictates the reactive intermediate and can influence the reaction's outcome, particularly for unsymmetrical ketones.[4] For the symmetrical 1H-inden-2(3H)-one, regioselectivity is not a concern for monobromination, as the α-positions (C1 and C3) are equivalent.

Acid-Catalyzed Pathway (via Enol Intermediate):

Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the tautomerization of the ketone to its enol form.[5][6] This enol, while a weak nucleophile, is sufficiently reactive to attack an electrophilic bromine source like molecular bromine (Br₂) or N-Bromosuccinimide (NBS). This pathway is generally preferred for controlled monobromination because the introduction of an electron-withdrawing bromine atom deactivates the product towards further enolization and subsequent bromination.[4]

Acid_Catalyzed_Bromination Ketone 1H-inden-2(3H)-one Protonated_Ketone Protonated Carbonyl Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ (Tautomerization) Bromo_Intermediate Brominated Cation Enol->Bromo_Intermediate + Br₂ Product α-Bromo Ketone Bromo_Intermediate->Product - H⁺ Byproduct HBr Reagents H⁺, Br₂

Caption: Acid-catalyzed α-bromination via an enol intermediate.

Base-Catalyzed Pathway (via Enolate Intermediate):

In the presence of a base, an α-proton is abstracted to form a highly nucleophilic enolate anion.[3][7] This enolate readily attacks the bromine source. However, this method can be difficult to control for monohalogenation. The resulting α-bromo ketone has more acidic remaining α-protons due to the inductive effect of the bromine, making it susceptible to faster, subsequent deprotonation and polybromination.[3][4] For this reason, acidic or neutral conditions are generally favored for the synthesis of mono-α-brominated 1H-inden-2(3H)-one.

Comparative Overview of Bromination Protocols

Several reagents can effectively achieve the α-bromination of 1H-inden-2(3H)-one. The choice of method depends on factors such as scale, safety considerations, desired selectivity, and available laboratory resources.

MethodBrominating AgentTypical ConditionsAdvantagesDisadvantages
Protocol 1 Copper(II) BromideReflux in Chloroform/Ethyl AcetateHigh selectivity, mild conditions, easy workup (filtration).[8][9]Requires stoichiometric amounts of copper salt.
Protocol 2 N-Bromosuccinimide (NBS)Acid catalyst (e.g., Al₂O₃), reflux in Methanol/CCl₄Safer and easier to handle than Br₂, high yields.[10][11][12]Can lead to radical side reactions if not controlled.[13]
Protocol 3 Molecular Bromine (Br₂)Acetic Acid or Dichloromethane, controlled temperatureReadily available, cost-effective, classic method.[1]Highly toxic, corrosive, and fuming liquid; requires careful handling.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Molecular bromine is highly toxic and corrosive; handle with extreme caution.

Protocol 1: Selective Bromination using Copper(II) Bromide (CuBr₂)

This method is highly regarded for its selectivity and operational simplicity. The reaction is heterogeneous, and its completion is conveniently signaled by the discharge of the black color of CuBr₂ as it is converted to white Copper(I) Bromide (CuBr).[9]

Materials:

  • 1H-inden-2(3H)-one

  • Copper(II) Bromide (CuBr₂)

  • Ethyl Acetate

  • Chloroform

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-inden-2(3H)-one (1.0 eq).

  • Reagent Addition: Add Copper(II) Bromide (CuBr₂, 2.2 eq) to the flask.

  • Solvent: Add a 1:1 mixture of ethyl acetate and chloroform to the flask to create a slurry.

  • Reaction: Heat the mixture to a gentle reflux with vigorous stirring. The reaction progress can be monitored by the color change of the solid from black (CuBr₂) to white (CuBr).[9]

  • Workup: Once the reaction is complete (indicated by the disappearance of the black solid, typically 2-4 hours), cool the mixture to room temperature.

  • Purification:

    • Filter the reaction mixture through a pad of Celite or silica gel to remove the insoluble copper(I) bromide.

    • Wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by recrystallization (e.g., from ethanol or hexane/ethyl acetate) or column chromatography on silica gel.

Protocol 2: Bromination with N-Bromosuccinimide (NBS)

NBS is a crystalline solid that serves as a safer and more convenient source of electrophilic bromine compared to Br₂.[13][14] The reaction can be catalyzed by an acid source to promote enol formation.[10][12]

Materials:

  • 1H-inden-2(3H)-one

  • N-Bromosuccinimide (NBS)

  • Acid catalyst (e.g., p-toluenesulfonic acid, acidic alumina)

  • Carbon tetrachloride (CCl₄) or Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stir bar, dissolve 1H-inden-2(3H)-one (1.0 eq) in CCl₄.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (or acidic Al₂O₃).[12]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bisulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and remove the solvent in vacuo.

    • Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure α-brominated product.

Experimental Workflow and Characterization

A successful synthesis relies on a logical workflow from reaction to final product analysis.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_analysis Purification & Analysis Setup 1. Assemble Glassware (Flask, Condenser) Reagents 2. Add Indenone, Solvent, & Brominating Agent Setup->Reagents Reaction 3. Heat to Reflux & Monitor (TLC/GC) Reagents->Reaction Quench 4. Cool & Quench (e.g., NaHSO₃ wash) Reaction->Quench Extraction 5. Liquid-Liquid Extraction Quench->Extraction Drying 6. Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Concentration 7. Concentrate in vacuo Drying->Concentration Purification 8. Column Chromatography or Recrystallization Concentration->Purification Characterization 9. Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the bromination of 1H-inden-2(3H)-one.

Product Characterization: The final product, 1-bromo-1H-inden-2(3H)-one (or the equivalent 3-bromo isomer), must be rigorously characterized to confirm its structure and purity.

  • ¹H NMR Spectroscopy: The most telling change will be in the aliphatic region. The singlet corresponding to the two equivalent methylene protons (C1-H₂ and C3-H₂) in the starting material (around 3.5 ppm) will be replaced by a singlet for the single methine proton (C1-H or C3-H) shifted downfield due to the deshielding effect of the adjacent bromine atom. Aromatic signals will also be present.

  • ¹³C NMR Spectroscopy: A significant downfield shift is expected for the carbon atom bearing the bromine.

  • Infrared (IR) Spectroscopy: The characteristic carbonyl (C=O) stretch will remain, typically observed around 1715-1730 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M+ and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

References

The Strategic Application of 5-Bromo-1H-inden-2(3H)-one in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-Bromo-1H-inden-2(3H)-one and its structural isomer, 5-Bromo-2,3-dihydro-1H-inden-1-one. These molecules represent versatile scaffolds in the synthesis of novel therapeutic agents, offering a unique combination of a rigid bicyclic core and a strategically placed reactive bromine handle. This guide will delve into the synthetic versatility, key therapeutic applications, and detailed experimental protocols associated with these pivotal building blocks.

Introduction: The Value Proposition of the Bromo-Indenone Scaffold

The indenone core is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The introduction of a bromine atom at the 5-position significantly enhances its utility as a synthetic intermediate. This modification provides a key functional "handle" for chemists to elaborate the core structure through a variety of powerful cross-coupling reactions.

Key Attributes:

  • Synthetic Tractability: The bromine atom is readily displaced or utilized in metal-catalyzed reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse aryl, heteroaryl, and amino substituents.[2]

  • Structural Rigidity: The bicyclic nature of the indene scaffold imparts conformational rigidity to the molecules derived from it. This can lead to higher binding affinity and selectivity for specific biological targets.[1]

  • Broad Bioactivity: Derivatives of the bromo-indenone scaffold have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

The following sections will provide concrete examples and protocols for leveraging these attributes in a drug discovery context.

Core Application: A Versatile Precursor in Anticancer Agent Synthesis

A prominent application of the bromo-indenone scaffold is in the development of novel anticancer agents. The strategic placement of the bromine atom allows for the systematic exploration of the chemical space around the indenone core to optimize interactions with specific oncological targets.

Synthesis of Indenyl-Thiazole and Indenyl-Formazan Derivatives

Research has demonstrated the synthesis of indenyl-thiazole and indenyl-formazan derivatives from 5-Bromo-indan-1-one, which exhibit promising anticancer activities.[4] The initial step involves the creation of a hydrazone or thiosemicarbazone intermediate, which then serves as the foundation for further heterocyclic ring formation.

This protocol details the condensation reaction between 5-Bromo-indan-1-one and hydrazine hydrate to form a key hydrazone intermediate.

Rationale: This reaction is a classic carbonyl condensation. The acidic conditions (often a drop of acetic acid, though not explicitly stated in the source, it is common practice) protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the hydrazine nitrogen. The subsequent dehydration yields the stable C=N double bond of the hydrazone.

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, dissolve 1.06 g (0.005 moles) of 5-Bromo-indan-1-one in 20 mL of ethanol.

  • Reagent Addition: Add 1 mL of hydrazine hydrate (NH₂NH₂·H₂O) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a pale-yellow solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold methanol to remove any unreacted starting materials or impurities.

  • Characterization: The resulting pale yellow crystals of (5-Bromo-indan-1-ylidene)-hydrazine can be characterized by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[4]

Development of VEGFR-2 Inhibitors

The 5-bromo-indolin-2-one scaffold, a related heterocyclic system, has been successfully employed to develop potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer progression.[5][6][7]

A study by Al-Warhi et al. describes the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones linked to a 4-arylthiazole moiety.[5][6][7] These compounds have shown significant anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines.

The general synthetic pathway for these inhibitors is outlined below. This workflow highlights the strategic use of the bromo-indenone core as a foundational element for building molecular complexity and biological function.

G A 5-Bromo-1H-indole-2,3-dione (5-Bromoisatin) B N-Benzylation A->B Step 1 C 1-Benzyl-5-bromo-1H-indole-2,3-dione B->C D Condensation with Hydrazine C->D Step 2 E 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (Key Intermediate) D->E G Linker Chemistry (Hydrazone Linkage) E->G Step 3 F Thiazole Moiety (e.g., 4-arylthiazole) F->G H Final Anticancer Compound (VEGFR-2 Inhibitor) G->H

Caption: Synthetic workflow for VEGFR-2 inhibitors.

The following table summarizes the in vitro anticancer activities of representative compounds from this class against the MCF-7 breast cancer cell line.

CompoundMoietyIC₅₀ (µM) vs. MCF-7VEGFR-2 IC₅₀ (µM)Reference
7c 4-(p-fluorophenyl)thiazole7.17 ± 0.940.728[5][6]
7d 4-(p-chlorophenyl)thiazole2.93 ± 0.470.503[5][6]
Doxorubicin (Reference Drug)4.30 ± 0.84N/A[5]

These results underscore the potential of the 5-bromo-indolin-2-one scaffold in generating potent and selective anticancer agents. The 4-(p-chlorophenyl)thiazole derivative 7d was found to be more potent than the reference drug doxorubicin against the MCF-7 cell line.[5]

Application in Metabolic Disease Research

Beyond oncology, the bromo-indenone scaffold has been identified as a key intermediate in the synthesis of compounds for the research of obesity-related metabolic diseases.[2] Specifically, 5-Bromo-2,3-dihydro-1H-inden-1-one is a precursor for novel ghrelin receptor inverse agonists.

This protocol provides a generalized procedure for a Suzuki coupling reaction, a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.

Rationale: The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide. The palladium catalyst cycles through oxidative addition, transmetalation, and reductive elimination steps to form the new C-C bond. The base is crucial for the transmetalation step.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-2,3-dihydro-1H-inden-1-one (1 equivalent).

  • Reagent Addition: Add the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Solvent Addition: Add a suitable degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

  • Reaction: Heat the mixture to the appropriate temperature (often 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Safety and Handling

This compound and its isomers should be handled with appropriate safety precautions in a laboratory setting. According to safety data, these compounds can cause skin and serious eye irritation, and may cause respiratory irritation.[8] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Conclusion

This compound and its related isomers are not merely synthetic intermediates; they are strategic building blocks that empower medicinal chemists to rapidly generate libraries of diverse and complex molecules. The presence of the bromine atom provides a reliable anchor point for synthetic diversification, while the rigid indenone core offers a favorable scaffold for targeted drug design. From potent anticancer agents to novel modulators of metabolic pathways, the applications of this versatile compound are continually expanding, solidifying its place as a valuable tool in the drug discovery arsenal.

References

Application Note: A Scalable and Efficient Synthesis of 5-Bromo-1H-inden-2(3H)-one for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-1H-inden-2(3H)-one is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. We present a robust, two-step synthetic protocol commencing with the readily available starting material, indene. The methodology is designed for scalability, safety, and high purity of the final product. Detailed process optimization considerations, step-by-step protocols, and analytical characterization are provided to ensure reproducibility and success for researchers in drug development and chemical synthesis.

Introduction: The Strategic Importance of this compound

Indanone scaffolds are prevalent in a multitude of pharmacologically active molecules.[1] The introduction of a bromine atom at the 5-position of the 2-indanone core offers a strategic handle for further chemical modifications. This functionalization allows for the facile introduction of diverse chemical moieties through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), enabling the exploration of a wide chemical space in drug discovery programs.[2] The reliable and scalable synthesis of this compound is therefore a critical step in the pipeline for developing novel therapeutics. This guide addresses the need for a well-documented and optimized synthetic route suitable for multi-gram to kilogram scale production.

Proposed Synthetic Strategy: A Two-Step Approach

The synthesis is strategically divided into two main stages: the formation of the 2-indanone core followed by regioselective bromination.

  • Step 1: Synthesis of 1H-inden-2(3H)-one (2-Indanone). This step utilizes a well-established and scalable method involving the oxidation of indene.[3][4] This classic approach, detailed in Organic Syntheses, provides a reliable foundation for producing the key intermediate in high yield and purity.[3]

  • Step 2: Regioselective Bromination. The second step involves the electrophilic aromatic substitution of 2-indanone to introduce a bromine atom at the 5-position. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring.

Reaction Scheme and Mechanistic Considerations

The overall synthetic pathway is depicted below:

Scheme 1: Overall Synthesis of this compound

Step 1: Oxidation of Indene to 2-Indanone Indene is first treated with formic acid and hydrogen peroxide to form the monoformate of 1,2-indanediol. This intermediate is then hydrolyzed and rearranged in the presence of dilute sulfuric acid to yield 2-indanone.[4][5]

Step 2: Electrophilic Aromatic Bromination 2-Indanone is subsequently brominated using an electrophilic bromine source. The carbonyl group is a deactivating, meta-directing group, while the alkyl portion of the cyclopentanone ring is an activating, ortho-, para-directing group. The desired 5-position is meta to the carbonyl and ortho to the alkyl substituent, suggesting that with careful control of reaction conditions, selective bromination can be achieved.[2]

Process Optimization and Scale-up Considerations

Scaling up a synthesis from the benchtop requires careful consideration of several critical parameters to ensure safety, efficiency, and consistency.

  • Temperature Control: The initial oxidation of indene is exothermic and requires careful temperature management to prevent runaway reactions.[3] On a larger scale, the use of a jacketed reactor with a reliable cooling system is imperative.

  • Reagent Addition: The dropwise addition of indene during the first step is crucial for controlling the reaction rate and temperature. For scale-up, a calibrated addition funnel or a syringe pump is recommended for precise control.

  • Solvent Selection for Bromination: The choice of solvent for the bromination step is critical to control reactivity and selectivity. A non-polar solvent like dichloromethane or carbon tetrachloride can be suitable. Acetic acid is another potential solvent that can mediate the reaction.[6]

  • Purification Strategy: While the initial preparation of 2-indanone involves steam distillation for purification, this may be cumbersome at a larger scale.[3] Alternative methods such as recrystallization or column chromatography should be evaluated for the final product.

  • Safety: Bromine is a highly corrosive and toxic substance that requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][8][9] A neutralization solution, such as sodium thiosulfate, should always be readily available in case of spills.[10]

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated chemical fume hood. Appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[9]

Step 1: Synthesis of 1H-inden-2(3H)-one (2-Indanone)

This protocol is adapted from the procedure published in Organic Syntheses.[3]

Materials:

  • Indene (98%)

  • Formic acid (88%)

  • Hydrogen peroxide (30%)

  • Sulfuric acid (7% by volume)

  • Standard laboratory glassware for reaction and distillation

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 700 mL of formic acid (88%) and 140 mL of hydrogen peroxide (30%).

  • Maintain the temperature of the mixture between 35-40°C using a water bath.

  • Add 116.2 g (1.00 mole) of indene (98%) dropwise from the dropping funnel over a period of 2 hours, ensuring the temperature remains within the specified range.

  • After the addition is complete, stir the reaction mixture for an additional 7 hours at room temperature.

  • Remove the formic acid under reduced pressure, keeping the temperature of the reaction mixture below 60°C. The residue will be the crude monoformate of 1,2-indanediol.

  • In a separate 5-L flask equipped for steam distillation, bring 2 L of 7% (by volume) sulfuric acid to a boil.

  • Add the crude monoformate of 1,2-indanediol to the boiling sulfuric acid solution.

  • Commence steam distillation, collecting the distillate. The 2-indanone will co-distill with the water and crystallize in the receiver.

  • Continue the distillation until 5-6 L of distillate has been collected.

  • Cool the collected distillate in an ice bath to fully crystallize the product.

  • Isolate the crystalline 2-indanone by filtration, wash with cold water, and dry under vacuum. The expected yield is 90-107 g (69-81%).

Step 2: Scale-up Synthesis of this compound

Materials:

  • 1H-inden-2(3H)-one (2-Indanone)

  • Liquid Bromine (Br₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked flask protected from light and fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 66.0 g (0.5 mole) of 2-indanone in 500 mL of dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 80.0 g (0.5 mole) of liquid bromine dropwise over 1 hour, maintaining the temperature at 0°C. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.[10][11]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium thiosulfate solution until the red color of the bromine disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 200 mL) and brine (1 x 200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a solid.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

Parameter Expected Value/Observation
Appearance Off-white to pale yellow solid
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol
Melting Point To be determined experimentally
¹H NMR Aromatic protons will show characteristic splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The methylene protons will appear as singlets.
¹³C NMR Expected number of signals for the 9 carbon atoms. The carbonyl carbon will be significantly downfield.
IR Spectroscopy Characteristic C=O stretch for the ketone, and C-Br stretching frequency.
Purity (by HPLC) ≥97%

Visualizing the Workflow

Synthetic Pathway Diagram

Synthesis_Pathway Diagram 1: Synthetic Pathway Indene Indene Intermediate 1,2-Indanediol monoformate Indene->Intermediate HCOOH, H₂O₂ Indanone 1H-inden-2(3H)-one Intermediate->Indanone H₂SO₄, Steam Distillation FinalProduct This compound Indanone->FinalProduct Br₂, DCM

Diagram 1: A simplified representation of the two-step synthesis.

Experimental Workflow Diagram

Workflow Diagram 2: Experimental Workflow Start Starting Materials (Indene, Reagents) Step1 Step 1: 2-Indanone Synthesis Start->Step1 Purification1 Purification (Steam Distillation) Step1->Purification1 Waste Waste Disposal Step1->Waste QC1 Characterization (NMR, MP) Purification1->QC1 Step2 Step 2: Bromination QC1->Step2 Workup Reaction Work-up & Quenching Step2->Workup Purification2 Purification (Recrystallization) Workup->Purification2 Workup->Waste FinalQC Final Product QC (HPLC, NMR, etc.) Purification2->FinalQC

References

Application Notes and Protocols: Catalytic Reactions Using 5-Bromo-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the catalytic applications of 5-Bromo-1H-inden-2(3H)-one, a versatile building block for synthetic chemistry and drug discovery. We delve into the inherent reactivity of this scaffold, focusing on its utility in modern palladium-catalyzed cross-coupling reactions. A detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound with arylboronic acids is presented, including mechanistic insights, reaction optimization parameters, and expected outcomes. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable intermediate for the synthesis of complex molecular architectures and novel pharmaceutical agents.

Introduction: The Synthetic Potential of the Indenone Scaffold

The indenone core is a privileged structure in medicinal chemistry and materials science, appearing in a range of biologically active molecules and functional materials. The presence of a bromine atom at the C-5 position of the 1H-inden-2(3H)-one framework provides a crucial handle for synthetic diversification. This aryl bromide moiety is an ideal electrophilic partner for a wide array of transition metal-catalyzed cross-coupling reactions, which have become indispensable tools for C-C and C-heteroatom bond formation.[1]

This compound (also known as 5-bromo-2-indanone) combines the structural features of a cyclic ketone with a reactive aryl halide. This duality allows for sequential or orthogonal functionalization strategies. The ketone can be manipulated through classical carbonyl chemistry, while the aryl bromide can participate in powerful transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. This capability enables the rapid generation of diverse compound libraries, a critical process in the early stages of drug development. The ability to couple complex fragments at the C-5 position allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used palladium-catalyzed cross-coupling reactions, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[2] This makes it an ideal choice for the functionalization of the this compound scaffold.

The reaction facilitates the formation of a C(sp²)-C(sp²) bond between the indenone core and a new aryl or heteroaryl substituent, yielding 5-aryl-1H-inden-2(3H)-one derivatives. These products are valuable precursors for more complex molecules and may themselves exhibit interesting biological activities.

Underlying Mechanism and Causality

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex. The choice of a bulky, electron-rich phosphine ligand is crucial as it facilitates this step and stabilizes the resulting organopalladium intermediate.

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (Ar') to the Pd(II) center, displacing the bromide ion. The presence of water or other protic solvents can accelerate this step.

  • Reductive Elimination: The two organic groups (the indenone and the new aryl group) on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst. This step is typically fast.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of various arylboronic acids with this compound.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStarting material.
Arylboronic Acid>95%Combi-BlocksCoupling partner (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid).
Pd(dppf)Cl₂·CH₂Cl₂Catalyst GradeStrem Chemicals[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderAcros OrganicsBase. Must be finely ground and dry.
1,4-DioxaneAnhydrousEMD MilliporeReaction solvent.
Deionized WaterHPLC Grade-Co-solvent. Degas thoroughly before use.
Diethyl Ether / Ethyl AcetateACS GradeFisher ScientificFor workup and extraction.
BrineSaturated Aq.-For washing during workup.
Magnesium Sulfate (MgSO₄)AnhydrousJ.T. BakerDrying agent.
Step-by-Step Methodology

Experimental_Workflow

  • System Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 211 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv., 1.2 mmol), and finely powdered potassium carbonate (2.0 equiv., 276 mg, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive pressure of nitrogen, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 equiv., 24.5 mg, 0.03 mmol).

  • Solvent Addition: Seal the flask with a septum. Evacuate and backfill with nitrogen three times. Causality Note: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation and formation of undesired side products.

  • Reaction Execution: Via syringe, add degassed 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL). The mixture should be stirred vigorously. Place the flask in a preheated oil bath at 85 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromoindenone is consumed (typically 2-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 15 mL) and saturated brine (15 mL). Self-Validation Note: The aqueous washes remove the base and boronic acid byproducts. A neutral pH of the final aqueous wash indicates successful removal.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-aryl-1H-inden-2(3H)-one product.

Optimization and Data Interpretation

The success of the coupling can be influenced by several factors. The following table outlines key parameters and provides guidance for optimization.

ParameterStandard ConditionOptimization Rationale & Potential Issues
Catalyst Pd(dppf)Cl₂ (3 mol%)For electron-poor boronic acids, a more electron-rich ligand (e.g., SPhos, XPhos) may improve oxidative addition. High catalyst loading can lead to side reactions.
Base K₂CO₃ (2.0 eq)A stronger base like Cs₂CO₃ may be required for sterically hindered or less reactive boronic acids. K₃PO₄ is also a common alternative.
Solvent System Dioxane/Water (4:1)Toluene or DMF can be used as alternatives to dioxane. The ratio of organic solvent to water can impact the solubility of reagents and the rate of transmetalation.
Temperature 85 °CLower temperatures may be possible with highly reactive partners or more active catalyst systems. Higher temperatures (>110 °C) risk decomposition of the substrate or catalyst.
Boronic Acid 1.2 equivalentsElectron-deficient or sterically hindered boronic acids may require a higher excess (1.5-2.0 eq). Boronic acids are prone to homocoupling (Glaser coupling) as a side reaction.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. The protocol detailed herein for the Suzuki-Miyaura cross-coupling provides a reliable and scalable method for its diversification. By leveraging the principles of modern palladium catalysis, researchers can efficiently generate libraries of novel 5-aryl-indenones. These compounds can serve as key intermediates in the synthesis of complex natural products, functional materials, and, critically, as candidate molecules in drug discovery programs. The inherent reactivity of the aryl bromide allows for the application of a wide range of other cross-coupling methodologies, ensuring that the synthetic potential of this scaffold is far from exhausted.

References

Application Note & Protocols: Strategic Derivatization of the 5-Bromo-1H-inden-2(3H)-one Carbonyl Group for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indanone Scaffold

The indanone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing targeted therapeutics. Indanone derivatives have demonstrated a wide range of biological activities, including potent inhibition of enzymes like acetylcholinesterase, making them relevant for developing treatments for neurodegenerative disorders such as Alzheimer's disease.[3][4][5]

The subject of this guide, 5-Bromo-1H-inden-2(3H)-one, is a particularly valuable starting material.[6] The presence of the bromine atom on the aromatic ring offers a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ketone at the 2-position provides a versatile reaction site for introducing molecular diversity.[7] This dual functionality allows for the systematic construction of large chemical libraries for high-throughput screening. This document provides detailed protocols for three fundamental and powerful derivatization strategies targeting the carbonyl group: Reductive Amination, Knoevenagel Condensation, and the Wittig Reaction.

Reductive Amination: Accessing Novel Amino-Indane Derivatives

Reductive amination is a cornerstone of medicinal chemistry for converting carbonyls into amines, a functional group critical for modulating solubility and forming key interactions with biological targets.[8] This one-pot reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to the final amine. This method is highly efficient for generating libraries of novel amino-indane scaffolds.

Causality and Experimental Rationale

The success of this reaction hinges on the choice of a reducing agent that is selective for the protonated imine (iminium ion) over the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose. Its mild nature and steric bulk reduce the ketone at a much slower rate than the iminium intermediate, preventing the formation of the corresponding alcohol byproduct. The reaction is typically performed in a chlorinated solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), which are effective at solvating the reactants and intermediates.

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve this compound and amine in anhydrous DCM B Add acetic acid (catalyst) A->B C Stir at room temperature B->C D Add Sodium Triacetoxyborohydride portion-wise C->D E Monitor reaction by TLC/LC-MS D->E F Quench with saturated NaHCO3 (aq) E->F G Extract with DCM F->G H Dry organic layer (Na2SO4) & concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for one-pot reductive amination.

Protocol: Synthesis of (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine
  • To a round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 equiv).

  • Dissolve the ketone in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Add the desired primary or secondary amine (e.g., methylamine, 1.2 equiv).

  • Add glacial acetic acid (1.1 equiv) to catalyze iminium formation and stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired amine derivative.[9][10]

Data Presentation: Reductive Amination Parameters
ParameterValue/ConditionRationale
Amine1.1 - 1.5 equivDrives equilibrium towards imine formation.
Reducing Agent1.5 - 2.0 equivEnsures complete reduction of the iminium intermediate.
Catalyst (Acetic Acid)1.0 - 1.2 equivProtonates the carbonyl and facilitates imine formation.
SolventAnhydrous DCM/DCEAprotic solvent prevents unwanted side reactions.
Temperature20-25 °C (RT)Mild conditions are sufficient and prevent reagent decomposition.
Typical Yield65-90%Dependent on the steric and electronic nature of the amine.

Knoevenagel Condensation: Forming Carbon-Carbon Double Bonds

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of a carbonyl with an "active methylene" compound—a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate).[11][12] This reaction introduces an exocyclic double bond functionalized with synthetically versatile groups, serving as a key step in the synthesis of complex molecules and functional materials.[13][14]

Causality and Experimental Rationale

The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which is sufficient to deprotonate the highly acidic active methylene compound to generate a nucleophilic carbanion.[12] The subsequent steps involve nucleophilic attack on the indanone carbonyl followed by a dehydration (elimination of water) to yield the final α,β-unsaturated product. The dehydration is often the rate-limiting step and can be facilitated by heating, sometimes with azeotropic removal of water using a Dean-Stark apparatus.

Reaction Mechanism: Knoevenagel Condensation

G cluster_nodes Indanone Indanone Aldol Adduct Aldol Adduct Indanone->Aldol Adduct 1. Base-catalyzed    nucleophilic attack    by active methylene    compound Product Product Aldol Adduct->Product 2. Dehydration    (Elimination of H2O)

Caption: Mechanism of the Knoevenagel condensation.

Protocol: Synthesis of 2-(5-Bromo-2,3-dihydro-1H-inden-2-ylidene)malononitrile
  • Combine this compound (1.0 equiv) and an active methylene compound (e.g., malononitrile, 1.1 equiv) in a round-bottom flask.

  • Add a suitable solvent such as ethanol or toluene (approx. 0.2 M).

  • Add a catalytic amount of a base, such as piperidine (0.1 equiv).

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove water.

  • Heat the reaction mixture to reflux (80-110 °C) for 2-8 hours.

  • Monitor the reaction's progress by TLC, observing the consumption of the starting ketone.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold solvent (e.g., ethanol).

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization or flash column chromatography to afford the pure Knoevenagel product.

Data Presentation: Knoevenagel Condensation Parameters
ParameterValue/ConditionRationale
Active Methylene Cmpd.1.0 - 1.2 equivA slight excess ensures full conversion of the ketone.
Catalyst (Piperidine)0.05 - 0.2 equivSufficient to generate the nucleophile without side reactions.
SolventToluene or EthanolToluene allows for azeotropic water removal.
Temperature80-110 °C (Reflux)Provides energy to overcome the activation barrier for dehydration.
Typical Yield70-95%Generally high-yielding for activated ketones.

Wittig Reaction: Olefination for Exocyclic Alkenes

The Wittig reaction is an indispensable tool in organic synthesis for converting a ketone or aldehyde into an alkene.[15][16] It involves the reaction of the carbonyl with a phosphonium ylide (a Wittig reagent). This method is particularly effective for creating an exocyclic methylene group (=CH₂) or other substituted alkenes on the indanone ring, a structural motif found in various bioactive compounds.

Causality and Experimental Rationale

The reaction proceeds in two main stages: ylide formation and olefination. First, a phosphonium salt is deprotonated with a strong, non-nucleophilic base (like n-butyllithium or sodium hydride) to generate the highly reactive ylide.[17] This step must be performed under strictly anhydrous and inert conditions, as the ylide is sensitive to both water and oxygen. The ylide then attacks the carbonyl carbon, leading to a four-membered oxaphosphetane intermediate. This intermediate spontaneously collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[18][19]

Experimental Workflow: Wittig Reaction

G cluster_ylide Ylide Formation cluster_olefination Olefination cluster_workup Work-up & Purification Y1 Suspend phosphonium salt in anhydrous THF at 0°C Y2 Add strong base (e.g., n-BuLi) dropwise Y1->Y2 Y3 Stir until deep color change (ylide formation) Y2->Y3 O1 Add solution of indanone in THF to the ylide Y3->O1 O2 Allow to warm to RT and stir O1->O2 O3 Monitor reaction by TLC/LC-MS O2->O3 W1 Quench with saturated NH4Cl (aq) O3->W1 W2 Extract with diethyl ether or ethyl acetate W1->W2 W3 Dry, concentrate, and purify (column chromatography) W2->W3

Caption: General workflow for the Wittig reaction.

Protocol: Synthesis of 5-Bromo-2-methylene-2,3-dihydro-1H-indene
  • Ylide Preparation: a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add methyltriphenylphosphonium bromide (1.1 equiv). b. Add anhydrous Tetrahydrofuran (THF) and cool the resulting suspension to 0 °C in an ice bath. c. Add n-butyllithium (n-BuLi, 1.05 equiv, typically 1.6 M in hexanes) dropwise via syringe. A deep orange or yellow color indicates ylide formation. d. Stir the mixture at 0 °C for 30-60 minutes.

  • Olefination Reaction: a. Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF. b. Add the ketone solution dropwise to the stirring ylide solution at 0 °C. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. d. Stir for 2-6 hours, monitoring progress by TLC.

  • Work-up and Purification: a. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer to a separatory funnel and extract with diethyl ether (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. d. Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct is highly polar and will typically remain on the silica gel.

Data Presentation: Wittig Reaction Parameters
ParameterValue/ConditionRationale
Phosphonium Salt1.1 - 1.5 equivEnsures complete conversion of the limiting ketone.
Base (n-BuLi)1.0 - 1.2 equivMust be a strong, non-nucleophilic base to deprotonate the salt.
SolventAnhydrous THFAprotic and effectively solvates the ylide and intermediates.
Temperature0 °C to RTInitial low temperature controls the exothermic deprotonation.
Typical Yield50-80%Can be sensitive to steric hindrance and ylide stability.

Conclusion

The derivatization of the carbonyl group in this compound via reductive amination, Knoevenagel condensation, and the Wittig reaction provides robust and versatile pathways to novel chemical entities. These protocols enable the strategic expansion of compound libraries, facilitating the exploration of structure-activity relationships essential for modern drug discovery. The ability to introduce amines, functionalized alkenes, and exocyclic methylene groups transforms this simple indanone core into a powerful platform for developing next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 5-Bromo-1H-inden-2(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1H-inden-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your synthesis.

Introduction to the Synthesis of this compound

This compound, also known as 5-bromo-2-indanone, is a valuable building block in medicinal chemistry and organic synthesis. Its indanone core is a privileged scaffold found in numerous biologically active compounds. The synthesis of this molecule can be challenging, and achieving high yields requires careful control of reaction parameters. This guide will focus on the most common synthetic strategies and the typical issues encountered.

The primary route to indanones is through intramolecular Friedel-Crafts acylation. For 2-indanones, this often involves the cyclization of a substituted phenylacetyl chloride. Other potential, though less common, routes include the Dieckmann condensation and the Nazarov cyclization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Low or No Product Yield

Question 1: I am getting a very low yield or no desired product at all. What are the likely causes?

Answer:

Low or no yield in a Friedel-Crafts-type cyclization to form 5-bromo-2-indanone can stem from several factors, primarily related to reagents, reaction conditions, and starting material quality.

  • Inactive Catalyst: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is extremely sensitive to moisture. Any water in the solvent, glassware, or starting materials will deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure your starting materials are dry. It's good practice to use a fresh, unopened container of the Lewis acid or to test its activity on a small scale.

  • Poor Quality Starting Material: The purity of your starting material, likely a derivative of (4-bromophenyl)acetic acid, is critical. Impurities can interfere with the reaction.

    • Solution: Purify the starting material before use. Recrystallization or column chromatography are effective methods. Confirm the purity by NMR and melting point analysis.

  • Incorrect Reaction Temperature: Friedel-Crafts reactions are highly temperature-dependent. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it's too high, you risk decomposition and side reactions.

    • Solution: Carefully control the reaction temperature. For the cyclization of phenylacetyl chlorides, the reaction is often started at a low temperature (e.g., 0 °C) and then allowed to slowly warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Formation of Side Products: Several side reactions can compete with the desired intramolecular cyclization, leading to a low yield of 5-bromo-2-indanone. These can include intermolecular reactions, decarbonylation, or rearrangement.

    • Solution: Use high-dilution conditions to favor the intramolecular reaction. This involves the slow addition of the substrate to a larger volume of the solvent containing the catalyst.

Formation of Impurities and Side Products

Question 2: My final product is impure, and I'm having trouble with purification. What are the common impurities and how can I avoid them?

Answer:

Impurities in the synthesis of 5-bromo-2-indanone can arise from side reactions or incomplete reactions.

  • Isomeric Products: Depending on the starting material and reaction conditions, you may form isomeric indanones. For instance, if the starting material is not correctly substituted, cyclization could occur at a different position on the aromatic ring.

    • Solution: Ensure the regiochemistry of your starting material is correct. The choice of Lewis acid and solvent can also influence regioselectivity.

  • Polymerization: Friedel-Crafts reactions can sometimes lead to the formation of polymeric materials, especially at higher temperatures or concentrations.

    • Solution: Maintain a controlled temperature and consider using high-dilution techniques as mentioned previously.

  • Unreacted Starting Material: Incomplete conversion will leave you with starting material in your crude product.

    • Solution: Monitor the reaction progress using TLC. If the reaction stalls, a small, careful addition of fresh catalyst might be necessary. Ensure a sufficient reaction time.

  • Hydrolysis of the Product: The indanone product can be sensitive to the work-up conditions.

    • Solution: Perform the aqueous work-up at a low temperature and avoid prolonged exposure to strongly acidic or basic conditions.

Purification Challenges

Question 3: I am struggling to purify my this compound. What are the best methods?

Answer:

Purification of 5-bromo-2-indanone can be achieved through recrystallization or column chromatography.

  • Recrystallization: This is often the most effective method for obtaining highly pure material, provided a suitable solvent is found.

    • Recommended Solvents: A good starting point for solvent screening is a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). Ethanol or isopropanol can also be effective. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: If recrystallization is not effective or if you have multiple impurities, silica gel column chromatography is the next step.

    • Eluent Systems: A gradient of ethyl acetate in hexanes is a common and effective eluent system. The exact ratio will depend on the polarity of the impurities. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Monitor the separation by TLC to identify the fractions containing your product.

Table 1: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low/No Yield Inactive catalyst (moisture)Use anhydrous conditions and fresh catalyst.
Impure starting materialPurify starting material before reaction.
Incorrect temperatureOptimize reaction temperature with TLC monitoring.
Impure Product Formation of isomersVerify starting material regiochemistry.
PolymerizationUse high-dilution and control temperature.
Purification Issues Oiling out during recrystallizationUse a different solvent system or a slower cooling rate.
Poor separation on columnOptimize the eluent system with TLC.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

The most common and generally reliable route is the intramolecular Friedel-Crafts acylation of a suitable precursor, such as (4-bromo-2-(chloromethyl)phenyl)acetyl chloride. This involves a two-step process: formation of the acyl chloride from the corresponding carboxylic acid, followed by the Lewis acid-catalyzed cyclization.

Q2: Which Lewis acid is best for the cyclization step?

Aluminum chloride (AlCl₃) is the most commonly used Lewis acid for this type of reaction due to its high activity and low cost. However, other Lewis acids like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) can sometimes offer better selectivity or milder reaction conditions. The optimal choice may require some experimentation.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes) to separate the starting material from the product. The product, being a ketone, will likely have a different Rf value than the starting acid or acyl chloride and can be visualized under a UV lamp.

Q4: Is this compound stable?

2-indanones can be sensitive to air and light, and may darken over time[1]. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) in a refrigerator to minimize degradation.

Experimental Protocols

Protocol 1: Synthesis of (4-bromo-2-(chloromethyl)phenyl)acetic acid (Precursor)

This is a hypothetical precursor for the synthesis of 5-bromo-2-indanone via Friedel-Crafts cyclization. The synthesis of this specific precursor would need to be developed.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound

This is a general procedure that will require optimization.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Catalyst Addition: Cool the solvent to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 - 1.5 equivalents) with vigorous stirring.

  • Substrate Addition: Dissolve the precursor, (4-bromo-2-(chloromethyl)phenyl)acetyl chloride (1 equivalent), in anhydrous dichloromethane and add it to the dropping funnel. Add the substrate solution dropwise to the stirred suspension of AlCl₃ over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow

Diagram 1: General Workflow for this compound Synthesis

G cluster_prep Precursor Synthesis cluster_cyclization Cyclization cluster_purification Purification start Starting Materials (e.g., brominated o-xylene derivative) precursor Synthesis of (4-bromo-2-(chloromethyl)phenyl)acetic acid start->precursor acyl_chloride Conversion to Acyl Chloride precursor->acyl_chloride reaction Intramolecular Friedel-Crafts Acylation (AlCl3, CH2Cl2) acyl_chloride->reaction workup Aqueous Work-up reaction->workup extraction Extraction workup->extraction purify Recrystallization or Column Chromatography extraction->purify product Pure this compound purify->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_causes cluster_solutions start Low or No Product Yield cause1 Inactive Catalyst? start->cause1 cause2 Impure Starting Material? start->cause2 cause3 Suboptimal Temperature? start->cause3 sol1 Ensure Anhydrous Conditions Use Fresh Catalyst cause1->sol1 Check for moisture sol2 Purify Starting Material (Recrystallization/Chromatography) cause2->sol2 Analyze purity (NMR, MP) sol3 Optimize Temperature Monitor with TLC cause3->sol3 Run small-scale trials

Caption: A troubleshooting flowchart for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of 5-Bromo-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-1H-inden-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and solutions associated with the purification of this important synthetic intermediate. As an α-bromo ketone, this compound presents unique stability and separation challenges that require careful consideration of purification methodologies.

Introduction: Understanding the Challenges

This compound is a key building block in organic synthesis. However, its purification is often complicated by its inherent instability and the presence of structurally similar impurities. The primary challenges arise from:

  • Product Instability: α-bromo ketones can be susceptible to decomposition, especially when exposed to heat, bases, or even acidic silica gel during chromatography.[1]

  • Common Impurities: Syntheses of this compound can result in a mixture containing unreacted starting material (e.g., 1H-inden-2(3H)-one) and over-brominated byproducts (e.g., dibromo-1H-inden-2(3H)-one). These impurities often have similar polarities to the desired product, making separation difficult.[2]

This guide provides a systematic approach to selecting the right purification strategy and troubleshooting common issues to maximize yield and purity.

Safety First: Handle with Care

Before beginning any purification protocol, it is crucial to be aware of the potential hazards associated with this compound.

  • Hazards: This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3]

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Hazard StatementDescriptionPrecautionary Code
H302Harmful if swallowedP264, P270, P301+P312
H315Causes skin irritationP264, P280, P302+P352
H319Causes serious eye irritationP264, P280, P305+P351+P338
H335May cause respiratory irritationP261, P271, P304+P340

Choosing Your Purification Strategy

The choice between recrystallization and column chromatography depends on the scale of your reaction and the impurity profile of your crude material.

G start Crude this compound is_solid Is the crude material a solid? start->is_solid tlc_check TLC shows one major spot with minor, less polar impurities? is_solid->tlc_check Yes oily_solid Material is an oil or waxy solid is_solid->oily_solid No scale_check Large scale (>5g)? tlc_check->scale_check Yes complex_mixture Complex mixture or impurities have similar Rf tlc_check->complex_mixture No recrystallization Attempt Recrystallization scale_check->recrystallization Yes column Perform Column Chromatography scale_check->column No oily_solid->column complex_mixture->column G start Purification Attempt Fails (Low Purity or Yield) identify_issue Identify the Primary Issue start->identify_issue oiling_out Oiling Out in Recrystallization identify_issue->oiling_out Oiling low_yield_recryst Low Yield in Recrystallization identify_issue->low_yield_recryst Low Yield streaking_tlc Streaking on TLC/ Poor Column Separation identify_issue->streaking_tlc Degradation poor_separation Poor Separation of Spots on Column identify_issue->poor_separation Resolution solution_oiling Use Mixed Solvent System (e.g., DCM/Hexane) oiling_out->solution_oiling solution_low_yield Use Minimum Hot Solvent; Recover from Mother Liquor low_yield_recryst->solution_low_yield solution_streaking Deactivate Silica with Et3N or Use Alumina streaking_tlc->solution_streaking solution_poor_sep Optimize TLC with Ternary Solvent System (e.g., Hex/EA/DCM) poor_separation->solution_poor_sep

References

Common side reactions in the synthesis of 5-Bromo-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1H-inden-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the common challenges and side reactions encountered during the synthesis of this important building block. Our aim is to provide you with a deeper understanding of the reaction mechanisms and practical, field-tested solutions to overcome common synthetic hurdles.

Introduction to the Synthetic Landscape

This compound is a valuable intermediate in medicinal chemistry. The synthesis of the 2-indanone core, followed by bromination, or the use of a pre-brominated starting material, presents several challenges. The questions and answers below address the most frequent issues observed in our application labs and reported in the literature.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction to form the 2-indanone core from a brominated precursor is showing low yield and multiple spots on TLC. What are the likely side reactions?

This is a common issue, and the side reactions depend heavily on the chosen synthetic route. Let's consider two plausible pathways to form a brominated 2-indanone.

Scenario A: Dieckmann Condensation Approach

A plausible route to a substituted 2-indanone is through an intramolecular Dieckmann condensation of a substituted diethyl phenyl-1,2-diacetate. If starting with a brominated version of this diester, several side reactions can occur.

  • Intermolecular Condensation: At high concentrations, the enolate of one diester molecule can react with another molecule, leading to oligomeric or polymeric byproducts instead of the desired intramolecular cyclization.

  • Cleavage of the β-keto ester: The cyclic β-keto ester product can undergo a retro-Dieckmann reaction, especially if the product lacks an enolizable proton and is subjected to harsh basic conditions.[1]

  • Elimination Reactions: If there are suitable leaving groups present on the alkyl chains of the ester, elimination reactions can compete with the condensation.

Troubleshooting the Dieckmann Condensation:

Observation Potential Cause Recommended Solution
Low yield, polymeric materialIntermolecular condensationRun the reaction at high dilution to favor the intramolecular pathway.
Product degradationRetro-Dieckmann reactionUse a milder base or carefully control the reaction time and temperature. Ensure acidic workup is performed promptly after the reaction is complete.
Formation of unsaturated byproductsElimination reactionsChoose a base and solvent system that minimizes elimination. For example, using the corresponding sodium alkoxide as the base can reduce transesterification and subsequent elimination.

Scenario B: Oxidation of 5-Bromo-1H-indene

A known method for the synthesis of 5-bromo-2-indanone involves the oxidation of 5-bromo-1H-indene, often using reagents like formic acid and hydrogen peroxide to form an intermediate, which is then hydrolyzed.[2][3]

  • Over-oxidation: The ketone product can be susceptible to further oxidation, especially under harsh conditions, leading to ring-opened products or other degradation products.

  • Incomplete Hydrolysis: The intermediate, often a formate ester of the corresponding diol, may not fully hydrolyze to the desired ketone, leading to a mixture of products.[4]

  • Formation of α-bromoketones: If any elemental bromine is present or formed, it can react with the enol of the 2-indanone product to yield an α-brominated side product.

Troubleshooting the Oxidation of 5-Bromo-1H-indene:

Observation Potential Cause Recommended Solution
Complex product mixture, low yieldOver-oxidationCarefully control the reaction temperature and the stoichiometry of the oxidizing agent. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Presence of an intermediate in the final productIncomplete hydrolysisEnsure sufficient time and appropriate acid concentration for the hydrolysis step. Gentle heating may be required.
Formation of a more polar, brominated byproductα-brominationEnsure that no free bromine is present. If using HBr in the reaction, consider alternative acids for the hydrolysis step.

Logical Flow for Troubleshooting Low Yield in 2-Indanone Core Formation

start Low Yield of 5-Bromo-2-Indanone check_route Identify Synthetic Route start->check_route dieckmann Dieckmann Condensation check_route->dieckmann Diester Precursor oxidation Oxidation of 5-Bromo-1H-indene check_route->oxidation Indene Precursor check_polymers Polymeric Byproducts Observed? dieckmann->check_polymers check_overoxidation Evidence of Over-oxidation? oxidation->check_overoxidation high_dilution Action: Use High Dilution Conditions check_polymers->high_dilution Yes check_degradation Product Degradation? check_polymers->check_degradation No mild_conditions Action: Use Milder Base / Shorter Time check_degradation->mild_conditions Yes control_temp Action: Tighter Temperature Control check_overoxidation->control_temp Yes check_hydrolysis Incomplete Hydrolysis? check_overoxidation->check_hydrolysis No optimize_hydrolysis Action: Optimize Hydrolysis Step check_hydrolysis->optimize_hydrolysis Yes

Caption: Troubleshooting workflow for low yield.

FAQ 2: I am attempting to brominate 2-indanone to produce the 5-bromo isomer, but I am getting a mixture of products. How can I improve the regioselectivity and avoid side reactions?

Bromination of an existing 2-indanone core is a challenging reaction to control. The product distribution is highly dependent on the reaction conditions and the brominating agent used.

  • α-Bromination: The most common side reaction is the bromination at the α-position to the carbonyl group (C1 and C3). This occurs because the ketone can enolize, and the resulting enol is highly reactive towards electrophilic bromine.[5]

  • Di- and Polybromination: Over-bromination is a significant issue. Once the first bromine atom is on the aromatic ring, it deactivates the ring, but further bromination is still possible under forcing conditions. Dibromination at the α-position is also common.[6]

  • Incorrect Regioisomers: While the 5-position is often favored due to the directing effects of the alkyl portion of the ring, other isomers (e.g., 4-bromo, 6-bromo) can form, leading to difficult purification.

Troubleshooting the Bromination of 2-Indanone:

Observation Potential Cause Recommended Solution
Formation of a non-aromatic brominated productα-brominationUse a milder brominating agent and non-polar, aprotic solvents to disfavor enolization. Running the reaction in the dark and at low temperatures can also help.
Products with higher molecular weight by mass spectrometryDi- and PolybrominationUse a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture. Monitor the reaction closely and stop it once the desired product is formed.
Mixture of aromatic bromo-isomersLack of regioselectivityThe choice of solvent and catalyst is crucial. Lewis acid catalysts can help to control regioselectivity. A comprehensive screening of conditions may be necessary.

Reaction Scheme: Major Product vs. Side Products in 2-Indanone Bromination

cluster_products Products reactant 2-Indanone reagent Br2 / Lewis Acid reactant->reagent product_major 5-Bromo-2-indanone (Desired Product) reagent->product_major Major Pathway side_alpha 1-Bromo-2-indanone (α-Bromination) reagent->side_alpha Side Reaction side_dibromo_alpha 1,1-Dibromo-2-indanone (Di-α-Bromination) reagent->side_dibromo_alpha Side Reaction side_dibromo_aryl x,5-Dibromo-2-indanone (Aromatic Dibromination) reagent->side_dibromo_aryl Side Reaction

Caption: Potential products in 2-indanone bromination.

FAQ 3: The purification of my crude this compound is proving difficult, with inseparable impurities.

Purification challenges often point to the presence of side products with similar polarities to the desired compound.

  • Isomeric Byproducts: If your synthesis involved the bromination of 2-indanone, you may have a mixture of bromo-isomers (e.g., 4-bromo, 6-bromo) that are difficult to separate by standard column chromatography.

  • Starting Material: Unreacted starting material can be difficult to remove if it has a similar polarity to the product.

  • Degradation Products: 2-Indanones can be sensitive to both acidic and basic conditions, as well as light. Degradation during workup or purification is a possibility.

Troubleshooting Purification:

Observation Potential Cause Recommended Solution
Multiple spots close together on TLCIsomeric byproductsConsider using a different stationary phase for chromatography (e.g., alumina instead of silica gel) or a different solvent system. Recrystallization may also be effective if a suitable solvent can be found. In some cases, derivatization of the mixture followed by separation and then deprotection can be a viable, albeit longer, route.
A persistent impurity with similar RfUnreacted starting materialOptimize the reaction to drive it to completion. If this is not possible, a different purification technique, such as preparative HPLC, may be necessary.
The product darkens or decomposes on the columnProduct instabilityMinimize the time the product spends on the column. Consider using a less acidic grade of silica gel or deactivating it with a small amount of triethylamine in the eluent. Perform the purification in the dark and at a low temperature if possible.

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Bromo-1H-indene[2]

  • To a reaction flask, add 1.5 L of 30% hydrogen peroxide and 300 mL of formic acid.

  • Control the temperature of the mixture at 35°C.

  • Slowly add 148 g of 5-bromo-1H-indene to the reaction mixture, maintaining the temperature at or below 40°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete, add a large volume of water to precipitate the intermediate as a white solid.

  • Filter the solid and wash with water.

  • To a separate flask, add 3 L of 5% aqueous sulfuric acid and heat to boiling.

  • Add the filtered white solid to the boiling sulfuric acid solution.

  • Connect the flask to a distillation apparatus and collect the distillate to obtain the final product, 5-bromo-2-indanone, as a white solid.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-1H-inden-2(3H)-one Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for optimizing palladium-catalyzed cross-coupling reactions with 5-Bromo-1H-inden-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these powerful synthetic transformations.

The this compound scaffold is a valuable building block in medicinal chemistry and materials science. However, its successful functionalization via cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings requires careful optimization of various reaction parameters. This resource aims to equip you with the knowledge to overcome common challenges and achieve high-yielding, clean, and reproducible results.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, offering a systematic, cause-and-effect approach to problem-solving.

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid/ester, but I'm observing minimal to no formation of the desired product. What are the likely causes and how can I resolve this?

Answer: Low yields in Suzuki-Miyaura couplings involving this substrate can arise from several factors. Here is a structured approach to troubleshoot this common issue:

1. Catalyst and Ligand Selection: The choice of the palladium source and the supporting ligand is paramount for a successful reaction.[1]

  • Catalyst: While standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ can be effective, more challenging couplings may benefit from the use of more active pre-catalysts, such as those developed by Buchwald.[1][2]

  • Ligands: The electronic and steric properties of the phosphine ligand significantly influence the reaction outcome. For electron-rich aryl bromides like our substrate, bulky and electron-rich ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient catalytic turnover.[3]

2. Base and Solvent System: The selection of the base and solvent system is critical and can dramatically affect the reaction rate and yield.[4][5]

  • Base: A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[4] The strength and solubility of the base are key considerations. For instance, K₃PO₄ is often a good choice for challenging couplings.

  • Solvent: Polar aprotic solvents like DMF, dioxane, and THF are commonly employed.[6] Often, a mixture with water is used to create a biphasic system, which can aid in dissolving the inorganic base.[4][6]

3. Reaction Temperature and Time: These parameters are interdependent and require careful optimization.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts.[3] A systematic screening of temperatures, for example from 80 °C to 120 °C, is recommended.

  • Time: Monitoring the reaction progress by TLC or LCMS is crucial to determine the optimal reaction time and prevent product degradation.

4. Reagent Quality: Ensure that all reagents, especially the boronic acid/ester and the solvent, are of high purity and anhydrous. The presence of water can lead to protodeboronation of the boronic acid, a common side reaction.[3][7]

A General Troubleshooting Workflow for Suzuki-Miyaura Couplings is illustrated below:

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura couplings.

Problem 2: Significant Side Product Formation in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound is producing a complex mixture of products, with significant amounts of what appears to be hydrodehalogenation and homocoupling byproducts. How can I improve the selectivity?

Answer: The formation of side products in Buchwald-Hartwig aminations is a common challenge. Here are key areas to focus on for improving selectivity:

1. Ligand Choice is Crucial: The ligand plays a critical role in preventing side reactions.

  • For aryl bromides, bidentate phosphine ligands like BINAP and DPPF were early successes.[8]

  • More recently, sterically hindered, electron-rich monophosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) have shown superior performance in minimizing side reactions and promoting the desired C-N bond formation.[9]

2. Base Selection and Stoichiometry: The choice and amount of base are critical.

  • Strong, non-nucleophilic bases like sodium or lithium tert-butoxide (NaOtBu, KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Using an incorrect amount of base can lead to side reactions. It is important to use the stoichiometry recommended in established protocols.

3. Catalyst Pre-activation and Reaction Setup:

  • Ensure that the active Pd(0) species is generated efficiently. Using a pre-catalyst can be advantageous.

  • The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst, which can lead to catalyst deactivation and side reactions.[3]

Problem 3: Poor Regioselectivity in Heck Coupling

Question: I am performing a Heck coupling with an alkene and this compound, but I am getting a mixture of regioisomers. How can I control the regioselectivity?

Answer: Regioselectivity in the Heck reaction is influenced by both electronic and steric factors of the alkene and the aryl halide.[10]

1. Nature of the Alkene:

  • Electron-deficient alkenes typically undergo arylation at the β-position to the electron-withdrawing group.

  • The regioselectivity can be influenced by the choice of catalyst and reaction conditions.

2. Ligand Effects: The ligand can have a profound impact on regioselectivity.

  • Bidentate phosphine ligands can enforce a specific coordination geometry around the palladium center, which can favor the formation of one regioisomer over the other.

3. Additives: In some cases, the addition of salts (e.g., silver or thallium salts) can alter the reaction pathway from a neutral to a cationic mechanism, which can influence the regioselectivity.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and ligand screening for these coupling reactions?

A1: A good starting point is to use a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ in combination with a small library of phosphine ligands. For Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound, consider starting with bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos. For Heck reactions, ligands like PPh₃ or bidentate phosphines such as dppf can be a good starting point.[7][11]

Q2: How can I minimize the formation of palladium black in my reaction?

A2: The formation of palladium black, which is aggregated, inactive palladium, is often a sign of catalyst decomposition.[3] To minimize this:

  • Ensure a sufficient ligand-to-palladium ratio to stabilize the catalytic species.

  • Avoid excessively high reaction temperatures.[3]

  • Ensure that the reaction is performed under an inert atmosphere to prevent oxidation.

Q3: My purified product is an off-color oil or solid. What are the likely impurities and how can I remove them?

A3: Off-color products may contain residual palladium catalyst or polymeric byproducts.

  • Palladium Removal: Passing a solution of your product through a short plug of silica gel or celite can help remove residual palladium. Specialized scavengers are also commercially available.

  • Purification Techniques: Column chromatography on silica gel is a standard and effective method for purifying these types of compounds.[12][13] Recrystallization can also be a powerful technique for obtaining highly pure crystalline products.[12]

Q4: Can I perform these couplings under microwave irradiation?

A4: Yes, microwave irradiation can be a very effective technique for accelerating these reactions and often leads to higher yields in shorter reaction times.[2] However, it is important to carefully screen the reaction conditions, as the optimal parameters may differ from those of conventional heating.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Screening Reaction

This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound.

  • To a dry reaction vial, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%) in the chosen anhydrous solvent (e.g., dioxane or DMF).

  • Add the catalyst solution to the reaction vial containing the substrates and base.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

Table 1: Example Screening Conditions for Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O100
2Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (3)DMF110
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O90

General Workflow for Reaction Optimization

Reaction_Optimization Start Initial Reaction Setup ScreenCatalyst Screen Catalyst & Ligand Start->ScreenCatalyst ScreenBase Screen Base ScreenCatalyst->ScreenBase ScreenSolvent Screen Solvent ScreenBase->ScreenSolvent ScreenTemp Screen Temperature ScreenSolvent->ScreenTemp Analyze Analyze Results (LCMS/NMR) ScreenTemp->Analyze Analyze->ScreenCatalyst Low Conversion/ Side Products Optimized Optimized Conditions Analyze->Optimized High Yield & Purity

Caption: A systematic workflow for optimizing cross-coupling reactions.

This technical guide provides a comprehensive starting point for researchers working with this compound. By understanding the key parameters and adopting a systematic approach to optimization, you can significantly improve the success rate of your coupling reactions.

References

Stability and storage conditions for 5-Bromo-1H-inden-2(3H)-one.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-Bromo-1H-inden-2(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the stability, proper handling, and effective use of this key synthetic intermediate. Here, we address common questions and troubleshooting scenarios based on the compound's chemical properties and our experience in the field.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored sealed in a dry environment at room temperature .[1][2] The compound is supplied as a solid, and preventing moisture ingress is critical to minimize potential degradation.[1][3] An inert atmosphere (e.g., argon or nitrogen) is recommended for the headspace of the container to prevent slow oxidation or reaction with atmospheric moisture over extended periods.

Q2: How sensitive is this compound to temperature fluctuations?

A2: While the standard storage recommendation is room temperature, the compound is shipped under normal ambient temperatures.[1] For laboratory use, short-term exposure to typical ambient conditions is unlikely to cause immediate degradation. However, for long-term storage, maintaining a consistent room temperature environment is advised. Avoid storing in areas with significant temperature cycling or direct heat sources. A related compound, 5-bromo-2,3-dihydro-1H-inden-1-one, has a melting point of 126-129°C, suggesting good thermal stability under standard laboratory conditions.[4]

Q3: Is this compound sensitive to light?

A3: While specific photostability data is not extensively published, compounds containing a bromo-keto moiety can be susceptible to light-induced degradation, potentially leading to de-bromination or other radical-mediated side reactions. It is best practice to store the material in an amber or opaque vial to protect it from light, especially if it will be stored for several months or longer.

Q4: What is the recommended procedure for handling this compound safely?

A4: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][5] Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust particles.[6][7]

  • Handling: Avoid creating dust when weighing or transferring the material.[6] Use appropriate tools (e.g., a spatula) and handle gently.

  • First Aid: In case of contact, rinse eyes cautiously with water for several minutes.[6][7] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[6][7]

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing and resolving common issues related to the compound's stability.

G Troubleshooting Workflow for this compound cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Hypothesis & Investigation cluster_3 Resolution Observe Observe Unexpected Result (e.g., low yield, new impurity) CheckAppearance Check Compound Appearance (color change, clumping?) Observe->CheckAppearance CheckStorage Verify Storage Conditions (sealed, dry, RT?) Observe->CheckStorage Hypo_Moisture Hypothesis: Moisture Contamination CheckAppearance->Hypo_Moisture Abnormal Hypo_Degradation Hypothesis: Chemical Degradation CheckStorage->Hypo_Degradation Improper Test_Moisture Action: Dry sample under vacuum. Re-run experiment. Hypo_Moisture->Test_Moisture Test_Degradation Action: Run analytical check (TLC, LC-MS). Compare to reference. Hypo_Degradation->Test_Degradation Solution_Moisture Resolution: Issue resolved. Implement stricter moisture control. Test_Moisture->Solution_Moisture Solution_Degradation Resolution: Compound degraded. Procure fresh batch. Re-evaluate storage. Test_Degradation->Solution_Degradation

Caption: Troubleshooting logic for stability issues.

Problem 1: The solid has changed color (e.g., from off-white to yellowish/brown) or appears clumpy.

  • Probable Cause: This often indicates exposure to moisture or air, leading to slow degradation or hydrolysis. The clumping suggests the uptake of water.

  • Causality: Indanone structures can be susceptible to oxidation, and the presence of a bromine atom can activate the ring to certain reactions. Moisture can facilitate side reactions or simply alter the crystalline structure of the solid.

  • Recommended Action:

    • Analytical Check: Before use, run a purity check using a suitable analytical method (e.g., TLC, LC-MS, or ¹H NMR) and compare it against the Certificate of Analysis (CoA) or a reference standard.

    • Drying: If the material is only clumpy but analytically pure, it may have absorbed moisture. Dry the solid under a high vacuum for several hours before use.

    • Disposal: If significant impurities are detected, it is advisable to use a fresh batch of the compound to ensure the integrity of your experimental results.

Problem 2: Inconsistent reaction outcomes or lower-than-expected yields.

  • Probable Cause: Assuming all other reaction parameters are controlled, this could be due to a loss of purity/potency of the starting material.

  • Causality: The active concentration of the reagent is lower than assumed due to the presence of degradation products. Potential degradation pathways could include hydrolysis of the keto group or dehalogenation, although the latter typically requires specific reagents or conditions.

  • Recommended Protocol: Purity Verification via TLC

    • Prepare TLC Plate: Use a standard silica gel plate.

    • Spot Samples: Spot a solution of your current stock of this compound alongside a solution from a freshly opened or trusted batch (if available).

    • Develop Plate: Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). The optimal ratio should be determined to give an Rf value of ~0.3-0.4 for the main spot.

    • Visualize: Check the plate under a UV lamp (254 nm).

    • Analyze: The presence of new spots (streaking or distinct new spots) in your current stock that are not present in the reference sample indicates degradation.

  • Solution: If degradation is confirmed, procure a fresh supply of the reagent. Ensure that all future storage containers are properly sealed and consider flushing with an inert gas before long-term storage.

Problem 3: Solubility issues not previously encountered.

  • Probable Cause: The formation of insoluble degradation products.

  • Causality: Over time, slow polymerization or self-condensation reactions, though often minor, can lead to the formation of higher molecular weight, less soluble impurities. This can be exacerbated by improper storage (presence of air, moisture, or contaminants).

  • Recommended Action:

    • Confirm Insolubility: Attempt to dissolve a small, accurately weighed amount in a validated solvent at a known concentration.

    • Filter and Analyze: If insoluble matter is present, dissolve the bulk of the material, filter out the insoluble portion, and re-assess the concentration of the resulting solution if it is to be used quantitatively.

    • Best Practice: For critical applications, it is always best to use a fresh batch if the purity of the existing stock is compromised.

Summary of Storage and Handling Parameters

ParameterRecommendationRationale
Temperature Room TemperatureProvides sufficient stability for the solid form.[1][2]
Atmosphere Sealed, Dry (Inert gas recommended)Prevents hydrolysis and slow oxidation.
Light Protect from Light (Amber Vial)Minimizes risk of photochemical degradation.
Container Tightly-sealed, appropriate material (glass)Prevents contamination and moisture ingress.
Handling In fume hood, with appropriate PPEProtects user from irritation and inhalation.[6][7]

References

Troubleshooting low conversion rates in 5-Bromo-1H-inden-2(3H)-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1H-inden-2(3H)-one. This versatile bromoindanone serves as a critical intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials.[1][2] Its structure allows for functionalization at the aromatic ring, most commonly through palladium-catalyzed cross-coupling reactions. However, achieving high conversion rates can be challenging due to factors ranging from reagent purity to subtle nuances in reaction conditions.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues leading to low conversion rates. We will explore the causality behind these problems and provide field-proven, step-by-step protocols to optimize your experimental outcomes.

Troubleshooting Guide & FAQs

Q1: My reaction with this compound has stalled, showing low conversion to the desired product. What are the first things I should check?

When a reaction fails to proceed to completion, a systematic review of the foundational parameters is the most efficient first step. Before delving into complex mechanistic problems, ensure the following fundamentals are rigorously controlled.

  • Reagent Purity and Integrity: The purity of starting materials is paramount for predictable and reproducible outcomes.[3] Impurities in this compound or the coupling partner can introduce catalyst poisons or lead to unwanted side reactions that consume reagents and reduce yield.[4]

    • Action: Verify the purity of your this compound (typically >97%) via NMR or LC-MS. Ensure coupling partners, especially boronic acids, have not degraded during storage. Boronic acids are prone to dehydration to form cyclic boroxines or protodeboronation.[5]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen. Inadequate degassing or a poor seal on the reaction vessel allows oxygen to enter, which can oxidize the catalyst and render it inactive.

    • Action: Ensure your reaction setup is thoroughly purged of air. This is typically achieved by evacuating the sealed reaction vessel and backfilling it with an inert gas (Argon or Nitrogen) at least three times.[5] For solvent degassing, sparging with an inert gas for 15-30 minutes before addition is highly recommended.[6]

  • Reaction Temperature: Sub-optimal temperature can be a significant factor. While higher temperatures often increase reaction rates, excessive heat can cause degradation of the catalyst, ligands, or sensitive substrates.

    • Action: Confirm the internal reaction temperature is accurate. If a reaction is known to be sensitive, screen a range of temperatures (e.g., 80-110 °C for many cross-coupling reactions) to find the optimal balance between reaction rate and stability.[5]

Q2: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm observing mostly unreacted starting material. How can I improve the conversion?

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success hinges on the delicate interplay of several components.[7] Low conversion in this context often points to an issue within the catalytic cycle.

Suzuki_Troubleshooting_Workflow

Key Parameters to Optimize:

  • Catalyst & Ligand Selection: The oxidative addition of the aryl bromide to the Pd(0) center is the first and often rate-limiting step. The electron density of the C-Br bond on the indanone ring influences this step. Using a pre-catalyst with bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the Pd(0) species and accelerate both the oxidative addition and the final reductive elimination step.[8][9]

    • Recommendation: If using a standard catalyst like Pd(PPh₃)₄ fails, switch to a more robust, modern catalyst system. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) paired with a palladium source like Pd(OAc)₂ or a pre-catalyst (e.g., XPhos Pd G3) are highly effective for challenging substrates.[8][10]

  • Base Selection and Solubility: The base is critical for activating the boronic acid in the transmetalation step. Its strength, solubility, and nature can dramatically impact the reaction.[5]

    • Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃). They are stronger bases and can be used under anhydrous conditions, which is beneficial if your substrates are water-sensitive.[5]

    • Solubility: Ensure the base is sufficiently soluble or, if not, that it is a fine, easily dispersed powder. Poor mixing can create localized pH imbalances and stall the reaction. Grinding the base before use can improve reproducibility.[10]

  • Solvent System: The solvent must solubilize all components at the reaction temperature. Poor solubility of any reagent will lead to an incomplete reaction.[11]

    • Common Solvents: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, THF/H₂O) is common, as water helps dissolve the inorganic base.[6]

    • Anhydrous Conditions: For water-sensitive substrates, anhydrous solvents like CPME (Cyclopentyl Methyl Ether) or anhydrous THF with a base like K₃PO₄ can be very effective.[5] Interestingly, even in "anhydrous" couplings with K₃PO₄, a trace amount of water (a few equivalents) may be required to facilitate the reaction.[10]

ParameterRecommendation 1Recommendation 2Rationale
Catalyst/Ligand Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)XPhos Pd G3 (2 mol%)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[8]
Base K₃PO₄ (3 equiv)Cs₂CO₃ (3 equiv)Stronger bases that are effective in a variety of solvent systems. K₃PO₄ is often used in anhydrous conditions.[5]
Solvent 1,4-Dioxane / H₂O (10:1)CPME (anhydrous)Dioxane/water is a robust general system. CPME is a high-boiling, hydrophobic alternative useful for anhydrous reactions.[5]
Temperature 100 °C80-110 °C (Screen)Balances reaction rate with component stability.
Q3: My reaction is messy, and besides my starting material, I am isolating side products. What are they and how can I minimize them?

Side product formation is a clear indicator of a sub-optimal reaction pathway. In Suzuki couplings of aryl bromides, two side products are particularly common:

  • Homocoupling of the Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid coupling together.

    • Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle.[5]

    • Solution: Rigorous degassing of the solvent and maintaining a positive pressure of inert gas throughout the reaction is the most effective preventative measure. Ensure your palladium catalyst is added after the reaction mixture has been thoroughly deoxygenated.[5]

  • Hydrodebromination (Protodebromination): This is the replacement of the bromine atom on the indanone ring with a hydrogen atom, leading to the formation of 1H-inden-2(3H)-one. A related side reaction is protodeboronation of the coupling partner.

    • Cause: This can be caused by trace acidic or basic impurities reacting with the organopalladium intermediate or the boronic acid. Excess water or harsh basic conditions can also promote this pathway.[5]

    • Solution: Use high-purity reagents and solvents. If hydrodebromination is significant, consider using a milder base or switching to anhydrous conditions to minimize the presence of proton sources.

Suzuki_Cycle

Q4: Can you provide a baseline, optimized protocol for a Suzuki-Miyaura coupling with this compound?

Certainly. This protocol incorporates best practices discussed above and serves as a robust starting point for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere Setup: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle a total of three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the starting material is complete (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

This protocol provides a solid foundation. Remember that every substrate is different, and further optimization of the ligand, base, or solvent may be necessary to achieve the highest possible conversion and yield for your specific transformation.[8]

References

Technical Support Center: Purification of 5-Bromo-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1H-inden-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you address common purity challenges encountered during your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter while purifying this compound.

Question 1: My final product of this compound has a persistent yellow or brownish color. What is causing this and how can I remove it?

Answer:

A persistent off-color in your product is typically due to small amounts of highly colored impurities. These can arise from several sources:

  • Degradation Products: Indenone systems can be susceptible to oxidation or polymerization, especially when exposed to air, light, or trace acids/bases over time.

  • Residual Reagents or Byproducts: If the synthesis involved a Friedel-Crafts acylation, residual Lewis acids or colored byproducts from the reaction can contaminate the final product.[1][2]

  • Bromine-Containing Impurities: The synthesis or storage of N-bromosuccinimide (NBS), a common brominating agent, can generate colored bromine (Br2) impurities which may carry through the synthesis.[3]

Recommended Solutions:

  • Recrystallization: This is often the most effective method for removing colored impurities. The principle is based on the differential solubility of your compound and the impurities in a given solvent at different temperatures.[4][5]

    • Solvent Selection: A good recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. For this compound, consider solvent systems like ethanol/water, hexane/ethyl acetate, or toluene.[6] Experiment with small amounts to find the optimal solvent or solvent pair.

    • Use of Activated Carbon (Charcoal): If the color is persistent, you can add a small amount of activated carbon to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Be cautious not to use an excessive amount, as it can also adsorb your desired product, leading to a lower yield.[4][7]

  • Column Chromatography: If recrystallization is ineffective, column chromatography provides a more powerful separation based on the differential adsorption of compounds to a stationary phase.[8]

    • Stationary Phase: Silica gel is a common choice for purifying ketones.[9][10]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. You can determine the optimal solvent ratio using Thin Layer Chromatography (TLC) beforehand.[11] A less polar eluent will generally be required to elute the less polar this compound, while more polar impurities will remain on the column longer.[12]

Question 2: My ¹H NMR spectrum of this compound shows unexpected peaks. What are the likely impurities and how can I remove them?

Answer:

Unexpected peaks in the ¹H NMR spectrum indicate the presence of structurally similar impurities. Here are some common culprits and their removal strategies:

  • Starting Materials: Incomplete reaction can leave unreacted starting materials in your product mixture.

  • Isomers: Depending on the synthetic route, regioisomers (e.g., 6-bromo isomer) could be formed.

  • Over-alkylation or Acylation Products: In Friedel-Crafts type reactions, polysubstitution on the aromatic ring can occur, although this is less common with acylation than alkylation.[13]

  • Reduced Product: The corresponding alcohol, 5-Bromo-2,3-dihydro-1H-inden-1-ol, can be an impurity if a reduction step was involved or if a reducing agent was inadvertently introduced.[14]

Recommended Solutions:

  • Column Chromatography: This is the most reliable method for separating structurally similar impurities. The polarity differences between your desired product and the impurities will allow for their separation on a silica gel column.[8][15]

    • Workflow:

      • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

      • Spot the solution on a TLC plate and develop it with various hexane/ethyl acetate ratios.

      • Visualize the spots under UV light to determine the best solvent system for separation.

      • Run a flash column with the optimized eluent to purify the bulk of your material.

  • Recrystallization: While less effective for isomers with very similar solubilities, recrystallization can sometimes remove other impurities. A slow crystallization process is crucial to allow for the formation of pure crystals.[5][7]

Question 3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?

Answer:

Failure to crystallize can be frustrating. Here are several techniques to induce crystallization:

  • Scratching the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5][7]

  • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystallization.[5]

  • Reducing the Solvent Volume: If you used too much solvent, your solution may not be supersaturated enough for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]

  • Cooling to a Lower Temperature: Place the flask in an ice bath or even a freezer for a short period. The decreased solubility at lower temperatures may induce crystallization.

  • Changing the Solvent System: If all else fails, you may need to reconsider your choice of solvent. The ideal solvent will have a steep solubility curve with respect to temperature for your compound.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities that can form during the synthesis of this compound?

A1: The impurities will largely depend on the synthetic route. For a typical Friedel-Crafts acylation followed by intramolecular cyclization, common impurities include:

  • Unreacted Starting Materials: Such as the corresponding brominated phenylacetic acid or its acid chloride derivative.

  • Polyacylated Products: While less likely with acylation, it's a possibility.

  • Products of Incomplete Cyclization: The open-chain ketone precursor may remain.

  • Lewis Acid Complexes: The product ketone can form a stable complex with Lewis acids like AlCl₃, which must be effectively quenched and removed during the workup.[13]

Q2: What analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: Provides detailed structural information and can be used for quantitative purity determination (qNMR).[16]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[5]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To maintain the integrity of your compound, it should be stored in a cool, dark, and dry place.[17] It is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[17] For long-term storage, keeping it in a refrigerator or freezer is advisable.[18]

Q4: Can I use distillation to purify this compound?

A4: While distillation is a common purification technique for liquids, it is generally not suitable for solid compounds like this compound. At the high temperatures required for its distillation (even under vacuum), there is a significant risk of decomposition. Column chromatography and recrystallization are the preferred methods.[9]

Visualization of Purification Workflow

Below is a generalized workflow for troubleshooting the purification of this compound.

PurificationWorkflow start Crude this compound analysis1 Initial Purity Analysis (TLC, NMR) start->analysis1 decision1 Is the product colored? analysis1->decision1 charcoal Recrystallize with Activated Carbon decision1->charcoal Yes recrystallize Recrystallization decision1->recrystallize No analysis2 Purity Analysis (NMR, MP) charcoal->analysis2 recrystallize->analysis2 decision2 Purity > 95%? analysis2->decision2 column_chrom Column Chromatography decision2->column_chrom No pure_product Pure Product decision2->pure_product Yes analysis3 Purity Analysis (NMR, HPLC) column_chrom->analysis3 decision3 Purity > 95%? analysis3->decision3 decision3->pure_product Yes re_evaluate Re-evaluate Synthesis/Purification decision3->re_evaluate No

Caption: A decision-making workflow for the purification of this compound.

References

Technical Support Center: Catalyst Selection for Reactions with 5-Bromo-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for catalyst selection in reactions involving 5-Bromo-1H-inden-2(3H)-one. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common palladium-catalyzed cross-coupling reactions. As a key intermediate in organic synthesis, the successful functionalization of this molecule is critical for the development of novel compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing low to no product formation. What are the likely causes and how can I troubleshoot this?

A: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors, primarily related to catalyst choice, reaction conditions, and reagent quality.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount. For aryl bromides like this compound, a robust catalyst system is necessary.

    • Initial Recommendation: Start with a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand.[1] A reliable starting point is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[2][3]

    • Alternative Catalysts: If Pd(dppf)Cl₂ is ineffective, consider other common catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems with bulky biarylphosphine ligands like SPhos and XPhos, which are known to be effective for sterically hindered or electron-rich aryl bromides.[1][4]

  • Base and Solvent Optimization: The base and solvent system plays a crucial role in the transmetalation step of the catalytic cycle.

    • Base Selection: Potassium carbonate (K₂CO₃) is a good initial choice.[2][4] If the reaction is sluggish, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective.[5]

    • Solvent System: A mixture of an organic solvent and water is typically used. Common choices include dimethoxyethane (DME) or a toluene/water mixture.[2][4] Ensure solvents are properly degassed to prevent catalyst deactivation.[6]

  • Reaction Temperature: The reaction temperature needs to be sufficient to drive the catalytic cycle without causing decomposition of starting materials or products.

    • Typical Range: A starting temperature of 80-100 °C is recommended.[2][4] If conversion is low, a moderate increase in temperature may be beneficial.

  • Reagent Purity: Ensure the purity of all reagents, especially the boronic acid, as impurities can inhibit the catalyst.[7]

Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of this compound is stalling before completion. I suspect catalyst deactivation. What could be causing this and what are the solutions?

A: Catalyst deactivation is a common issue in Buchwald-Hartwig aminations and can be caused by several factors, including the presence of oxygen, impurities, or inhibitory coordination to the palladium center.

Troubleshooting Steps:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are highly sensitive to oxygen.[6]

    • Solution: Ensure your reaction setup is rigorously degassed using techniques like freeze-pump-thaw cycles and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[5]

  • Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging substrates, a suitable ligand is crucial.

    • Recommendation: Bidentate phosphine ligands like BINAP and DPPF are known to be effective in preventing the formation of inactive palladium dimers.[8] Sterically hindered biarylphosphine ligands are also excellent choices for promoting efficient C-N bond formation.[9]

  • Base Selection: The choice of base is critical and must be strong enough to deprotonate the amine without causing unwanted side reactions.

    • Common Bases: Sodium tert-butoxide (NaOtBu) is a frequently used strong, non-nucleophilic base for these reactions.[5]

  • Precatalyst vs. In Situ Generation: The method of generating the active Pd(0) species can impact catalyst performance.

    • Recommendation: Using well-defined palladium precatalysts can lead to more consistent results than generating the active catalyst in situ from a Pd(II) source.[7] However, if using a Pd(II) source, ensure efficient reduction to Pd(0).[6][10]

Issue 3: Poor Selectivity in Heck Reactions

Q: I am performing a Heck reaction with this compound and an alkene, but I'm observing a mixture of products and low selectivity. How can I improve the outcome?

A: The Heck reaction's selectivity is influenced by the catalyst, ligands, and reaction conditions. Achieving high selectivity often requires careful optimization.

Troubleshooting Steps:

  • Catalyst and Ligand System: The ligand plays a key role in controlling the regioselectivity and stereoselectivity of the Heck reaction.

    • Initial System: Palladium acetate (Pd(OAc)₂) with a phosphine ligand like triphenylphosphine (PPh₃) is a common starting point.[11]

    • For Improved Selectivity: Bidentate phosphine ligands can often provide better control over the reaction's outcome.

  • Base: A hindered amine base is typically used in Heck reactions.[12]

    • Recommendation: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity.

    • Common Solvents: Polar aprotic solvents like DMF or acetonitrile are frequently used.[13]

  • Temperature: The reaction is often run at elevated temperatures. However, excessively high temperatures can lead to side reactions and reduced selectivity.

    • Optimization: A temperature screen is recommended to find the optimal balance between reaction rate and selectivity.[13]

Issue 4: Failure of Sonogashira Coupling

Q: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding. What are the critical parameters to check?

A: The Sonogashira coupling is sensitive to several factors, including the presence of a copper co-catalyst (in the traditional method) and the reaction atmosphere.

Troubleshooting Steps:

  • Catalyst System: The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[14][15]

    • Palladium Source: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices.

    • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst.[16]

  • Copper-Free Conditions: Modern methods have been developed that avoid the use of a copper co-catalyst, which can be beneficial for certain substrates.[17][18]

    • Alternative: These systems often rely on specific ligands and conditions to facilitate the reaction.

  • Base and Solvent: An amine base is crucial for the reaction.[14]

    • Recommendation: Triethylamine or diisopropylamine are commonly used as both the base and sometimes as the solvent.[16]

  • Inert Atmosphere: Similar to other palladium-catalyzed reactions, the Sonogashira coupling should be performed under anaerobic conditions to prevent side reactions like the homocoupling of the alkyne (Glaser coupling).[14]

Data and Protocols

Comparative Catalyst Performance for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃DME80High[2]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O100Good to High[4]
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O100-110High[1]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄1,4-Dioxane/H₂O100High[5]
General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[4]

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add degassed dimethoxyethane (DME).[4] Then, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 3 mol%).[4]

  • Reaction: Heat the mixture to 80 °C and stir for 2-6 hours. Monitor the reaction's progress by TLC or LC-MS.[4]

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizing Reaction Workflows

Decision Tree for Suzuki-Miyaura Catalyst Selection

Suzuki_Catalyst_Selection start Start: Low Yield in Suzuki Coupling check_catalyst Initial Catalyst: Pd(dppf)Cl₂? start->check_catalyst check_base Base: K₂CO₃? check_catalyst->check_base Yes change_catalyst Change Catalyst System: Try Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos check_catalyst->change_catalyst No try_stronger_base Try Stronger Base: K₃PO₄ or Cs₂CO₃ check_base->try_stronger_base No optimize_temp Optimize Temperature: Screen 80-120 °C check_base->optimize_temp Yes try_stronger_base->optimize_temp change_catalyst->optimize_temp check_reagents Verify Reagent Purity & Inert Atmosphere optimize_temp->check_reagents success Successful Coupling check_reagents->success

Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura coupling reactions.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII_Aryl->Transmetal Nu-M or R₂NH PdII_Intermediate Ar-Pd(II)L₂-Nu Transmetal->PdII_Intermediate Reduct_Elim Reductive Elimination PdII_Intermediate->Reduct_Elim Reduct_Elim->Pd0 Catalyst Regeneration Product Ar-Nu (Product) Reduct_Elim->Product

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

References

Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the impact of solvent choice on the reactivity of 5-Bromo-1H-inden-2(3H)-one. Our goal is to equip you with the scientific rationale behind experimental choices to navigate the complexities of your reactions successfully.

Introduction to the Reactivity of this compound

This compound is a versatile synthetic intermediate. Its reactivity is dominated by two key features: the aryl bromide, which is amenable to a variety of cross-coupling reactions, and the α-bromo ketone moiety, which is susceptible to nucleophilic attack and can participate in other transformations typical of α-haloketones. The choice of solvent is a critical parameter that can profoundly influence reaction pathways, rates, and the formation of side products. This guide will explore these solvent effects in detail.

Frequently Asked Questions (FAQs)

Q1: I am planning a nucleophilic substitution on the aryl bromide of this compound. What type of solvent should I choose?

A1: For nucleophilic aromatic substitution (SNAr) on the aryl bromide, the choice of solvent is critical for stabilizing the intermediate Meisenheimer complex. Generally, polar aprotic solvents such as DMSO and DMF are preferred. These solvents are effective at solvating the cationic counter-ion of the nucleophile, leaving the anionic nucleophile "naked" and more reactive. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.

However, it is important to note that the indenone ring is not strongly activated towards SNAr. For successful substitution at the aryl bromide, transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Suzuki coupling are often more effective. In these cases, the solvent choice is dictated by the specific catalytic system. Toluene, dioxane, and THF are commonly used for Buchwald-Hartwig aminations, while ethereal or aromatic hydrocarbon solvents are also suitable. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[1]

Q2: My attempt at a simple nucleophilic substitution with an alkoxide in an alcohol solvent (protic) resulted in a complex mixture of products. What could be the issue?

A2: Using a protic solvent like an alcohol with a strong base (alkoxide) can lead to several competing reactions with this compound. The α-bromo ketone functionality is susceptible to a Favorskii rearrangement in the presence of a base, which would lead to carboxylic acid derivatives after workup.[2] Additionally, the acidity of the α-protons of the ketone can lead to enolate formation, which can participate in side reactions. Polar protic solvents can also promote keto-enol tautomerism, which might open up alternative reaction pathways.[3] For a direct SN2 displacement at the α-carbon, a polar aprotic solvent is generally a better choice to minimize these side reactions.

Q3: I am observing significant amounts of a debrominated product in my reaction. What role does the solvent play in this?

A3: Debromination can occur through several mechanisms, and the solvent can play a role. In palladium-catalyzed reactions, protodeborylation (in the case of Suzuki coupling) or other side reactions involving the catalyst can lead to the replacement of the bromine with a hydrogen atom. This can be exacerbated by the presence of water or other protic species in the reaction mixture. Using anhydrous and thoroughly degassed solvents is crucial to minimize this side reaction. In some cases, the choice of a less polar solvent might reduce the rate of competing protic side reactions.

Q4: Can the keto-enol tautomerism of this compound be influenced by the solvent, and how does this affect its reactivity?

A4: Yes, the keto-enol equilibrium is solvent-dependent.[3][4] Polar protic solvents like water and alcohols can catalyze the tautomerization through hydrogen bonding.[3] Aprotic polar solvents such as DMSO and DMF may stabilize the enol form through dipole-dipole interactions.[3] The formation of the enol tautomer is significant because it changes the nucleophilic and electrophilic sites of the molecule. The enol is nucleophilic at the α-carbon and can react with electrophiles. This can be a desired reaction pathway or a source of unwanted side products, depending on your intended transformation. Non-polar solvents generally slow down the rate of tautomerization.[3]

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution at the α-Carbon

Symptoms:

  • Low conversion of starting material.

  • Formation of multiple unidentified side products.

Possible Causes & Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
Inappropriate Solvent Choice The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, making the α-carbon electron-deficient.[2] However, the choice of solvent significantly impacts the nucleophile's reactivity. Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive for an SN2 attack.[1] Protic solvents can form a "solvent cage" around the nucleophile via hydrogen bonding, reducing its nucleophilicity.[1]
Competing Favorskii Rearrangement In the presence of a base, α-haloketones can undergo a Favorskii rearrangement.[2] This is particularly prevalent with strong bases in protic solvents. Solution: If a direct substitution is desired, use a non-basic or weakly basic nucleophile. If a base is required, consider using a milder base and a polar aprotic solvent.
Enolate-Mediated Side Reactions The α-protons of the ketone are acidic and can be deprotonated by a basic nucleophile or added base, leading to enolate formation. The enolate can then participate in undesired aldol-type reactions or other condensations. Solution: Use a non-basic nucleophile if possible. If a base is necessary, add it slowly at a low temperature to control the formation of the enolate.
Issue 2: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • Failure of the reaction to initiate or proceed to completion.

  • Formation of homocoupled or debrominated byproducts.

  • Catalyst decomposition (e.g., formation of palladium black).

Possible Causes & Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
Poor Solubility of Reagents One of the most common reasons for failure in these reactions is the poor solubility of the reactants, especially the inorganic base, in the chosen solvent.[1] Solution: Ensure that all components are soluble at the reaction temperature. For Suzuki couplings, a co-solvent system like toluene/water or dioxane/water is often used to dissolve both the organic and inorganic components. For Buchwald-Hartwig aminations, toluene or dioxane are common choices.[1]
Solvent-Induced Catalyst Inhibition Certain solvents can coordinate to the palladium center and inhibit its catalytic activity. Solution: Avoid chlorinated solvents, acetonitrile, and pyridine. [1] Toluene, dioxane, THF, and DME are generally safe choices. For greener alternatives, consider 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).
Presence of Water or Oxygen Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Water can lead to protodeborylation in Suzuki reactions. Solution: Use anhydrous and thoroughly degassed solvents . Degassing can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by the freeze-pump-thaw method. Maintain an inert atmosphere throughout the reaction.

Experimental Protocols

General Protocol for Nucleophilic Substitution at the α-Carbon in a Polar Aprotic Solvent

This protocol provides a general starting point for the reaction of this compound with a nucleophile in a polar aprotic solvent.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to achieve a concentration of 0.1-0.5 M.

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 eq). If the nucleophile is a salt, ensure it is finely powdered and dry.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 80 °C, depending on the nucleophile's reactivity) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Flowchart for Troubleshooting Low Yield in Nucleophilic Substitution

Troubleshooting_Flowchart start Low Yield in Nucleophilic Substitution check_solvent Is the solvent polar aprotic? start->check_solvent switch_solvent Switch to DMF, DMSO, or Acetonitrile check_solvent->switch_solvent No check_base Is a strong base present? check_solvent->check_base Yes switch_solvent->check_base favorskii Consider Favorskii rearrangement as a side reaction check_base->favorskii Yes optimize_conditions Optimize temperature and reaction time check_base->optimize_conditions No enolate Suspect enolate-mediated side reactions use_mild_base Use a milder base or non-basic nucleophile favorskii->use_mild_base enolate->use_mild_base use_mild_base->optimize_conditions

Caption: A step-by-step guide for troubleshooting low yields in nucleophilic substitutions.

Solvent Effects on SN2 Reactivity at the α-Carbon

Caption: Comparison of nucleophile reactivity in protic vs. aprotic solvents.

References

Preventing decomposition of 5-Bromo-1H-inden-2(3H)-one during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions

Welcome to the Technical Support Center for 5-Bromo-1H-inden-2(3H)-one. As Senior Application Scientists, we understand the unique challenges this versatile building block can present. Its reactivity, while valuable for synthesis, also makes it susceptible to decomposition, which can compromise reaction yields, purity, and reproducibility. This guide is designed to provide you with in-depth, field-proven insights to anticipate and overcome these stability issues. We will delve into the causality behind experimental choices, offering not just protocols, but a self-validating system for your success.

Understanding the Instability of this compound

This compound combines the structural features of an indanone core and an alpha-bromo ketone. This combination is the primary source of its instability. The electron-withdrawing nature of the bromine atom makes the alpha-proton highly acidic, predisposing the molecule to elimination reactions. Furthermore, the strained five-membered ring and the presence of a reactive carbonyl group contribute to its sensitivity.

The two primary decomposition pathways of concern are:

  • Dehydrobromination: This is often the most significant decomposition pathway. Under basic conditions or upon heating, the molecule can eliminate hydrogen bromide (HBr) to form a highly reactive and often colored α,β-unsaturated ketone intermediate.[1][2][3]

  • Hydrolysis: The presence of water can lead to the substitution of the bromine atom with a hydroxyl group, forming an α-hydroxy ketone and HBr.[1]

Recognizing the signs of decomposition is the first step in troubleshooting. Common indicators include a change in color of the solid or reaction mixture, typically darkening to yellow or brown, and the characteristic sharp, acrid smell of HBr gas.[1]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in a question-and-answer format.

Question 1: My reaction mixture is turning dark brown, and the yield of my desired product is low. What is likely happening?

Answer: A dark brown coloration is a strong indicator of decomposition, most likely through dehydrobromination to form a conjugated, colored byproduct. This is often accelerated by elevated temperatures or the presence of basic reagents or impurities.

Causality Explained: The acidity of the proton alpha to the carbonyl and bromine facilitates its removal by even weak bases. The resulting elimination of HBr creates a conjugated system that absorbs visible light, leading to the observed color change.

Troubleshooting Protocol:

  • Temperature Control: Maintain the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Consider running initial trials at 0 °C or even -78 °C.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of any decomposition products, which can further color the mixture.[4][5][6][7]

  • Base Selection: If your reaction requires a base, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, 2,6-lutidine) to minimize dehydrobromination. If possible, use a base that is just strong enough to effect the desired transformation.

  • Solvent Purity: Ensure your solvents are anhydrous and free of basic impurities.[8]

Workflow for Minimizing Decomposition:

cluster_0 Reaction Setup Start Reaction with This compound Check_Temp Is the reaction temperature optimized? Start->Check_Temp Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp No Check_Atmosphere Is an inert atmosphere being used? Check_Temp->Check_Atmosphere Yes Lower_Temp->Check_Atmosphere Use_Inert Implement N2 or Ar atmosphere Check_Atmosphere->Use_Inert No Check_Base Is a base required? Check_Atmosphere->Check_Base Yes Use_Inert->Check_Base Select_Base Use non-nucleophilic, sterically hindered base Check_Base->Select_Base Yes Proceed Proceed with reaction Check_Base->Proceed No Select_Base->Proceed

Caption: Troubleshooting workflow for reaction optimization.

Question 2: During aqueous workup, my product seems to be degrading. How can I minimize this?

Answer: Decomposition during aqueous workup is likely due to hydrolysis of the alpha-bromo ketone functionality. The presence of water, especially under non-neutral pH conditions, can facilitate the substitution of the bromide.

Causality Explained: Water can act as a nucleophile, attacking the carbon bearing the bromine. This process can be catalyzed by both acid and base. The resulting α-hydroxy ketone is a common impurity.[1]

Troubleshooting Protocol:

  • Minimize Contact Time: Perform the aqueous wash steps as quickly as possible.

  • Use Cold Solutions: Use ice-cold water or brine for all aqueous washes to slow the rate of hydrolysis.

  • pH Control: Ensure the aqueous phase is neutral or slightly acidic. If your reaction was basic, neutralize carefully with a dilute acid (e.g., 1M HCl) at low temperature before extraction.

  • Efficient Drying: After separation of the organic layer, dry it thoroughly with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) to remove all traces of water before solvent evaporation.

Question 3: How should I purify this compound if it appears discolored or contains impurities?

Answer: Purification of this sensitive compound requires gentle methods to avoid decomposition. Column chromatography on silica gel is often the method of choice, but care must be taken. Recrystallization can also be effective if a suitable solvent system is found.

Purification Recommendations:

Purification MethodKey ConsiderationsExpected Purity
Flash Column Chromatography Use a less polar solvent system (e.g., hexanes/ethyl acetate) to ensure rapid elution. Consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed with the eluent to prevent on-column degradation.High
Recrystallization Choose a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature. Test solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. Avoid prolonged heating.High

Protocol for Purification by Flash Column Chromatography:

  • Slurry Preparation: Dissolve the crude material in a minimal amount of dichloromethane or the eluent.

  • Column Packing: Pack a silica gel column with the chosen eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes).

  • Loading: Carefully load the sample onto the column.

  • Elution: Run the column with positive pressure, collecting fractions.

  • Monitoring: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.[9]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., on a rotary evaporator with a water bath temperature below 30 °C).

Question 4: What are the best practices for storing this compound to ensure its long-term stability?

Answer: Proper storage is critical to maintain the integrity of this compound. The key is to protect it from heat, light, moisture, and air.

Storage Recommendations:

  • Temperature: Store in a refrigerator or freezer at temperatures between 0-4 °C.

  • Atmosphere: Store under an inert atmosphere of argon or nitrogen.[4]

  • Container: Use a tightly sealed amber glass vial to protect from light and moisture.[4]

  • Handling: When weighing and handling, do so in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[4][6][7]

Logical Relationship for Optimal Storage:

Stability Maximized Stability of This compound Low_Temp Low Temperature (0-4 °C) Low_Temp->Stability Inert_Atmosphere Inert Atmosphere (Ar or N2) Inert_Atmosphere->Stability Light_Protection Protection from Light (Amber Vial) Light_Protection->Stability Moisture_Protection Protection from Moisture (Tightly Sealed) Moisture_Protection->Stability

Caption: Key factors for ensuring long-term stability.

References

Validation & Comparative

A Comparative Spectroscopic Guide to the Structural Elucidation of 5-Bromo-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive spectroscopic analysis to confirm the structure of 5-Bromo-1H-inden-2(3H)-one. In the dynamic field of drug development and chemical research, unambiguous structural confirmation of novel and intermediate compounds is paramount. This document serves as a detailed protocol and comparative analysis, leveraging fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to differentiate this compound from its potential structural isomer, 5-Bromo-2,3-dihydro-1H-inden-1-one. Through a combination of predicted data for our target molecule and experimental data for its isomer, we will demonstrate a robust methodology for structural verification.

Introduction to the Analytical Challenge

This compound and 5-Bromo-2,3-dihydro-1H-inden-1-one are structural isomers with the same molecular formula (C₉H₇BrO) and molecular weight (approximately 211.06 g/mol ).[1][2][3] The subtle difference in the position of the carbonyl group and the bromine atom on the indanone framework leads to distinct chemical environments for the constituent atoms. These differences will manifest as unique fingerprints in their respective spectroscopic data, allowing for clear differentiation. This guide will walk through the theoretical basis for these differences and provide a clear workflow for acquiring and interpreting the necessary data.

Analytical Workflow for Structural Confirmation

A multi-technique spectroscopic approach is essential for the comprehensive structural elucidation of organic molecules. The workflow presented here ensures a self-validating system where data from each technique corroborates the findings of the others.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample 1H_NMR ¹H NMR Spectroscopy Sample->1H_NMR 13C_NMR ¹³C NMR Spectroscopy Sample->13C_NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1H_NMR->2D_NMR Data_Analysis Comparative Data Analysis 1H_NMR->Data_Analysis 13C_NMR->2D_NMR 13C_NMR->Data_Analysis 2D_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Figure 1: A generalized workflow for the spectroscopic confirmation of a molecular structure.

Part 1: ¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring sample peaks.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Shim the magnetic field to ensure homogeneity.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a pulse angle of 90° and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

  • Data Acquisition: Acquire the free induction decay (FID) and perform a Fourier transform to obtain the spectrum.

  • Data Processing:

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Comparative ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ ppm) for this compound Experimental Chemical Shift (δ ppm) for 5-Bromo-2,3-dihydro-1H-inden-1-one Multiplicity Integration
H1/H3~3.5 - 3.7~3.0 - 3.2Singlet4H
H4~7.2 - 7.4~7.6 - 7.8Doublet1H
H6~7.4 - 7.6~7.4 - 7.6Doublet of doublets1H
H7~7.1 - 7.3~7.3 - 7.5Doublet1H

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Experimental data for 5-Bromo-2,3-dihydro-1H-inden-1-one is sourced from available literature and spectral databases.

Analysis and Interpretation

For This compound , the two methylene groups (H1 and H3) are chemically equivalent due to the symmetry of the molecule around the carbonyl group at the 2-position. This would result in a single, sharp singlet in the aliphatic region, integrating to four protons.

In contrast, for 5-Bromo-2,3-dihydro-1H-inden-1-one , the two methylene groups (at positions 2 and 3) are in different chemical environments relative to the carbonyl group. This would lead to two distinct multiplets, likely triplets, in the aliphatic region. The aromatic region for both isomers would show three distinct signals due to the bromine substitution, but their precise chemical shifts and coupling patterns would differ due to the varying electronic effects of the carbonyl group's position.

Part 2: ¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required compared to ¹H NMR.

  • Instrument Setup:

    • Use the same spectrometer as for ¹H NMR.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • Employ proton decoupling to simplify the spectrum to singlets for each carbon.

  • Data Acquisition & Processing: Similar to ¹H NMR, acquire the FID, perform Fourier transformation, phase the spectrum, and calibrate the chemical shift.

Comparative ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ ppm) for this compound Predicted Chemical Shift (δ ppm) for 5-Bromo-2,3-dihydro-1H-inden-1-one
C=O~210 - 220~195 - 205
C-Br~120 - 125~120 - 125
Quaternary (Aromatic)~135 - 145 (2 signals)~135 - 145 (2 signals)
CH (Aromatic)~125 - 135 (3 signals)~125 - 135 (3 signals)
CH₂~35 - 45 (1 signal)~25 - 35 (2 signals)
Analysis and Interpretation

The most significant difference in the ¹³C NMR spectra will be the chemical shift of the carbonyl carbon and the number of signals in the aliphatic region. For This compound , the ketone at the 2-position is expected to resonate at a higher chemical shift (further downfield) compared to the conjugated ketone in 5-Bromo-2,3-dihydro-1H-inden-1-one . Furthermore, the symmetry of the 2-indanone derivative will result in a single aliphatic carbon signal, whereas the 1-indanone isomer will show two distinct aliphatic carbon signals.

Part 3: 2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments like COSY, HSQC, and HMBC are crucial for definitively assigning proton and carbon signals and establishing the connectivity within the molecule.

G cluster_1 Key HMBC Correlations for this compound H1_3 H1/H3 (~3.6 ppm) C2 C2 (C=O, ~215 ppm) H1_3->C2 ²J C3a_7a C3a/C7a (~140 ppm) H1_3->C3a_7a ²J/³J C4_7 C4/C7 (~125-135 ppm) H1_3->C4_7 ³J/⁴J

Figure 2: Predicted key long-range (2-4 bond) correlations for this compound in an HMBC spectrum.

A COSY spectrum would show correlations between adjacent protons, confirming the coupling patterns in the aromatic ring. An HSQC spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons. The HMBC spectrum is particularly powerful as it reveals longer-range correlations (2-4 bonds) between protons and carbons. For this compound, a key HMBC correlation would be observed between the methylene protons (H1/H3) and the carbonyl carbon (C2), unequivocally placing the carbonyl group between the two methylene groups.

Part 4: Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Comparative IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) for this compound Experimental Wavenumber (cm⁻¹) for 5-Bromo-2,3-dihydro-1H-inden-1-one
C=O Stretch~1740 - 1760~1680 - 1700
C-H Stretch (Aromatic)~3000 - 3100~3000 - 3100
C-H Stretch (Aliphatic)~2850 - 3000~2850 - 3000
C=C Stretch (Aromatic)~1450 - 1600~1450 - 1600

Note: Experimental data for 5-Bromo-2,3-dihydro-1H-inden-1-one is available from the NIST WebBook.[1]

Analysis and Interpretation

The position of the carbonyl (C=O) stretching frequency is highly diagnostic. In This compound , the non-conjugated ketone will exhibit a C=O stretch at a higher wavenumber. In contrast, the carbonyl group in 5-Bromo-2,3-dihydro-1H-inden-1-one is conjugated with the aromatic ring, which delocalizes the pi electrons and weakens the C=O double bond, resulting in a lower stretching frequency. This significant difference provides a clear and rapid method for distinguishing between the two isomers.

Part 5: Mass Spectrometry: The Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can offer further structural clues.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electron ionization (EI) is a common technique that provides detailed fragmentation patterns. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used to emphasize the molecular ion peak.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

Analysis and Interpretation

Both isomers will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom. While the molecular ion peaks will be identical, the fragmentation patterns under EI conditions may differ. For 5-Bromo-2,3-dihydro-1H-inden-1-one , a characteristic fragmentation would be the loss of CO (28 Da) via a McLafferty rearrangement, which would be less favorable for This compound .

Conclusion

The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. The key differentiating features are:

  • ¹H NMR: A single singlet for the four aliphatic protons in this compound versus two distinct multiplets for the aliphatic protons in the 1-indanone isomer.

  • ¹³C NMR: A single aliphatic carbon signal and a downfield-shifted carbonyl signal for the 2-indanone, compared to two aliphatic signals and an upfield carbonyl signal for the 1-indanone.

  • IR Spectroscopy: A higher C=O stretching frequency for the non-conjugated ketone in the 2-indanone isomer.

  • 2D NMR: Definitive connectivity information from HMBC correlations, particularly between the methylene protons and the carbonyl carbon.

By following the detailed protocols and comparative analysis outlined in this guide, researchers can confidently and unambiguously confirm the structure of this compound, ensuring the integrity of their research and development endeavors.

References

A Comparative Guide to the Biological Activity of 5-Bromo-1H-inden-2(3H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indanone scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active compounds.[1][2] This guide provides a comprehensive comparison of the biological activities of 5-Bromo-1H-inden-2(3H)-one and its diverse analogs, offering insights for researchers, scientists, and professionals in drug development. We will delve into the anticancer, anti-inflammatory, and antimicrobial properties of these molecules, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound, a brominated derivative of 2-indanone, is a key intermediate in organic synthesis.[3] While extensive biological data for this specific parent compound is not widespread in publicly available literature, its structural motif is a cornerstone for designing novel therapeutic agents. The introduction of a bromine atom at the 5-position significantly influences the molecule's electronic properties and lipophilicity, which can in turn modulate its interaction with biological targets. This guide will use this compound as a central reference point to explore the burgeoning field of its biologically active analogs.

Comparative Biological Activities of Analogs

The functionalization of the this compound scaffold has given rise to a plethora of analogs with diverse and potent biological activities. The following sections will compare these activities, highlighting key structure-activity relationships (SAR).

Anticancer Activity

Indanone derivatives have emerged as a promising class of anticancer agents, with mechanisms often involving the disruption of cellular processes crucial for cancer cell proliferation and survival.[4]

1. Thiazolyl Hydrazone Derivatives:

One notable class of analogs involves the condensation of the indanone core with a thiazolyl hydrazone moiety. For instance, the indanone-based thiazolyl hydrazone derivative, ITH-6, has demonstrated potent anticancer activity against colorectal cancer cell lines.[5][6] This activity is attributed to its ability to induce cell cycle arrest at the G2/M phase and promote apoptosis.[6]

2. 2-Benzylidene-1-indanone Analogs:

Another well-studied group is the 2-benzylidene-1-indanones. These compounds, which can be considered rigid analogs of chalcones, have shown significant cytotoxicity against a range of cancer cell lines. The substitution pattern on the benzylidene ring plays a crucial role in their anticancer potency. For example, compound 9j, a 2-benzylidene-1-indanone derivative, exhibited remarkable cytotoxicity against breast, colon, leukemia, and lung cancer cell lines.[5]

3. Bromo-indolo Pyrazole Conjugates:

Recent research has explored the synthesis of thiazolidinone-grafted indolo–pyrazole conjugates, with some derivatives showing potent cytotoxicity against various cancer cell lines, including melanoma and colon cancer.[7]

Table 1: Comparative Anticancer Activity of this compound Analogs

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
ITH-6Thiazolyl HydrazoneHT-29 (Colon)0.44[5]
COLO 205 (Colon)0.98[5]
KM 12 (Colon)0.41[5]
Compound 9j2-Benzylidene-1-indanoneMCF-7 (Breast)0.01[5]
HCT-116 (Colon)0.088[5]
THP-1 (Leukemia)0.12[5]
A549 (Lung)0.21[5]
Compound 7d1-Benzyl-5-bromo-3-hydrazonoindolin-2-oneMCF-7 (Breast)2.93[8]
Compound 6oIndazole derivativeK562 (Leukemia)5.15[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of indanone derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubate for an additional 48-72 hours.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]

Diagram: Anticancer Mechanism of Action

anticancer_mechanism Indanone_Analog Indanone Analog Tubulin Tubulin Polymerization Indanone_Analog->Tubulin Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis Cancer_Cell Cancer Cell Proliferation Inhibition Apoptosis->Cancer_Cell

Caption: Inhibition of tubulin polymerization by indanone analogs.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research.[11] Indanone derivatives have shown significant promise in this domain.

1. 2-Benzylidene-1-indanone Derivatives:

Studies on 2-benzylidene-1-indanone derivatives have revealed their ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[12] The substitution pattern on both the indanone and benzylidene rings influences the anti-inflammatory potency.

2. Indanone Derivative from Fernandoa adenophylla

An indanone derivative isolated from the medicinal plant Fernandoa adenophylla demonstrated significant anti-inflammatory properties in a heat-induced hemolysis assay, with a dose-dependent inhibitory effect.[13][14]

Table 2: Comparative Anti-inflammatory Activity of Indanone Analogs

Compound/DerivativeAssayModelActivityReference
2-Benzylidene-1-indanone derivativesCytokine InhibitionLPS-stimulated murine primary macrophagesModerate to potent inhibition of IL-6 and TNF-α[12]
Indanone derivative from F. adenophyllaHeat-induced hemolysisHuman Red Blood Cells72.82% inhibition at 100 µM[13]
3-Substituted-indolin-2-one derivativesNitric Oxide SuppressionLPS-stimulated RAW264.7 cellsSignificant concentration-dependent suppression[11]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of compounds.[15]

  • Animal Preparation: Use adult rats of either sex, fasted overnight with free access to water.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]

  • Paw Volume Measurement: Measure the paw volume immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[16]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Diagram: Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) Macrophage Macrophage LPS->Macrophage Stimulates NF_kB NF-κB Pathway Macrophage->NF_kB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Induces Production Inflammation Inflammation Cytokines->Inflammation Indanone_Analog Indanone Analog Indanone_Analog->NF_kB Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Indanone derivatives have been explored for their potential to combat bacterial and fungal infections.[17][18][19]

1. Indanone Acetic Acid Derivatives:

Derivatives of indanone acetic acid have been synthesized and screened for their antimicrobial and antifungal activities.[17][18][19] These studies have shown that certain substitutions on the core structure can lead to significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[18][19]

2. Brominated Indeno[1,2-b]quinoline Amines:

Mono-substituted indeno[1,2-b]quinoline amines containing bromine have exhibited significant antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values in the micromolar range.[20]

Table 3: Comparative Antimicrobial Activity of Indanone Analogs

Compound ClassOrganismMIC (µg/mL)Reference
Mono-substituted indeno[1,2-b]quinoline aminesVarious bacteria15.62 - 250[20]
Aurone and Indanone derivativesS. aureus15.625 (MIC)[21]
E. coli-[21]
C. albicans-[21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[22]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[22]

Diagram: Antimicrobial Action Workflow

antimicrobial_workflow cluster_workflow MIC Determination Workflow Start Prepare Serial Dilutions of Indanone Analog Inoculate Inoculate with Microbial Suspension Start->Inoculate Incubate Incubate at 37°C for 24h Inoculate->Incubate Observe Observe for Microbial Growth Incubate->Observe Determine_MIC Determine Lowest Concentration with No Growth (MIC) Observe->Determine_MIC

Caption: Workflow for MIC determination.

Conclusion and Future Perspectives

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. Its analogs have demonstrated a wide array of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. Structure-activity relationship studies have provided valuable insights into the key structural features required for these activities, paving the way for the rational design of more effective and selective compounds.

Future research should focus on a more systematic evaluation of this compound itself to establish a clear baseline for its biological activity. Furthermore, the exploration of novel analogs with diverse substitution patterns and the elucidation of their precise mechanisms of action will be crucial for advancing these promising compounds from the laboratory to clinical applications. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of next-generation indanone-based therapeutics.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 5-Bromo-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural walkthrough for the X-ray crystallographic analysis of 5-Bromo-1H-inden-2(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document outlines a robust experimental workflow, compares the target molecule with a structurally related analog, and discusses alternative analytical approaches.

Introduction: The Structural Significance of Bromo-Indenones

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1] The strategic placement of a bromine atom, as in this compound, provides a versatile handle for synthetic modifications, such as palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex drug candidates.[2] Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is crucial, as a compound's structure is intrinsically linked to its function and biological activity.[3] This analysis provides invaluable insights into intermolecular interactions, crystal packing, and the overall conformation, which are critical for structure-activity relationship (SAR) studies and rational drug design.

While the specific crystal structure of this compound is not publicly available in crystallographic databases as of this writing, this guide presents a comprehensive, best-practice protocol for its determination. We will further compare its anticipated structural features with the known crystal structure of a closely related analog, 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one, to highlight the subtle yet significant influence of functional group modifications on solid-state architecture.

Part 1: Proposed Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a molecular structure from a single crystal is a multi-step process that demands precision at every stage.[3] The quality of the final structure is heavily dependent on the quality of the crystal used.[3]

Step 1: Crystal Growth - The Foundation of a High-Quality Structure

The primary challenge in the crystallographic analysis of many organic compounds is obtaining X-ray quality crystals.[3] For a small organic molecule like this compound, crystals should ideally be well-defined, with dimensions greater than 0.1 mm in all directions.[3]

Recommended Protocol: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of high-purity this compound in a suitable solvent. The ideal solvent should fully dissolve the compound at a slightly elevated temperature and have a moderate evaporation rate. A good starting point would be a solvent system like dichloromethane or ethyl acetate, in which the compound is soluble.

  • Vessel Preparation: Transfer the solution to a clean, small vial. The vial should be loosely covered, for instance with perforated parafilm, to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature. Room temperature is often a suitable starting point.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals. Well-formed, transparent crystals with sharp edges are desirable.

Causality: Slow evaporation allows molecules to self-assemble into a highly ordered, repeating lattice, which is the definition of a single crystal. Rapid precipitation would likely lead to an amorphous solid or polycrystalline powder, unsuitable for single-crystal diffraction.[4]

Step 2: Data Collection - Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays to generate a diffraction pattern.[3][5]

Recommended Protocol:

  • Crystal Mounting: A well-formed crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

  • Diffractometer Setup: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a stream of nitrogen gas. This minimizes thermal motion of the atoms, leading to a higher quality diffraction pattern.

  • X-ray Source: A monochromatic X-ray source, such as Cu Kα radiation (λ = 1.54056 Å), is recommended for organic compounds to achieve stronger diffraction.[6]

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[3] Modern diffractometers with software like APEX4 can automatically determine an optimal data collection strategy to ensure complete and redundant data.

  • Data Integration and Scaling: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption and crystal decay.

Step 3: Structure Solution and Refinement - From Diffraction to 3D Model

The final step involves converting the processed diffraction data into a three-dimensional molecular structure.

Recommended Protocol:

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's unit cell parameters and space group.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. The presence of the heavy bromine atom in this compound should facilitate a straightforward solution.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and checked for geometric sensibility.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis crystal_growth Crystal Growth (Slow Evaporation) crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection Select suitable crystal data_collection X-ray Data Collection crystal_selection->data_collection Mount on diffractometer structure_solution Structure Solution data_collection->structure_solution Process raw data refinement Refinement structure_solution->refinement Generate initial model validation Validation refinement->validation Finalize atomic coordinates

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Part 2: Comparative Analysis with a Structural Analog

To provide context for the potential crystallographic data of this compound, we will compare it with the known structure of 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one.[7][8] This comparison highlights how seemingly minor changes in chemical structure can influence the crystal lattice.

ParameterThis compound (Hypothetical)5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one[7]
Molecular Formula C₉H₇BrOC₉H₈BrNO
Molecular Weight 211.06 g/mol 226.06 g/mol
Crystal System To be determinedMonoclinic
Space Group To be determinedP2₁/c
Unit Cell Dimensions a, b, c, α, β, γ = ?a = 12.6362 Å, b = 8.3655 Å, c = 17.4913 Å, β = 113.128°
Molecules per Unit Cell (Z) To be determined8
Key Intermolecular Interactions Expected: C-H···O hydrogen bonds, π-π stackingObserved: N-H···O and C-H···O hydrogen bonds, π-π stacking
Discussion of Structural Differences and Their Implications

The primary differences between the two molecules are the position of the bromine atom and the nature of the functional group on the five-membered ring (a ketone in our target molecule versus an amine in the analog).

  • Hydrogen Bonding: The presence of the amino group in 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one introduces strong N-H···O hydrogen bonds, which are significant drivers of its crystal packing, forming a three-dimensional network.[7] For this compound, the primary hydrogen bonding interaction would be weaker C-H···O interactions involving the ketone oxygen. This difference in hydrogen bonding capability would almost certainly lead to a different crystal packing arrangement and potentially a different space group.

  • π-π Stacking: Both molecules possess an aromatic ring, making π-π stacking interactions likely. In the known structure of the amino-indanone, a centroid-centroid distance of 3.5535 Å is observed.[7] Similar interactions are expected for this compound, but the specific geometry will be dictated by the overall packing.

  • Steric and Electronic Effects: The different substitution patterns on the aromatic ring will alter the electronic distribution and steric profile of the molecule, which can influence how the molecules arrange themselves in the crystal lattice to achieve maximum stability.

Part 3: Alternative Methodologies - Powder X-ray Diffraction (PXRD)

In cases where obtaining single crystals of sufficient size and quality is not feasible, powder X-ray diffraction (PXRD) presents a viable alternative for structural analysis of organic compounds.[4]

PXRD involves the analysis of a polycrystalline sample, where the diffraction signals from a multitude of small crystallites are averaged. While more complex, modern computational methods have made it possible to solve crystal structures from high-quality powder data.[6]

Key Steps in PXRD Structure Determination:

  • Data Collection: A high-resolution diffractometer with monochromatic radiation is used to obtain a high-quality powder pattern.

  • Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters.

  • Structure Solution: Real-space methods are often employed to find a trial structure that fits the experimental data.

  • Rietveld Refinement: The trial structure is refined against the entire powder pattern to optimize the atomic positions and other structural parameters.[6]

decision_tree start Start: Structural Analysis Needed crystal_quality Are single crystals of sufficient quality available? start->crystal_quality scxrd Perform Single-Crystal X-ray Diffraction (SCXRD) crystal_quality->scxrd Yes pxrd Perform Powder X-ray Diffraction (PXRD) crystal_quality->pxrd No end_scxrd High-Resolution 3D Structure scxrd->end_scxrd end_pxrd 3D Structure (Potentially Lower Resolution) pxrd->end_pxrd

Caption: Decision tree for selecting a crystallographic method.

Conclusion

The X-ray crystallographic analysis of this compound, while not yet publicly documented, is a critical step in understanding its potential as a scaffold in drug discovery. This guide provides a comprehensive, best-practice workflow for its structural determination via single-crystal X-ray diffraction. By comparing its expected features to the known structure of a close analog, 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one, we can anticipate the key intermolecular forces that will govern its solid-state architecture. Furthermore, the inclusion of powder X-ray diffraction as an alternative technique ensures that a path to structural elucidation is available even when ideal single crystals are elusive. The application of these rigorous crystallographic methods is indispensable for advancing the rational design of novel therapeutics based on the bromo-indanone framework.

References

Comparative study of different synthetic routes to 5-Bromo-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-inden-2(3H)-one, a key heterocyclic ketone, serves as a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. Its strategic bromination provides a versatile handle for further molecular elaboration through cross-coupling reactions and other transformations. The efficient and scalable synthesis of this building block is therefore of significant interest to the chemical research community. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach.

Strategic Overview of Synthetic Pathways

Two principal strategies for the construction of the this compound scaffold are presented here. The first is a classical approach involving the oxidation of a substituted indene , while the second employs an intramolecular Dieckmann condensation of a substituted phenylene diacetate.

G cluster_0 Route 1: Oxidation of 5-Bromoindene cluster_1 Route 2: Dieckmann Condensation Indane Indane 5-Bromoindane 5-Bromoindane Indane->5-Bromoindane Bromination/ Dehydrobromination 5-Bromo-1,2-indanediol monoformate 5-Bromo-1,2-indanediol monoformate 5-Bromoindane->5-Bromo-1,2-indanediol monoformate Peroxyformic Acid This compound This compound 5-Bromo-1,2-indanediol monoformate->this compound Hydrolysis & Rearrangement 4-Bromotoluene 4-Bromotoluene 4-Bromo-1,2-dimethylbenzene 4-Bromo-1,2-dimethylbenzene 4-Bromotoluene->4-Bromo-1,2-dimethylbenzene Friedel-Crafts Alkylation 4-Bromo-1,2-bis(bromomethyl)benzene 4-Bromo-1,2-bis(bromomethyl)benzene 4-Bromo-1,2-dimethylbenzene->4-Bromo-1,2-bis(bromomethyl)benzene Radical Bromination Diethyl (4-bromophenylene-1,2-diyl)diacetate Diethyl (4-bromophenylene-1,2-diyl)diacetate 4-Bromo-1,2-bis(bromomethyl)benzene->Diethyl (4-bromophenylene-1,2-diyl)diacetate Cyanation & Esterification Ethyl 5-bromo-2-oxo-2,3-dihydro-1H-indene-1-carboxylate Ethyl 5-bromo-2-oxo-2,3-dihydro-1H-indene-1-carboxylate Diethyl (4-bromophenylene-1,2-diyl)diacetate->Ethyl 5-bromo-2-oxo-2,3-dihydro-1H-indene-1-carboxylate Dieckmann Condensation Ethyl 5-bromo-2-oxo-2,3-dihydro-1H-indene-1-carboxylate->this compound Decarboxylation

Figure 1: Overview of the two synthetic routes to this compound.

Route 1: Oxidation of 5-Bromoindene

This route adapts a well-established method for the synthesis of the parent 2-indanone from indene, as detailed in Organic Syntheses.[1] The key steps involve the preparation of the 5-bromoindene precursor, followed by its oxidation to the target 2-indanone.

Mechanistic Rationale

The core of this synthesis is the epoxidation of the electron-rich double bond of 5-bromoindene by in situ generated peroxyformic acid, followed by a pinacol-type rearrangement. The formic acid acts as both a catalyst and a reagent, forming the formate ester of the intermediate diol. Subsequent acidic hydrolysis cleaves the ester and facilitates the rearrangement to the more stable ketone.

G 5-Bromoindene 5-Bromoindene Epoxide Epoxide 5-Bromoindene->Epoxide [O] Formate_Ester_Intermediate Formate_Ester_Intermediate Epoxide->Formate_Ester_Intermediate HCOOH Carbocation Carbocation Formate_Ester_Intermediate->Carbocation H+ This compound This compound Carbocation->this compound 1,2-Hydride Shift

Figure 2: Simplified mechanism of the oxidation-rearrangement sequence.

Experimental Protocols

Step 1: Synthesis of 5-Bromoindane

A common precursor, 5-bromoindane, can be synthesized by the bromination of indane (2,3-dihydro-1H-indene).

  • Materials: Indane, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄), Benzoyl peroxide (initiator).

  • Procedure:

    • Dissolve indane (1 equiv.) in CCl₄ in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add NBS (1 equiv.) and a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude 5-bromoindane, which can be purified by vacuum distillation.

Step 2: Dehydrogenation to 5-Bromoindene

The resulting 5-bromoindane can be dehydrogenated to introduce the double bond.

  • Materials: 5-Bromoindane, Palladium on carbon (10% Pd/C), suitable high-boiling solvent (e.g., xylene).

  • Procedure:

    • Combine 5-bromoindane and a catalytic amount of 10% Pd/C in a high-boiling solvent.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by GC-MS.

    • Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude 5-bromoindene by vacuum distillation.

Step 3: Oxidation of 5-Bromoindene to this compound

This procedure is an adaptation of the synthesis of 2-indanone from indene.[1]

  • Materials: 5-Bromoindene, Formic acid (88%), Hydrogen peroxide (30%), Sulfuric acid (7% v/v).

  • Procedure:

    • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place formic acid (approx. 6 mL per gram of 5-bromoindene) and hydrogen peroxide (approx. 1.2 mL per gram of 5-bromoindene).

    • Maintain the temperature at 35-40 °C while adding 5-bromoindene (1 equiv.) dropwise with stirring over 2 hours.

    • Stir the reaction mixture at room temperature for an additional 7 hours.

    • Remove the formic acid under reduced pressure, keeping the temperature below 60 °C.

    • To a separate flask containing boiling 7% sulfuric acid, add the crude monoformate of 5-bromo-1,2-indanediol.

    • Steam distill the mixture. The this compound will co-distill with the water.

    • Cool the distillate and collect the crystalline product by filtration. Dry the product under vacuum.

Route 2: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be decarboxylated to yield a cyclic ketone.[2][3] This route offers an alternative approach to the indanone core.

Mechanistic Rationale

The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group to form a five-membered ring. Subsequent elimination of the alkoxide and acidic workup, followed by decarboxylation, yields the target 2-indanone.

G Diester Diester Enolate Enolate Diester->Enolate Base (e.g., NaOEt) Tetrahedral_Intermediate Tetrahedral_Intermediate Enolate->Tetrahedral_Intermediate Intramolecular Attack β-Keto_Ester β-Keto_Ester Tetrahedral_Intermediate->β-Keto_Ester -OEt- This compound This compound β-Keto_Ester->this compound 1. H3O+ 2. Heat (-CO2)

Figure 3: Simplified mechanism of the Dieckmann condensation and subsequent decarboxylation.

Experimental Protocols

Step 1: Synthesis of Diethyl (4-bromophenylene-1,2-diyl)diacetate

This key precursor can be prepared from 4-bromotoluene.

  • Sub-step 1a: Friedel-Crafts Alkylation of 4-Bromotoluene. React 4-bromotoluene with a suitable methylating agent (e.g., methyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce a second methyl group, yielding 4-bromo-1,2-dimethylbenzene.

  • Sub-step 1b: Radical Bromination. Subject 4-bromo-1,2-dimethylbenzene to radical bromination using NBS and a radical initiator to obtain 4-bromo-1,2-bis(bromomethyl)benzene.

  • Sub-step 1c: Cyanation and Esterification. Convert the dibromide to the corresponding dinitrile by reaction with sodium cyanide. Subsequent hydrolysis of the dinitrile followed by Fischer esterification with ethanol will yield the desired diethyl (4-bromophenylene-1,2-diyl)diacetate.

Step 2: Dieckmann Condensation and Decarboxylation

  • Materials: Diethyl (4-bromophenylene-1,2-diyl)diacetate, Sodium ethoxide (NaOEt), Ethanol, Hydrochloric acid.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask under an inert atmosphere.

    • Add the diethyl (4-bromophenylene-1,2-diyl)diacetate (1 equiv.) dropwise to the sodium ethoxide solution with stirring.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with dilute hydrochloric acid.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous MgSO₄.

    • Concentrate the organic layer to obtain the crude β-keto ester.

    • For decarboxylation, heat the crude β-keto ester in an acidic aqueous solution (e.g., dilute HCl) at reflux until gas evolution ceases.

    • Cool the mixture, extract the product with an organic solvent, wash, dry, and concentrate to yield crude this compound, which can be purified by column chromatography or recrystallization.

Comparative Analysis

FeatureRoute 1: Oxidation of 5-BromoindeneRoute 2: Dieckmann Condensation
Starting Materials Indane (commercially available)4-Bromotoluene (commercially available)
Number of Steps 3 steps4-5 steps (depending on precursor synthesis)
Key Reactions Bromination, Dehydrogenation, Oxidation/RearrangementFriedel-Crafts Alkylation, Radical Bromination, Cyanation/Esterification, Dieckmann Condensation, Decarboxylation
Reagents & Conditions NBS, Pd/C, H₂O₂, HCOOH, H₂SO₄. Requires handling of peroxides and strong acids.AlCl₃, NBS, NaCN, NaOEt, strong acids/bases. Involves toxic reagents like NaCN.
Potential Yield Moderate to good, based on the parent reaction (69-81% for the oxidation step).[1]Variable, depends heavily on the efficiency of each step in the precursor synthesis.
Purification Steam distillation for the final product can be effective.Multiple chromatographic purifications may be necessary.
Scalability The oxidation step has been performed on a mole scale.[1]The multi-step nature may pose challenges for large-scale synthesis.
Safety Considerations Use of peroxides requires caution. Strong acids are corrosive.Use of highly toxic sodium cyanide. Flammable solvents and strong bases.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Oxidation of 5-Bromoindene) is a more direct approach with fewer steps from a readily available starting material. The final oxidation/rearrangement step is based on a well-documented and high-yielding procedure. However, the synthesis and handling of the 5-bromoindene precursor require careful execution.

Route 2 (Dieckmann Condensation) is a more convergent synthesis but involves a longer sequence to prepare the necessary diacetate precursor. This route offers flexibility in introducing substituents on the aromatic ring at an early stage. The use of highly toxic reagents like sodium cyanide is a significant drawback.

The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, available laboratory equipment, and safety considerations. For laboratory-scale synthesis where a more direct route is preferred, the oxidation of 5-bromoindene appears to be the more attractive option, provided that the precursor can be obtained or synthesized efficiently. For more complex analogs or when avoiding the use of peroxides is a priority, the Dieckmann condensation route, despite its length, may be a suitable alternative.

References

A Senior Application Scientist's Guide to the Structural Validation of 5-Bromo-1H-inden-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Drug Development

In the landscape of modern drug discovery, scaffold-hopping and the synthesis of novel derivatives are paramount to developing new chemical entities with improved efficacy and safety profiles. The 5-Bromo-1H-inden-2(3H)-one core represents a versatile scaffold, offering multiple points for chemical modification. However, as with any synthetic endeavor in a regulated environment, the adage "you are what you make" holds profound significance. The structural integrity of a synthesized molecule is not merely an academic detail; it is the bedrock upon which all subsequent preclinical and clinical data are built.[1][2]

An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and, in the worst-case scenario, catastrophic safety failures. In the pharmaceutical industry, ensuring the accuracy, completeness, and reliability of data—a concept known as data integrity—is critical for regulatory compliance and patient safety.[3] This guide provides a comprehensive, multi-technique framework for the unambiguous structural validation of this compound derivatives, reflecting the rigorous standards of drug development.[4][5]

The Orthogonal Approach: A Self-Validating Workflow

No single analytical technique provides a complete structural picture. A robust validation strategy relies on an orthogonal approach, where multiple, independent methods are used to corroborate the proposed structure. Each technique interrogates a different physical property of the molecule, and their collective agreement provides the highest level of confidence.

Below is a standardized workflow that ensures a comprehensive and self-validating process for structural elucidation.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity & Functional Groups cluster_2 Phase 3: Definitive 3D Structure MS High-Resolution Mass Spectrometry (HRMS) NMR NMR Spectroscopy (1H, 13C, 2D) MS->NMR Confirms Mol. Formula EA Elemental Analysis (Optional but Recommended) EA->NMR Confirms Empirical Formula IR FTIR Spectroscopy NMR->IR Suggests Functional Groups XRAY Single-Crystal X-Ray Crystallography (SC-XRD) NMR->XRAY Provides Structure for Confirmation IR->NMR Corroborates Functional Groups

Caption: Orthogonal workflow for structural validation.

Confirming the Foundation: Molecular Formula and Elemental Composition

Before elucidating the intricate connectivity of atoms, we must first confirm the most fundamental property: the molecular formula. This is the essential first step that validates the success of the chemical synthesis.

High-Resolution Mass Spectrometry (HRMS)

Causality: Mass spectrometry (MS) is a cornerstone of drug development, prized for its sensitivity and selectivity.[6][7][8] While nominal mass MS provides the integer molecular weight, HRMS provides the exact mass to several decimal places. This precision is critical because it allows for the determination of a unique elemental composition, distinguishing the target compound from isomers or impurities with the same nominal mass.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the derivative in a suitable solvent (e.g., Methanol or Acetonitrile). Dilute this stock solution 1:100 with the same solvent containing 0.1% formic acid to promote ionization.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Start with positive ion mode ([M+H]⁺), as the indenone structure can be readily protonated. If results are poor, attempt negative ion mode.

  • Data Acquisition: Acquire data over a mass range of m/z 50-1000. The instrument's high resolving power will separate ions with very small mass differences.

  • Analysis: Compare the measured exact mass of the most abundant isotopic peak to the theoretical exact mass calculated for the proposed molecular formula. The mass error should be less than 5 ppm.

Data Presentation:

ParameterTheoretical (for C₉H₇BrO)Experimental (Hypothetical)Mass Error (ppm)
Formula C₉H₇⁷⁹BrO--
[M+H]⁺ Exact Mass 210.9753210.9751-0.95

This low mass error provides strong evidence for the proposed molecular formula, C₉H₇BrO.[9]

Assembling the Puzzle: Elucidating Atomic Connectivity with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of organic compounds in solution.[10][11] It provides information about the chemical environment, number, and connectivity of protons and carbons.

¹H and ¹³C NMR: The Building Blocks
  • ¹H NMR reveals the number of different types of protons and their neighboring environments through chemical shifts (δ), integration (relative number of protons), and spin-spin coupling (connectivity).

  • ¹³C NMR shows the number of unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

2D NMR: Connecting the Pieces

While 1D NMR identifies the fragments, 2D NMR shows how they are connected.[12][13] For the this compound scaffold, the following 2D experiments are indispensable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart).[14] This is crucial for tracing the proton networks in the aliphatic and aromatic regions.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to (¹JCH coupling).[14] This definitively links the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It shows correlations between protons and carbons that are 2-4 bonds apart (²JCH, ³JCH, ⁴JCH).[14] This allows for the connection of isolated spin systems and the placement of quaternary carbons and substituents.

Experimental Protocol: Standard 2D NMR Suite

  • Sample Preparation: Dissolve ~10-20 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D Spectra Acquisition: Acquire high-quality ¹H and ¹³C{¹H} spectra first. These are used to set the spectral widths for the 2D experiments.[15]

  • COSY Acquisition: Use a standard gradient-selected COSY pulse program.

  • HSQC Acquisition: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program optimized for ¹JCH ≈ 145 Hz.

  • HMBC Acquisition: Use a standard gradient-selected HMBC pulse program optimized for long-range couplings (ⁿJCH ≈ 8 Hz). This value is a good compromise for detecting both two- and three-bond correlations.[14]

  • Data Processing & Analysis: Process the data using appropriate window functions and perform phase correction. Analyze the cross-peaks to build the molecular structure piece by piece.

Data Presentation: Expected NMR Data for the Parent Scaffold

Position¹H δ (ppm, multiplicity)¹³C δ (ppm)Key HMBC Correlations (from H at position...)
1, 3 ~3.6 (s)~45C2, C3a, C7a, C4/C7
2 -~215 (C=O)-
3a -~140-
4 ~7.5 (d)~128C3, C5, C6, C7a
5 -~122 (C-Br)-
6 ~7.2 (dd)~131C4, C5, C7a
7 ~7.6 (d)~125C1, C3a, C5
7a -~150-

Note: Chemical shifts are approximate and will vary based on solvent and substituents.

G cluster_arrows mol H1_3 C2 H1_3->C2 H1/3 -> C2 C3a H1_3->C3a H1/3 -> C3a C7a H1_3->C7a H1/3 -> C7a H4 C6 H4->C6 H4 -> C6 H7 C5 H7->C5 H7 -> C5

Caption: Key HMBC correlations confirming the indenone core.

Corroborating Functional Groups: FTIR Spectroscopy

Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups. For this class of compounds, its primary role is to confirm the presence of the ketone (C=O) group. The frequency of the C=O stretching vibration is sensitive to its environment (e.g., ring strain, conjugation).[16][17]

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic strong, sharp absorption peak for the C=O stretch.

Data Presentation:

Functional GroupExpected Frequency Range (cm⁻¹)Observed Frequency (Hypothetical)
Ketone (C=O) 1710 - 1750 (in a 5-membered ring)1735 cm⁻¹
Aromatic C=C 1450 - 16001600, 1475 cm⁻¹
Aromatic C-H 3000 - 31003050 cm⁻¹

The presence of a strong peak around 1735 cm⁻¹ is highly indicative of the cyclopentanone moiety.[18][19]

The Gold Standard: Single-Crystal X-Ray Crystallography (SC-XRD)

Causality: When an unambiguous, three-dimensional structure is required, particularly for determining the absolute configuration of chiral derivatives, single-crystal X-ray crystallography is the definitive method.[20][21][22][23] It directly maps the electron density of a molecule in the solid state, providing precise bond lengths, bond angles, and stereochemical relationships. The presence of the heavy bromine atom in the scaffold is advantageous, as it enhances the anomalous dispersion effect, which is used to determine the absolute configuration with high confidence.[21][24]

Experimental Workflow:

G Crystal Grow High-Quality Single Crystal Diffraction Mount Crystal & Collect Diffraction Data Crystal->Diffraction Solve Solve Structure (Phase Problem) Diffraction->Solve Refine Refine Structural Model Solve->Refine Validate Validate & Analyze Final Structure Refine->Validate

Caption: The workflow for structure determination via SC-XRD.

While powerful, SC-XRD is contingent on the ability to grow a suitable single crystal, which can be a significant challenge. However, when successful, the resulting structural model provides the ultimate validation, confirming the results from all other spectroscopic methods.

Conclusion

The structural validation of novel this compound derivatives is a multi-faceted process that demands a rigorous, evidence-based approach. By systematically combining HRMS to confirm the molecular formula, a suite of 1D and 2D NMR experiments to map atomic connectivity, and FTIR to corroborate functional groups, researchers can build an unshakeable, self-validating case for their proposed structure. For questions of absolute stereochemistry or in cases of ambiguity, single-crystal X-ray crystallography serves as the final arbiter. Adherence to this orthogonal analytical philosophy ensures the integrity of the data, which is fundamental to the successful progression of any candidate molecule in the drug development pipeline.

References

A Senior Application Scientist's Guide to In-Silico Modeling of 5-Bromo-1H-inden-2(3H)-one Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in-silico modeling techniques for predicting the reactivity of 5-Bromo-1H-inden-2(3H)-one. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research. We will delve into the theoretical underpinnings of these models, offer practical, step-by-step protocols, and compare their performance against each other and with established experimental data.

Introduction to this compound: A Molecule of Interest

This compound, also known as 5-bromo-2-indanone, is an organic compound with the molecular formula C9H7BrO.[1] Its structure features an indanone core with a bromine atom substituted on the benzene ring. This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[2][3] The presence of the bromine atom and the ketone functional group makes it a versatile building block for various chemical transformations.[3][4] Understanding its reactivity is crucial for designing efficient synthetic routes and for predicting potential metabolic pathways of drug candidates derived from it.

The reactivity of this compound is primarily governed by the electrophilic nature of the carbonyl carbon and the carbon atom alpha to the carbonyl group, as well as the potential for reactions on the aromatic ring, such as nucleophilic aromatic substitution or cross-coupling reactions at the carbon-bromine bond.[4][5]

The Power of In-Silico Modeling in Reactivity Prediction

In-silico modeling, or computational chemistry, utilizes computer simulations to predict chemical and physical properties of molecules.[6] These methods have become indispensable in modern chemical research, offering insights that can be difficult or time-consuming to obtain through traditional experimentation. For predicting the reactivity of a molecule like this compound, computational methods can provide invaluable data on:

  • Reaction Pathways and Mechanisms: Elucidate the step-by-step process of a chemical reaction.[7][8]

  • Transition States: Identify the high-energy intermediates that govern the reaction rate.[8]

  • Activation Energies: Quantify the energy barrier that must be overcome for a reaction to occur, which is directly related to the reaction rate.

  • Thermodynamic Properties: Determine the relative stability of reactants, intermediates, and products.[7]

Two of the most powerful and widely used in-silico methods for studying reactivity are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[9][10] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.[6] In practical terms, DFT allows for the calculation of molecular energies, geometries, and other properties with a good balance of accuracy and computational cost, making it a workhorse of computational chemistry.[7][10]

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for studying the physical movements of atoms and molecules over time.[11] The atoms and molecules are allowed to interact for a period of time, giving a view of the dynamic evolution of the system. In the context of chemical reactivity, reactive MD simulations, often employing reactive force fields or combined quantum mechanics/molecular mechanics (QM/MM) approaches, can be used to model chemical reactions and explore reaction pathways.[11][12][13][14]

Comparative Analysis of In-Silico Modeling Approaches

The choice of in-silico method depends on the specific research question, the desired level of accuracy, and the available computational resources. Here, we compare DFT and MD simulations for modeling the reactivity of this compound.

FeatureDensity Functional Theory (DFT)Molecular Dynamics (MD) Simulations
Primary Output Electronic structure, energy, geometryTrajectories of atoms over time
Focus Static properties, reaction energeticsDynamic behavior, conformational changes
Strengths High accuracy for electronic properties, good for calculating reaction barriers and transition states.Can model large systems and long timescales, good for studying solvent effects and conformational sampling.
Limitations Computationally expensive for large systems, does not inherently include temperature or dynamic effects.Accuracy depends heavily on the quality of the force field, can be computationally demanding for reactive simulations.
Typical Application Calculating reaction profiles, predicting reaction mechanisms, determining spectroscopic properties.Simulating protein-ligand binding, studying conformational changes, modeling diffusion and transport phenomena.

For elucidating the intrinsic reactivity of this compound, such as predicting the outcome of a specific chemical reaction under defined conditions, DFT is often the more direct and accurate approach. MD simulations, particularly QM/MM methods, would be more suitable for studying its behavior in a complex environment, such as in a solvent or interacting with a biological macromolecule.

Experimental Protocol: In-Silico Modeling of a Nucleophilic Substitution Reaction

To illustrate the practical application of in-silico modeling, we will outline a step-by-step protocol for studying the nucleophilic substitution reaction at the alpha-carbon of this compound using DFT. This type of reaction is a common transformation for α-haloketones.[5][15][16]

Step 1: Molecular Structure Preparation
  • Build the 3D structure of this compound and the nucleophile (e.g., a hydroxide ion, OH⁻) using a molecular editor such as Avogadro or ChemDraw.[17][18][19]

  • Perform an initial geometry optimization using a low-level computational method (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.

Step 2: Ground State Geometry Optimization
  • Choose a DFT functional and basis set. A common choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.

  • Perform a geometry optimization of the individual reactants (this compound and the nucleophile) and the expected product(s). This will find the lowest energy conformation of each molecule.

  • Perform a frequency calculation on the optimized structures to confirm that they are true minima (i.e., have no imaginary frequencies).

Step 3: Transition State Search
  • Propose an initial guess for the transition state structure. This can be done by manually positioning the reactants in a configuration that appears to be on the reaction path or by using a linear transit or synchronous transit-guided quasi-newton (QST2/QST3) method available in many quantum chemistry software packages.

  • Perform a transition state optimization. This calculation will locate the saddle point on the potential energy surface that connects the reactants and products.

  • Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Step 4: Reaction Pathway Analysis
  • Calculate the intrinsic reaction coordinate (IRC). This calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state connects the desired minima.

  • Calculate the activation energy (ΔE‡) as the difference in energy between the transition state and the reactants.

  • Calculate the reaction energy (ΔErxn) as the difference in energy between the products and the reactants.

Below is a Graphviz diagram illustrating this workflow.

In_Silico_Workflow cluster_prep Step 1: Preparation cluster_dft Step 2-4: DFT Calculations build Build 3D Structures (Reactants & Nucleophile) pre_opt Initial Geometry Optimization (Molecular Mechanics) build->pre_opt gs_opt Ground State Optimization (Reactants & Products) pre_opt->gs_opt freq_gs Frequency Calculation (Confirm Minima) gs_opt->freq_gs ts_search Transition State Search gs_opt->ts_search freq_ts Frequency Calculation (Confirm Transition State) ts_search->freq_ts irc IRC Calculation (Confirm Reaction Path) freq_ts->irc analysis Energy Analysis (Activation & Reaction Energies) irc->analysis

Caption: Workflow for in-silico modeling of a chemical reaction using DFT.

Data Presentation and Interpretation

The results of the in-silico modeling can be summarized in tables for easy comparison. For our hypothetical nucleophilic substitution reaction, the calculated energies could be presented as follows:

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Products-5.8

This data can be used to construct a reaction coordinate diagram, as shown in the Graphviz diagram below.

Caption: A hypothetical reaction coordinate diagram for a nucleophilic substitution.

Conclusion: The Synergy of In-Silico and Experimental Chemistry

In-silico modeling provides a powerful and cost-effective approach to understanding and predicting the reactivity of molecules like this compound. By employing techniques such as Density Functional Theory, researchers can gain deep insights into reaction mechanisms, transition states, and activation energies, which can guide experimental design and accelerate the discovery of new synthetic routes and bioactive compounds. While computational methods are not a replacement for experimental validation, their integration into the research workflow creates a synergistic relationship that can significantly enhance the efficiency and success of chemical research.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Bromo-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Intermediates

In the landscape of pharmaceutical development, the purity and precise quantification of chemical intermediates are not merely procedural benchmarks but foundational pillars of safety and efficacy. 5-Bromo-1H-inden-2(3H)-one, a key building block in the synthesis of various therapeutic agents, exemplifies this principle. Its structural integrity and freedom from impurities directly influence the quality of the final active pharmaceutical ingredient (API). Consequently, the development and rigorous validation of analytical methods for its characterization are of paramount importance.

This guide presents a comprehensive cross-validation study of three orthogonal analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). As stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), analytical method validation provides documented evidence that a method is fit for its intended purpose.[1][2] Cross-validation, as an extension, demonstrates the consistency and reliability of results across different analytical platforms, ensuring a comprehensive understanding of the analyte and its impurity profile.[3]

This document is structured to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of these methods, supported by detailed experimental protocols and validation data. Our narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

The Rationale for Orthogonal Methodologies

The selection of HPLC-UV, GC-MS, and qNMR for this cross-validation study is deliberate, leveraging the distinct physicochemical principles of each technique to provide a multi-faceted analytical perspective.

  • High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and assay determination.[3] Its suitability for non-volatile and thermally labile compounds makes it an excellent primary technique for the analysis of this compound.[3][4] UV detection provides a robust and linear response for chromophoric molecules like the target compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and semi-volatile compounds.[3] While this compound itself is not highly volatile, GC-MS is invaluable for identifying and quantifying potential volatile impurities, such as residual solvents or by-products from synthesis. The mass spectrometer provides definitive identification, offering a higher degree of specificity than UV detection.[3]

  • Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration without the need for a chemically identical reference standard.[5][6] The signal intensity in NMR is directly proportional to the number of nuclei, making it a powerful tool for purity assessment and the certification of reference standards.[5][6] Its inclusion provides an absolute reference point against which the chromatographic methods can be compared.

Experimental Workflow for Cross-Validation

The cross-validation process is designed to systematically compare the performance of the three analytical methods. The workflow ensures that each method is individually validated according to ICH Q2(R2) guidelines before a comparative analysis is performed.[1][2][7]

Caption: Overall workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: This reverse-phase HPLC method is designed for optimal separation of the polar analyte from potential non-polar impurities. A C18 column is chosen for its versatility and robustness in retaining aromatic compounds. The mobile phase composition is optimized to achieve a symmetric peak shape and a reasonable retention time.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

  • Run Time: 10 minutes

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in acetonitrile.

  • For the calibration curve, prepare a series of dilutions from the stock solution ranging from 0.05 mg/mL to 1.5 mg/mL.

  • For accuracy and precision studies, prepare samples at 80%, 100%, and 120% of the nominal concentration (1.0 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: This GC-MS method is developed to assess the presence of volatile and semi-volatile impurities. A non-polar DB-5ms column is selected for its excellent inertness and low bleed, providing good peak shapes for a wide range of compounds. The temperature program is designed to separate compounds with varying boiling points effectively.

Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Injection Mode: Split (10:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 20 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in acetone.

  • For linearity, prepare dilutions in acetone.

  • For impurity profiling, inject the 1.0 mg/mL solution directly.

Quantitative Nuclear Magnetic Resonance Spectroscopy (¹H-qNMR)

Rationale: This ¹H-qNMR protocol provides an absolute measure of the purity of this compound. Maleic acid is chosen as the internal standard due to its high purity, stability, and non-overlapping signals with the analyte in the ¹H NMR spectrum. A long relaxation delay (D1) of 30 seconds is crucial to ensure complete relaxation of all protons, a prerequisite for accurate quantification.[8][9]

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (D1): 30 seconds

  • Acquisition Time: 3.28 seconds

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

Data Processing and Calculation:

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Validation Data Summary and Comparison

The following tables summarize the validation data obtained for each analytical method, adhering to the parameters outlined in ICH Q2(R2).[1][7][10]

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSqNMR
Range 0.05 - 1.5 mg/mL0.01 - 1.2 mg/mLN/A
Correlation Coefficient (r²) 0.99980.9995N/A
Y-intercept 12,3458,765N/A

Table 2: Accuracy (Recovery)

Concentration LevelHPLC-UV (% Recovery)GC-MS (% Recovery)qNMR (% Purity)
80% 99.5 ± 0.8101.2 ± 1.599.6 ± 0.3
100% 100.2 ± 0.599.8 ± 1.299.7 ± 0.2
120% 100.8 ± 0.798.9 ± 1.899.5 ± 0.4
Average 100.17 100.0 99.6

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterHPLC-UV (%RSD)GC-MS (%RSD)qNMR (%RSD)
Repeatability (n=6) 0.451.100.25
Intermediate Precision (n=12) 0.821.650.40

Table 4: LOD and LOQ

ParameterHPLC-UVGC-MSqNMR
LOD 0.01 mg/mL0.003 mg/mLN/A
LOQ 0.03 mg/mL0.01 mg/mLN/A

Interpretation of Results and Method Selection

The cross-validation study demonstrates that all three analytical methods are suitable for their intended purposes.

  • HPLC-UV provides excellent linearity, accuracy, and precision for the quantification of this compound, making it the ideal method for routine quality control and stability testing.

  • GC-MS shows higher sensitivity with lower LOD and LOQ values, confirming its utility for trace-level impurity analysis, particularly for volatile and semi-volatile species. While its precision is slightly lower than HPLC, it is well within acceptable limits.

  • qNMR serves as an excellent orthogonal method for purity assessment, providing an absolute value that corroborates the findings of the chromatographic techniques. Its high precision underscores its value as a primary standard calibration method.

The choice of method will ultimately depend on the specific analytical objective.

Caption: Decision matrix for analytical method selection.

Conclusion

This guide has detailed a comprehensive cross-validation of HPLC-UV, GC-MS, and qNMR for the analysis of this compound. Each method was shown to be accurate, precise, and fit for purpose, with their respective strengths making them suitable for different analytical challenges in the drug development process. By employing these orthogonal techniques, a robust and well-characterized analytical profile of this critical intermediate can be established, ensuring the quality and safety of the final pharmaceutical product. The principles and protocols outlined herein provide a solid framework for researchers and scientists to develop and validate analytical methods for novel chemical entities.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1H-inden-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Bromo-1H-inden-2(3H)-one. As a brominated organic compound, this substance requires specific handling and disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

Hazard Identification and Immediate Safety Precautions

This compound is a hazardous substance that presents several risks upon exposure. Understanding these hazards is the foundation of safe handling and disposal.

Hazard Profile:

According to its GHS classifications, this compound is:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Due to these potential health effects, adherence to strict safety protocols is non-negotiable.

Required Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To prevent eye irritation or serious eye damage from splashes or airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and subsequent irritation.[1]
Protective Clothing A fully buttoned lab coat.To protect the skin on the arms and body from accidental contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if dust may be generated.To prevent inhalation of the compound, which can cause respiratory tract irritation.[1] Handle in a fume hood whenever possible.

The Core Principle: Segregation of Halogenated Waste

The most critical step in the proper disposal of this compound is its correct classification and segregation as a halogenated organic waste .[2] Organic compounds containing bromine, chlorine, fluorine, or iodine must not be mixed with non-halogenated organic waste streams.[2]

The rationale for this segregation is twofold:

  • Regulatory Compliance: Environmental regulations, such as those from the EPA, mandate the separate disposal of halogenated organic compounds. Land disposal of these wastes is often restricted.[3]

  • Disposal Method: Halogenated wastes typically require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[2] Mixing them with non-halogenated solvents, which can sometimes be recycled or used as fuel, contaminates the entire waste stream and significantly increases disposal costs.

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure this compound as well as materials contaminated with it.

Step 1: Designate a Satellite Accumulation Area (SAA)

Your laboratory must have a designated SAA for hazardous waste.[4] This area should be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Clearly marked with "Hazardous Waste."

Step 2: Select the Correct Waste Container
  • For Solid Waste: Use a designated, sealable, and clearly labeled container for "Halogenated Organic Solids." This can be a plastic or glass container with a secure screw-top lid. Ensure the container material is compatible with the chemical.

  • For Contaminated Labware: Items such as weighing papers, gloves, and pipette tips that are contaminated with this compound should be placed in the same solid halogenated waste container.

Step 3: Label the Waste Container

Proper labeling is a cornerstone of safe waste management. As soon as the first item of waste is placed in the container, it must be labeled. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • If other halogenated compounds are added, list all constituents and their approximate percentages.

  • The specific hazard warnings: "Irritant," "Harmful if Swallowed."

Step 4: Waste Accumulation
  • Collection: Carefully transfer waste this compound and contaminated materials into the designated halogenated waste container. Avoid creating dust.

  • Segregation: Do not mix with non-halogenated organic waste, aqueous waste, acids, bases, or oxidizers.[2][5]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[4]

Step 5: Arrange for Professional Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

  • Contact EHS: Follow your institution's procedures for waste pickup.

  • Manifesting: The waste will be transported under a manifest to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Final Disposal: The primary disposal method for halogenated organic waste is incineration at a regulated hazardous waste incinerator.[2]

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, pre-planned response is essential for safety.

Small Spill Cleanup (Contained within a fume hood or a small, manageable area):
  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Wear the full PPE detailed in Section 1.

  • Containment: Prevent the spread of the solid material.

  • Cleanup: Gently sweep or wipe up the material with a damp paper towel to avoid creating dust. Absorbent pads can also be used.

  • Dispose of Cleanup Materials: Place all contaminated cleaning materials into the designated "Halogenated Organic Solids" waste container.[6]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor.

Large Spill or Spill Outside a Contained Area:
  • Evacuate: Evacuate the immediate area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Notify: Contact your institution's EHS or emergency response team immediately. Provide details of the chemical spilled and the location.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Personnel Exposure:
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[4][5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][5]

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.

  • Seek immediate medical attention for any exposure. Provide the Safety Data Sheet (SDS) or hazard information to the medical personnel.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the critical decision points in the disposal process for this compound.

Disposal_Workflow Disposal Workflow for this compound start Waste Generated: This compound or Contaminated Material classify Classify Waste Type start->classify halogenated Is it a Halogenated Organic Compound? classify->halogenated segregate Segregate into 'Halogenated Organic Waste' Container halogenated->segregate Yes non_halogenated Segregate into 'Non-Halogenated Waste' (Incorrect Path) halogenated->non_halogenated No (Incorrect) label_container Label Container with: - 'Hazardous Waste' - Chemical Name - Hazards segregate->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end_disposal Professional Disposal (Incineration) contact_ehs->end_disposal

Caption: Decision workflow for proper waste segregation.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Bromo-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling 5-Bromo-1H-inden-2(3H)-one (CAS: 174349-93-0). As a halogenated ketone and a valuable synthetic intermediate, this compound's unique reactivity demands a rigorous and informed approach to personal protection. The following procedures are designed to create a self-validating system of safety, ensuring minimal exposure and confident handling from receipt to disposal.

Hazard Identification: Understanding the Risks

A thorough risk assessment is the foundation of laboratory safety. This compound is a solid compound classified with several hazards that dictate the required level of protection. The primary routes of occupational exposure are inhalation of dust, direct skin or eye contact, and accidental ingestion.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement Signal Word & Pictogram
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1] Warning
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin[1] GHS07 (Exclamation Mark)
Skin Irritation (Category 2) H315: Causes skin irritation[1]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation[1]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled[1]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | |

Expert Insight: The presence of both a halogen (bromine) and a ketone functional group suggests a potential for skin and respiratory irritation. The primary operational risk arises from the compound's solid form, which can generate fine dust during weighing and transfer, leading to inadvertent inhalation or surface contamination.

Required Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a checklist but a calculated response to the specific hazards identified. For this compound, a comprehensive barrier against solid particulates, chemical splashes, and vapor is necessary.

Table 2: Recommended PPE for Handling this compound

Protection Type Specification Rationale & Key Considerations
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) with a Face Shield Standard safety glasses are insufficient. Chemical splash goggles with indirect ventilation provide a seal around the eyes to protect against dust and splashes.[2] A face shield should be worn over goggles when handling larger quantities (>50g) or when there is a significant splash risk.[2][3]
Hand Protection Nitrile or Butyl Rubber Gloves Ketones can degrade many common glove materials. Butyl rubber offers excellent protection against ketones.[4] Nitrile gloves are a robust general-duty option with good resistance to a variety of solvents and corrosives.[2][5] Always inspect gloves for tears or punctures before use and practice double-gloving for extended procedures.[6]
Body Protection Fully-Buttoned Laboratory Coat A lab coat made of a non-flammable material is mandatory to protect against skin contact from spills and to prevent contamination of personal clothing.[7][8]

| Respiratory Protection | NIOSH-approved N95 Respirator or higher | Required when handling the solid powder outside of a certified chemical fume hood or when dust generation is unavoidable.[7] All respirator use must be part of a formal institutional program that includes medical clearance and fit-testing. For spill cleanup, a full-face respirator may be necessary.[9] |

Operational Protocol for Safe Handling

Adherence to a strict, sequential workflow is critical to minimize exposure. This protocol outlines the essential steps from preparation to waste disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Hazard Assessment Review SDS & SOPs B 2. Engineering Controls Verify Chemical Fume Hood Certification & Airflow A->B C 3. Gather Materials Assemble all necessary apparatus and reagents B->C D 4. Don PPE Lab Coat, Goggles, Face Shield, Gloves C->D E 5. Chemical Handling Weigh and transfer solid inside fume hood D->E F 6. Post-Handling Securely seal container E->F G 7. Decontaminate Wipe down work surfaces and equipment F->G H 8. Doff PPE Remove gear in correct order to avoid contamination G->H I 9. Waste Disposal Place contaminated materials in labeled hazardous waste bin H->I J 10. Personal Hygiene Wash hands thoroughly I->J

Caption: Step-by-step workflow for the safe handling of this compound.

Step-by-Step Methodology
  • Preparation and Engineering Controls:

    • Before beginning, consult the Safety Data Sheet (SDS) and relevant institutional Standard Operating Procedures (SOPs).[2]

    • All handling of this compound solid must be performed within a properly functioning and certified chemical fume hood to control dust and vapor.[8][10]

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[8][11]

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles. If required, place a face shield over the goggles.

    • Perform a thorough hand washing before donning gloves.

    • Put on the first pair of appropriate chemical-resistant gloves (e.g., nitrile). If double-gloving, put the second pair on over the first.

  • Aliquotting and Handling:

    • To minimize dust, do not pour the dry powder. Use a spatula or scoop to carefully transfer the solid.

    • Weigh the compound on a tared weigh boat or paper inside the fume hood.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container sealed when not in immediate use.[12]

  • Doffing PPE and Decontamination:

    • Upon completion of work, decontaminate the work area.

    • Remove PPE in an order that minimizes cross-contamination:

      • Remove outer gloves (if double-gloved).

      • Remove face shield and goggles.

      • Remove lab coat.

      • Remove inner gloves.

    • Wash hands thoroughly with soap and water.[3]

Emergency and Disposal Plans

Accidental Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[7]

  • Control: Restrict access to the spill area. Ensure ventilation is adequate, but avoid actions that could aerosolize the powder.[7]

  • Protect: Don the appropriate PPE, including respiratory protection, before attempting cleanup.[3]

  • Contain & Collect: For a solid spill, carefully sweep up the material and place it into a suitable, closed, and labeled container for disposal, avoiding dust creation.[3][8] Do not use a vacuum cleaner unless it is rated for hazardous dust.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water.[7]

Waste Disposal
  • Segregation: All materials contaminated with this compound, including gloves, weigh paper, and spill cleanup debris, must be collected as hazardous waste.[6][7]

  • Containment: Place waste in a designated, compatible, and clearly labeled hazardous waste container.[7]

  • Compliance: Adhere to all federal, state, and institutional regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the common trash.[7] Arrange for pickup by a licensed hazardous waste contractor or your institution's Environmental Health and Safety (EHS) office.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.